molecular formula C12H11NO3 B183603 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid CAS No. 23485-68-9

3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid

Cat. No.: B183603
CAS No.: 23485-68-9
M. Wt: 217.22 g/mol
InChI Key: GFVIYHMHRMUSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-12(15)7-6-11-13-8-10(16-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVIYHMHRMUSLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392694
Record name 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23485-68-9
Record name 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid is a heterocyclic compound featuring a core oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] The oxazole moiety is a significant scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules.[2] These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The propanoic acid side chain offers a handle for further chemical modification, making the title compound a valuable building block in the synthesis of more complex molecules and potential drug candidates. This guide provides a comprehensive overview of a robust synthetic route to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a multi-step sequence centered around the classical Robinson-Gabriel synthesis for the formation of the oxazole ring.[1] This well-established method involves the cyclodehydration of a 2-acylamino-ketone.[1] Our strategy, therefore, involves three primary stages:

  • Synthesis of the 2-Acylamino-ketone Precursor: Preparation of N-(2-oxo-2-phenylethyl)succinamic acid by the acylation of 2-amino-1-phenylethanone with succinic anhydride.

  • Oxazole Ring Formation: Cyclodehydration of the precursor via the Robinson-Gabriel synthesis to yield ethyl 3-(5-phenyl-1,3-oxazol-2-yl)propanoate. An ester intermediate is targeted to protect the carboxylic acid functionality during the cyclization.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product, this compound.

This synthetic pathway is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Oxazole Formation (Robinson-Gabriel) cluster_2 Part 3: Final Product Formation A 2-Amino-1-phenylethanone C N-(2-oxo-2-phenylethyl)succinamic acid A->C Acylation B Succinic Anhydride B->C D Ethyl 3-(5-phenyl-1,3-oxazol-2-yl)propanoate C->D Cyclodehydration / Esterification E This compound D->E Hydrolysis Robinson_Gabriel_Mechanism A N-(2-oxo-2-phenylethyl)succinamic acid B Enol Intermediate A->B Keto-Enol Tautomerism (H+) C Cyclized Intermediate B->C Intramolecular Nucleophilic Attack D Dehydrated Intermediate C->D Dehydration (H+) E Ethyl 3-(5-phenyl-1,3-oxazol-2-yl)propanoate D->E Esterification (EtOH, H+)

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document delves into the structural features, solubility, acidity, lipophilicity, and spectral characteristics of this molecule. Furthermore, it outlines detailed experimental protocols for the determination of these key parameters, offering a practical framework for researchers. The synthesis of the title compound is also discussed, providing context for potential impurities and informing on its handling and stability. This guide is intended to be a valuable resource for scientists engaged in the research and development of oxazole-based compounds.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The unique structural and electronic properties of the oxazole ring allow it to serve as a versatile scaffold in the design of novel therapeutic agents. This compound, with its combination of a phenyl-substituted oxazole core and a carboxylic acid moiety, presents an interesting profile for investigation. A thorough understanding of its physicochemical properties is paramount for any drug development program, as these characteristics fundamentally influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide aims to provide a detailed examination of these critical parameters.

Chemical Identity and Core Properties

The foundational attributes of this compound are summarized below.

PropertyValueSource
Chemical Name This compoundIUPAC
CAS Number 23485-68-9[1]
Molecular Formula C₁₂H₁₁NO₃[1]
Molecular Weight 217.22 g/mol [1]
Chemical Structure Chemical Structure of this compound[2]

Synthesis and Potential Impurities

The synthesis of this compound can be achieved through several synthetic routes, with a common approach involving the Hantzsch synthesis or variations thereof. A plausible synthetic pathway is outlined below.

General Synthetic Approach

A common method for the formation of the oxazole ring is the condensation of an α-haloketone with an amide. For the synthesis of the title compound, this could involve the reaction of 2-bromoacetophenone with succinamide, followed by hydrolysis of the resulting amide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Reaction cluster_intermediate Intermediate cluster_reaction2 Reaction cluster_product Final Product 2_Bromoacetophenone 2-Bromoacetophenone Condensation Condensation/ Cyclization 2_Bromoacetophenone->Condensation Succinamide Succinamide Succinamide->Condensation Oxazole_Amide 3-(5-phenyl-1,3-oxazol-2-yl)propanamide Condensation->Oxazole_Amide Hydrolysis Hydrolysis Oxazole_Amide->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

General synthetic workflow for this compound.
Potential Impurities

Based on the synthetic route, potential impurities could include:

  • Unreacted starting materials (2-bromoacetophenone, succinamide).

  • The intermediate amide, 3-(5-phenyl-1,3-oxazol-2-yl)propanamide.

  • Byproducts from side reactions, such as self-condensation products of 2-bromoacetophenone.

Purification is typically achieved through recrystallization or column chromatography. The purity of the final compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods. A purity of at least 95% is generally recommended for use in biological assays.[1]

Physicochemical Properties and Their Determination

A comprehensive understanding of the physicochemical properties of a drug candidate is crucial for predicting its behavior in biological systems.

Physical State and Melting Point

This compound is expected to be a solid at room temperature. While no experimental melting point for this specific compound is readily available in the literature, a closely related analog, 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid, has a reported melting point range of 139-143°C.[3][4] This suggests that the title compound will have a similarly elevated melting point, indicative of a stable crystalline lattice.

Experimental Protocol for Melting Point Determination:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded.

Solubility

The solubility of a compound in various media is a critical determinant of its bioavailability and formulation possibilities.

SolventPredicted SolubilityRationale
Water LowThe presence of the large, nonpolar phenyl and oxazole rings is expected to dominate over the polar carboxylic acid group.
Aqueous Base (e.g., NaOH) HighThe carboxylic acid will be deprotonated to form a soluble carboxylate salt.
Aqueous Acid (e.g., HCl) LowThe carboxylic acid will remain protonated, and the overall low polarity of the molecule will limit solubility.
Polar Organic Solvents (e.g., Ethanol, DMSO) Moderate to High"Like dissolves like" principle; the molecule has both polar and nonpolar regions.
Nonpolar Organic Solvents (e.g., Hexane) LowThe polar carboxylic acid group will hinder solubility in nonpolar solvents.

Experimental Protocol for Solubility Determination:

A simple gravimetric method can be employed to determine the solubility in various solvents at different temperatures.[3]

  • An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

  • The mixture is agitated at a constant temperature until equilibrium is reached.

  • The solution is filtered to remove the undissolved solid.

  • A known volume of the saturated solution is evaporated to dryness, and the mass of the dissolved solid is determined.

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. A lower pKa indicates a stronger acid. For this compound, the pKa is influenced by the electron-withdrawing nature of the oxazole ring.

While an experimental pKa for the title compound is not available, the predicted pKa for the analogous 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid is approximately 4.07.[3][4] It is reasonable to expect a similar pKa for this compound.

pKa_Logic Carboxylic_Acid Carboxylic Acid (-COOH) Stabilization Stabilization of Conjugate Base (-COO⁻) Carboxylic_Acid->Stabilization Resonance Oxazole_Ring Electron-withdrawing Oxazole Ring Oxazole_Ring->Stabilization Inductive Effect Acidity Increased Acidity (Lower pKa) Stabilization->Acidity

Factors influencing the acidity of the molecule.

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • A known concentration of the acid is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • A standardized solution of a strong base (e.g., NaOH) is added in small increments.

  • The pH of the solution is measured after each addition using a calibrated pH meter.

  • A titration curve (pH vs. volume of base added) is plotted.

  • The pKa is determined as the pH at the half-equivalence point.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an octanol and a water phase. It is a key indicator of a drug's ability to cross cell membranes.

The predicted XLogP3-AA value for this compound is 1.8.[2][5] This value suggests that the compound has a moderate degree of lipophilicity, which is often desirable for oral drug candidates.

Experimental Protocol for LogP Determination (Shake-Flask Method):

  • A small amount of the compound is dissolved in a mixture of n-octanol and water.

  • The mixture is shaken vigorously to allow for partitioning between the two phases.

  • The mixture is centrifuged to separate the layers.

  • The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectral Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons (in the aromatic region, ~7-8 ppm), a singlet for the oxazole proton, and triplets for the two methylene groups of the propanoic acid chain. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). For a similar thiazole-containing propanoic acid derivative, the methylene protons of the propanoic acid chain appear as triplets at approximately 2.62 and 4.11 ppm.[6][7]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (typically ~170-180 ppm), the carbons of the phenyl and oxazole rings, and the two methylene carbons. For a related thiazole-containing propanoic acid, the methylene carbons of the propanoic acid chain show signals at approximately 34.57 and 51.44 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration for the carbonyl group (around 1700 cm⁻¹), and C=N and C-O stretching vibrations characteristic of the oxazole ring. For a similar thiazole-containing propanoic acid derivative, C=O stretching bands were observed at 1686 and 1725 cm⁻¹, and an OH group band at 3435 cm⁻¹.[8]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (217.22 g/mol ). Fragmentation patterns will likely involve the loss of the carboxylic acid group and cleavage of the propanoic acid chain. Predicted collision cross-section data for various adducts are available, which can aid in mass spectrometric identification.[5][9]

Stability

The stability of the oxazole ring is an important consideration. Generally, oxazoles are relatively stable to acid but can be susceptible to ring-opening under strong basic conditions, especially at elevated temperatures. The propanoic acid side chain is generally stable, although decarboxylation could potentially occur under harsh conditions. Stability studies should be conducted at various pH values and temperatures to establish the compound's shelf-life and degradation profile.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While some experimental data is lacking in the public domain, this document has offered a combination of predicted values, data from close analogs, and established experimental protocols to provide a robust framework for researchers. A thorough understanding and experimental validation of these properties are critical for the successful advancement of this and related compounds in any drug discovery and development pipeline.

References

A Technical Guide to the Potential Mechanisms of Action of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical exploration of the potential mechanisms of action for the compound 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds to propose and detail the most probable biological activities. The primary focus is on two key pathways: cyclooxygenase (COX) inhibition, based on its structural analogy to the known NSAID Oxaprozin, and modulation of the Peroxisome Proliferator-Activated Receptor (PPAR) and Retinoid X Receptor (RXR) signaling cascades, a common activity for the broader class of phenylpropanoic acid derivatives. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing a robust framework for hypothesis-driven investigation.

Introduction and Molecular Profile

This compound is a heterocyclic compound featuring a central oxazole ring linked to a phenyl group and a propanoic acid moiety. Its chemical structure suggests a potential for diverse biological activities. The propanoic acid group, in particular, is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), while the overall scaffold is reminiscent of ligands for nuclear receptors. This guide will dissect the most plausible mechanisms of action based on these structural alerts.

Potential Mechanism of Action I: Anti-Inflammatory Activity via Cyclooxygenase (COX) Inhibition

The most direct structural analog to this compound with a well-characterized mechanism of action is Oxaprozin, chemically known as 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid. Oxaprozin is a clinically used NSAID.[1][2] The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

The COX Inhibition Pathway

The proposed mechanism involves the binding of this compound to the active site of the COX enzymes. This binding would prevent the substrate, arachidonic acid, from accessing the catalytic site, thereby inhibiting the production of prostaglandins. The propanoic acid moiety is critical for this interaction, as it mimics the carboxylic acid of arachidonic acid.

It is also plausible that, like Oxaprozin, the compound could modulate the NF-κB signaling pathway.[1] NF-κB is a transcription factor that plays a central role in regulating the inflammatory response. Inhibition of NF-κB activation would lead to a downstream reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.[1]

Visualizing the Proposed COX Inhibition Pathway

COX_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Substrate Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Catalysis Inflammation Inflammation Prostaglandins->Inflammation Mediation This compound This compound This compound->COX-1 / COX-2 Inhibition

Caption: Proposed inhibitory action on the COX pathway.

Experimental Protocol for Validating COX Inhibition

A tiered experimental approach is recommended to validate this proposed mechanism.

Tier 1: In Vitro COX Enzyme Inhibition Assays

  • Objective: To determine the direct inhibitory activity of the compound on COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

    • Prepare a dilution series of this compound.

    • Incubate the compound with purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Add arachidonic acid as the substrate.

    • Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).

    • Calculate the IC50 values for both enzymes to determine potency and selectivity.

Tier 2: Cellular Assays for Anti-Inflammatory Activity

  • Objective: To assess the compound's ability to reduce inflammation in a cellular context.

  • Methodology:

    • Use a cell line such as RAW 264.7 macrophages.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Treat the cells with varying concentrations of the test compound.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.

    • Assess the expression of COX-2 protein via Western blotting.

Potential Mechanism of Action II: PPAR/RXR Nuclear Receptor Modulation

The phenylpropanoic acid scaffold is a well-established pharmacophore for ligands of Peroxisome Proliferator-Activated Receptors (PPARs).[4][5] PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.[6] There are three main subtypes: PPARα, PPARγ, and PPARδ.[6] Furthermore, oxazole-containing phenylpropane derivatives have been identified as PPAR agonists.[7][8]

The PPAR/RXR Signaling Cascade

PPARs form heterodimers with the Retinoid X Receptor (RXR).[9][10] Upon ligand binding, this heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in metabolic processes.

Given that analogs of Oxaprozin have been developed as selective RXR agonists, it is plausible that this compound could act as a PPAR agonist, an RXR agonist, or a dual agonist.[9][10]

Visualizing the Proposed PPAR/RXR Activation Pathway

PPAR_RXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound PPAR PPAR Compound->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE (DNA) RXR->PPRE Translocates & Binds Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates

Caption: Proposed activation of the PPAR/RXR signaling pathway.

Experimental Protocol for Validating PPAR/RXR Agonism

Tier 1: In Vitro Transactivation Assays

  • Objective: To determine if the compound can activate PPARα, PPARγ, and RXR.

  • Methodology:

    • Utilize a reporter gene assay in a suitable cell line (e.g., HEK293T).

    • Co-transfect the cells with expression vectors for the full-length human PPARα, PPARγ, or RXR, and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

    • Treat the transfected cells with a range of concentrations of the test compound.

    • Measure luciferase activity as a readout of receptor activation.

    • Calculate the EC50 values to determine the potency of agonism for each receptor.

Tier 2: Target Gene Expression Analysis

  • Objective: To confirm that the compound regulates the expression of known PPAR/RXR target genes.

  • Methodology:

    • Treat a relevant cell line (e.g., HepG2 for PPARα, 3T3-L1 adipocytes for PPARγ) with the test compound.

    • Isolate total RNA from the cells.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of target genes (e.g., CPT1A for PPARα, FABP4 for PPARγ).

Summary of Potential Biological Activities and Data

Potential MechanismKey Molecular Target(s)Predicted Biological Outcome
Anti-inflammatoryCOX-1, COX-2, NF-κBReduction of inflammation and pain
Metabolic RegulationPPARα, PPARγ, RXRModulation of lipid and glucose metabolism

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong case can be made for its potential as both an anti-inflammatory agent acting through COX inhibition and as a metabolic regulator via PPAR/RXR agonism. The structural similarities to known active compounds provide a solid foundation for these hypotheses. The experimental protocols outlined in this guide offer a clear path forward for the definitive characterization of this compound's biological activity. Further investigation is warranted to elucidate its precise molecular targets and therapeutic potential.

References

biological activity of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel chemical entity, this compound. While direct biological data for this specific molecule is not extensively documented in current literature, its chemical architecture, combining an arylpropionic acid moiety with a 1,3-oxazole heterocyclic core, suggests a high potential for significant pharmacological activity. This document synthesizes the known biological roles of these two key scaffolds to build a robust, hypothesis-driven approach for its systematic evaluation. We will delve into the established anti-inflammatory, analgesic, anticancer, and antimicrobial properties of related compounds to inform a detailed, multi-tiered research plan. This guide is intended to serve as a foundational resource for researchers, providing not only the scientific rationale for investigation but also detailed, field-proven experimental protocols and data interpretation strategies to unlock the therapeutic potential of this promising molecule.

Introduction: Unveiling a Molecule of High Potential

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The molecule this compound stands as a compelling candidate for investigation, primarily due to its hybrid structure. It strategically incorporates two pharmacologically significant scaffolds: the arylpropionic acid backbone and the 1,3-oxazole ring system.

  • Arylpropionic Acids: This class of compounds forms the basis of many widely-used non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[1][2][3] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[4] A particularly relevant analogue is Oxaprozin, a marketed NSAID which is chemically a diphenyl-oxazole propanoic acid, underscoring the potential for our target molecule to exhibit similar anti-inflammatory and analgesic properties.[5][6]

  • The 1,3-Oxazole Ring: The oxazole moiety is recognized as a "privileged scaffold" in drug discovery, appearing in a multitude of natural products and synthetic compounds with a vast array of biological activities.[7][8][9] These include potent anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.[10][11][12][13] The versatility of the oxazole ring in interacting with various biological targets like enzymes and receptors makes it a highly attractive component for the design of new drugs.[14][15]

The logical fusion of these two scaffolds in this compound therefore presents a strong scientific rationale for its investigation as a potential multi-faceted therapeutic agent. This guide will lay out a systematic pathway for its exploration.

The Pharmacological Landscape of the Core Scaffolds

A deep understanding of the constituent parts of this compound is crucial for designing a logical and efficient screening strategy.

The Arylpropionic Acid Moiety: A Foundation in Anti-Inflammatory Therapy

The arylpropionic acid group is synonymous with NSAIDs.[1][2] The carboxylic acid function is a key pharmacophoric feature, essential for the inhibition of COX-1 and COX-2 enzymes.[6] Beyond inflammation, derivatives of this class have demonstrated a broader spectrum of activities, including antibacterial, anticonvulsant, and anticancer properties.[1][3][16]

The presence of this moiety in our target compound strongly suggests that a primary avenue of investigation should be its potential as an anti-inflammatory and analgesic agent.

The 1,3-Oxazole Ring: A Privileged Scaffold for Diverse Biological Activity

The 1,3-oxazole ring is a five-membered heterocycle that is a key structural component in many biologically active compounds.[8][17] Its unique electronic and structural properties allow for diverse interactions with biological macromolecules.[14]

  • Anticancer Activity: Oxazole derivatives have emerged as a highly promising class of anticancer agents, with some compounds exhibiting IC50 values in the nanomolar range against various cancer cell lines.[10][11][18][19] Their mechanisms are varied and include the inhibition of critical targets such as tubulin, protein kinases, and DNA topoisomerases.[10][19]

  • Antimicrobial Activity: The oxazole nucleus is a key component in the development of new antimicrobial agents to combat multi-drug resistant pathogens.[12][15][20][21] These compounds can disrupt essential microbial processes, leading to bacterial or fungal cell death.[7]

  • Anti-inflammatory Activity: Certain oxazole-containing compounds have shown significant anti-inflammatory effects, often through mechanisms that are distinct from or complementary to COX inhibition, such as the modulation of pro-inflammatory signaling pathways like NF-κB.[13][22][23]

The inclusion of the oxazole ring in this compound thus opens up the exciting possibility of biological activities that extend beyond the typical NSAID profile.

A Proposed Research Plan for this compound

Based on the analysis of its core scaffolds, we propose a multi-pronged approach to systematically evaluate the .

Research_Plan cluster_0 Hypothesized Activities cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Validation Anti_Inflammatory Anti-inflammatory & Analgesic COX_Assay COX-1/COX-2 Inhibition Assay Anti_Inflammatory->COX_Assay Primary Screen Anticancer Anticancer Cell_Viability Cancer Cell Line Viability (MTT/MTS) Anticancer->Cell_Viability Primary Screen Antimicrobial Antimicrobial MIC_Assay Minimum Inhibitory Concentration (MIC) Antimicrobial->MIC_Assay Primary Screen NF_kB_Assay NF-κB Pathway Analysis COX_Assay->NF_kB_Assay Secondary Screen Apoptosis_Assay Apoptosis/Cell Cycle Analysis Cell_Viability->Apoptosis_Assay Secondary Screen Biofilm_Assay Biofilm Disruption Assay MIC_Assay->Biofilm_Assay Secondary Screen Paw_Edema Carrageenan-Induced Paw Edema NF_kB_Assay->Paw_Edema Confirmatory Xenograft_Model Tumor Xenograft Model Apoptosis_Assay->Xenograft_Model Confirmatory Infection_Model Murine Infection Model Biofilm_Assay->Infection_Model Confirmatory

Caption: A tiered research plan for evaluating the biological activities of this compound.
Tier 1: Primary In Vitro Screening

The initial phase of investigation should focus on high-throughput in vitro assays to rapidly assess the primary hypothesized activities.

  • Anti-inflammatory: A COX-1/COX-2 inhibition assay is paramount to determine if the compound functions as a traditional NSAID.

  • Anticancer: A panel of cancer cell lines (e.g., NCI-60) should be screened for cytotoxicity using an MTT or similar cell viability assay.

  • Antimicrobial: The compound should be tested against a panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi to determine its Minimum Inhibitory Concentration (MIC).

Tier 2: Mechanism of Action Studies

Positive hits from the primary screening should be followed up with more detailed mechanistic studies.

  • Anti-inflammatory: If COX inhibition is observed, further studies to determine the mode of inhibition (competitive, non-competitive) are warranted. If not, or in addition, assays to investigate effects on other inflammatory pathways, such as NF-κB signaling, should be conducted.[13]

  • Anticancer: For active compounds, assays to determine the mechanism of cell death (apoptosis vs. necrosis), cell cycle analysis, and target identification studies (e.g., kinase profiling) are the next logical steps.[10][19]

  • Antimicrobial: For compounds with significant MIC values, time-kill kinetics, and biofilm disruption assays can provide further insight into their antimicrobial potential.

Tier 3: In Vivo Validation

The most promising candidates from in vitro and mechanistic studies should be advanced to in vivo models.

  • Anti-inflammatory: The carrageenan-induced rat paw edema model is a standard for assessing acute anti-inflammatory activity.[24]

  • Anticancer: A tumor xenograft model in immunocompromised mice is the gold standard for evaluating in vivo anticancer efficacy.

  • Antimicrobial: A murine model of infection (e.g., sepsis or thigh infection model) can be used to assess in vivo antibacterial or antifungal activity.

Detailed Experimental Protocols

To facilitate the execution of the proposed research plan, detailed step-by-step protocols for key experiments are provided below.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective enzyme.

  • Compound Addition: Add varying concentrations of this compound (typically from 0.01 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., celecoxib for COX-2, indomethacin for COX-1).

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Quantification of Prostaglandin: After a defined incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

COX_Inhibition_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Hematin, COX Enzyme) Start->Prepare_Reaction_Mix Add_Compound Add Test Compound & Controls Prepare_Reaction_Mix->Add_Compound Initiate_Reaction Add Arachidonic Acid Add_Compound->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_PGE2 Measure PGE2 (ELISA) Stop_Reaction->Measure_PGE2 Calculate_IC50 Calculate IC50 Measure_PGE2->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro COX inhibition assay.
Protocol 2: MTT Cell Viability Assay for Anticancer Screening

This protocol describes a colorimetric assay to assess the cytotoxic effects of the compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antimicrobial agent.

  • Compound Preparation: Prepare a serial two-fold dilution of this compound in a 96-well plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal) according to CLSI guidelines.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Interpretation and Future Directions

The data generated from this research plan will provide a comprehensive initial profile of the .

Table 1: Hypothetical Data Summary and Interpretation

AssayPotential OutcomeInterpretation and Next Steps
COX-1/COX-2 Assay Selective COX-2 inhibition (IC50 < 1 µM)Strong candidate for development as a safer NSAID with reduced gastrointestinal side effects. Proceed to in vivo anti-inflammatory and analgesic models.
MTT Assay Potent cytotoxicity against a specific cancer cell linePromising lead for a targeted anticancer therapy. Proceed with mechanism of action studies (apoptosis, cell cycle) for that cell line. Initiate structure-activity relationship (SAR) studies to improve potency and selectivity.
MIC Assay Low MIC values against a specific bacterial strainPotential new antibiotic lead. Proceed with time-kill kinetics and biofilm disruption assays. Investigate the mechanism of antibacterial action.

Should the initial screening reveal promising activity in any of these areas, the subsequent steps would involve lead optimization through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

While this compound is a relatively unexplored molecule, its constituent chemical motifs provide a strong foundation for hypothesizing significant biological activity. The strategic combination of an arylpropionic acid core and a 1,3-oxazole ring suggests potential applications in anti-inflammatory, anticancer, and antimicrobial therapies. The comprehensive, tiered research plan outlined in this guide provides a clear and scientifically rigorous path for the systematic evaluation of this compound. The detailed protocols and data interpretation strategies presented herein are designed to empower researchers to unlock the full therapeutic potential of this promising chemical entity.

References

The Emerging Potential of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic Acid Derivatives as Modulators of Peroxisome Proliferator-Activated Receptors (PPARs)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic and structural properties allow for diverse molecular interactions, making it a versatile building block in drug design.[1][3] Within this chemical class, derivatives of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid are gaining attention as potential modulators of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are critical regulators of metabolism and inflammation.[4][5][6] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, offering insights for researchers and professionals in drug development.

The Scientific Rationale: Targeting PPARs with Oxazole-Based Ligands

PPARs exist in three isoforms—PPARα, PPARγ, and PPARβ/δ—each with distinct tissue distribution and physiological roles.[1][7] PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and muscle, and its activation is the basis for the lipid-lowering effects of fibrate drugs.[1][8] PPARγ is predominantly found in adipose tissue and is the molecular target for the insulin-sensitizing thiazolidinedione (TZD) class of drugs used to treat type 2 diabetes.[3][9] Dual and pan-PPAR agonists, which modulate the activity of more than one isoform, are of significant interest for treating complex metabolic disorders like metabolic syndrome and diabetic dyslipidemia.[4][6]

The general structure of a PPAR agonist consists of an acidic head group, a central linker, and a hydrophobic tail. The carboxylic acid moiety of this compound serves as the acidic head, which is a common feature in many PPAR agonists and is crucial for binding to the receptor.[4][10] The 5-phenyl-1,3-oxazole core and the propanoic acid linker together form the central scaffold and hydrophobic tail, which contribute to the binding affinity and selectivity for the different PPAR isoforms.[4][5]

Synthesis of this compound and Its Analogs

A General Synthetic Workflow

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Oxazole Ring Formation cluster_3 Side Chain Introduction & Hydrolysis A 2-Bromoacetophenone C Ethyl 2-cyano-3-phenyl-3-oxopropanoate A->C Reaction with ethyl cyanoacetate B Malononitrile B->C Alternative starting material D Ethyl 2-amino-5-phenyloxazole-4-carboxylate C->D Reaction with Urea/Thiourea E This compound D->E Multi-step process: Reduction, Halogenation, Grignard reaction, Hydrolysis

Caption: A plausible synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a composite based on synthetic strategies for analogous compounds and requires experimental validation.

Step 1: Synthesis of Ethyl 2-amino-5-phenyloxazole-4-carboxylate

  • To a solution of 2-bromoacetophenone (1 eq) in ethanol, add ethyl cyanoacetate (1.1 eq) and a catalytic amount of a weak base like piperidine.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • To the crude product, add urea (1.5 eq) and a strong base like sodium ethoxide in ethanol.

  • Reflux the mixture for 8-10 hours.

  • After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain ethyl 2-amino-5-phenyloxazole-4-carboxylate.

Step 2: Conversion to this compound

This multi-step conversion would likely involve:

  • Reduction of the ester and amino groups.

  • Diazotization of the amino group followed by substitution to introduce a suitable functional group for chain extension.

  • A two-carbon chain extension, for example, via a Grignard reaction with ethylene oxide followed by oxidation, or through a malonic ester synthesis.

  • Hydrolysis of the resulting ester to the final carboxylic acid.

Biological Evaluation: In Vitro Assays for PPAR Activity

The assessment of the PPAR agonistic activity of newly synthesized compounds is crucial. A standard approach involves in vitro cell-based reporter gene assays.[2][13]

PPAR Reporter Gene Assay Workflow

PPAR_Assay_Workflow cluster_0 Cell Culture & Transfection cluster_1 Compound Treatment cluster_2 Luciferase Assay cluster_3 Data Analysis A Seed cells (e.g., HEK293T) in 96-well plates B Co-transfect with: - PPAR expression vector - Reporter plasmid (e.g., PPRE-luciferase) - Renilla luciferase control vector A->B C Treat cells with varying concentrations of test compounds B->C D Lyse cells and measure Firefly and Renilla luciferase activities C->D E Normalize Firefly to Renilla luciferase activity D->E F Calculate fold activation and determine EC50 values E->F

Caption: A typical workflow for a PPAR reporter gene assay.

Detailed Protocol: PPARα and PPARγ Reporter Gene Assay
  • Cell Culture: Maintain a suitable cell line, such as HEK293T or CV-1, in appropriate growth medium.

  • Transfection: Seed the cells in 96-well plates. After 24 hours, co-transfect the cells using a suitable transfection reagent with a plasmid encoding the ligand-binding domain of human or murine PPARα or PPARγ fused to the GAL4 DNA-binding domain, a reporter plasmid containing a GAL4 upstream activation sequence driving a luciferase gene, and a constitutively expressed Renilla luciferase plasmid for normalization.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a known PPAR agonist (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ) as a positive control and a vehicle control (e.g., DMSO).

  • Luciferase Assay: After 18-24 hours of incubation with the compounds, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for variations in transfection efficiency and cell number. Plot the fold activation relative to the vehicle control against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Structure-Activity Relationships (SAR) and Molecular Design

While direct SAR data for this compound is not available, insights can be drawn from related series of oxazole-based PPAR agonists.[4][5][6]

Structural Moiety SAR Insights from Related Compounds
Acidic Head The carboxylic acid is generally essential for activity, forming a key interaction with the PPAR ligand-binding domain.[10]
Propanoic Acid Linker The length and flexibility of the linker can influence potency and isoform selectivity.[1]
Oxazole Core The oxazole ring acts as a rigid scaffold and its electronic properties contribute to binding.[4][5]
5-Phenyl Group The phenyl group occupies a hydrophobic pocket in the ligand-binding domain. Substitutions on this ring can modulate potency and selectivity. For instance, introducing a thiophene in place of the phenyl group has been shown to yield potent PPARα/γ dual agonists.[6]

Logical Relationships in SAR

SAR_Logic A Compound Activity B Acidic Head Group B->A Essential C Linker Length/Flexibility C->A Modulates Potency & Selectivity D Oxazole Core D->A Scaffold & E-properties E 5-Aryl Substitution E->A Hydrophobic Interactions & Selectivity

Caption: Key structural determinants of PPAR activity in oxazole-based compounds.

Future Directions and Perspectives

The therapeutic potential of this compound derivatives as PPAR modulators warrants further investigation. Key future research directions include:

  • Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis for the title compound and its analogs are essential.

  • Comprehensive Biological Profiling: The compounds should be systematically evaluated for their activity on all three PPAR isoforms to determine their potency and selectivity profile.

  • In Vivo Efficacy Studies: Promising candidates should be advanced to animal models of metabolic diseases to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Exploration of Analogs: The synthesis and evaluation of analogs with modifications to the phenyl ring and the propanoic acid linker could lead to the discovery of compounds with improved potency, selectivity, and drug-like properties. Bioisosteric replacement of the phenyl ring with other aromatic or non-aromatic groups could also be explored.

References

spectroscopic data for 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is on the rationale behind the spectroscopic signatures, providing a framework for the characterization of similar oxazole-based compounds.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound comprises a central oxazole ring substituted with a phenyl group at the 5-position and a propanoic acid chain at the 2-position. This unique arrangement of aromatic, heterocyclic, and aliphatic carboxylic acid moieties gives rise to a distinct and interpretable set of spectroscopic data.

M [M]⁺˙ m/z 217 F1 [M - COOH]⁺ m/z 172 M->F1 - COOH F2 [M - CH₂CH₂COOH]⁺ m/z 144 M->F2 - CH₂CH₂COOH F3 [C₆H₅CO]⁺ m/z 105 F2->F3 - HCN F4 [C₆H₅]⁺ m/z 77 F3->F4 - CO

An In-Depth Technical Guide to 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid: From Serendipitous Discovery to a Framework for Modern Anti-Inflammatory Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid, a notable yet less-publicized member of the oxazole class of non-steroidal anti-inflammatory drugs (NSAIDs). While its close analog, Oxaprozin, has seen widespread clinical use, the history and specific development of this particular molecule offer valuable insights into the structure-activity relationships that have guided anti-inflammatory drug discovery. This document will delve into the historical context of its likely discovery, detail a robust synthesis protocol, explore its presumed mechanism of action as a cyclooxygenase (COX) inhibitor, and provide a framework for its potential applications in modern drug development.

Introduction: The Rise of Oxazoles in Inflammation Research

The quest for effective anti-inflammatory agents has been a cornerstone of medicinal chemistry for over a century. The journey began with the serendipitous discovery of salicylic acid's properties from willow bark and culminated in the development of a vast arsenal of NSAIDs.[1] These drugs primarily exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of pro-inflammatory prostaglandins.[1]

Within this landscape, the arylpropionic acid derivatives, or "profens," emerged as a dominant class of NSAIDs. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, became a scaffold of significant interest for its ability to mimic the spatial and electronic arrangement of other successful anti-inflammatory agents.[2][3][4] This exploration led to the development of a series of oxazole-based propanoic acids with potent anti-inflammatory activity.

A History Rooted in Systematic Discovery: The Wyeth & Brother Limited Research Program

While a singular "discovery" paper for this compound is not prominent in the annals of medicinal chemistry, its genesis can be confidently traced to the extensive research on oxazole derivatives conducted by Wyeth & Brother Limited (later Wyeth-Ayerst) in the late 1960s. This research program systematically explored the anti-inflammatory potential of arylated oxazole-2-polycarbon aliphatic monocarboxylic acids.[1]

The seminal work from this period is encapsulated in the U.S. Patent 3,578,671 , filed in 1967.[1] This patent laid the groundwork for a new class of NSAIDs, with the most famous resulting product being Oxaprozin (3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid). Given the close structural similarity and the broad claims of the patent, it is highly probable that this compound was synthesized and evaluated as part of this pioneering research effort.

The core innovation of this program was the recognition that the oxazole ring could serve as a bioisostere for other aromatic systems found in earlier NSAIDs, while the propanoic acid side chain was a well-established pharmacophore for COX inhibition.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through a well-established pathway for 2,5-disubstituted oxazoles. The following protocol is a robust and adaptable method based on the general procedures outlined in the historical patent literature and subsequent refinements in oxazole synthesis.

Plausible Synthetic Pathway

Synthesis_of_3-(5-phenyl-1,3-oxazol-2-yl)propanoic_acid cluster_0 Step 1: Formation of α-acylamino ketone cluster_1 Step 2: Cyclodehydration to form the Oxazole Ring A Phenacyl bromide C N-(2-oxo-2-phenylethyl)succinamide A->C Base (e.g., NaHCO3) B Succinamic acid B->C D N-(2-oxo-2-phenylethyl)succinamide F This compound D->F E Dehydrating agent (e.g., H2SO4, POCl3) E->F

Caption: Plausible synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-oxo-2-phenylethyl)succinamide

  • To a stirred solution of succinamic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium bicarbonate (1.1 equivalents).

  • Slowly add a solution of phenacyl bromide (1 equivalent) in DMF to the reaction mixture at room temperature.

  • Stir the mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum to yield the crude N-(2-oxo-2-phenylethyl)succinamide.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Step 2: Cyclodehydration to this compound

  • Suspend the N-(2-oxo-2-phenylethyl)succinamide (1 equivalent) in a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.

  • Heat the mixture gently (e.g., 50-70 °C) with stirring for 2-4 hours, monitoring the reaction by thin-layer chromatography.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration and wash thoroughly with cold water.

  • Dry the crude product and recrystallize from an appropriate solvent (e.g., aqueous ethanol or toluene) to yield pure this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
CAS Number 23485-68-9
Appearance Likely a white to off-white crystalline solid
Solubility Expected to be poorly soluble in water, soluble in organic solvents like DMSO and methanol

Biological Activity and Mechanism of Action

As a member of the arylpropionic acid class of NSAIDs, the primary mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzymes.

The Cyclooxygenase Pathway

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys Gastric protection, platelet aggregation PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam Inflammation, pain, fever NSAID This compound NSAID->COX1 NSAID->COX2

Caption: Presumed mechanism of action via inhibition of COX-1 and COX-2.

It is highly probable that this compound, like Oxaprozin, is a non-selective inhibitor of both COX-1 and COX-2. Inhibition of COX-2 is responsible for the desired anti-inflammatory, analgesic, and antipyretic effects. Conversely, inhibition of the constitutively expressed COX-1 enzyme is associated with the common side effects of NSAIDs, such as gastrointestinal irritation and effects on platelet aggregation.

Structure-Activity Relationship (SAR)

The structure of this compound contains the key pharmacophoric elements for COX inhibition:

  • An acidic center (the carboxylic acid): This group is crucial for binding to the active site of the COX enzyme.

  • An aromatic or heteroaromatic ring system (the 5-phenyl-1,3-oxazole): This lipophilic moiety helps to anchor the molecule within the hydrophobic channel of the enzyme.

  • A spacer (the ethyl bridge): This connects the acidic center to the ring system at an optimal distance for effective inhibition.

The substitution pattern on the oxazole ring influences the potency and selectivity of COX inhibition. The presence of a single phenyl group at the 5-position, as in the title compound, versus two phenyl groups at the 4- and 5-positions (as in Oxaprozin), would likely result in differences in their pharmacological profiles, including potency, half-life, and side-effect profiles.

Potential for Modern Drug Development

While this compound itself has not been developed into a commercial drug, its chemical framework remains relevant. The principles learned from its discovery and the broader class of oxazole-based NSAIDs continue to inform the design of new anti-inflammatory agents.

Modern drug development efforts could revisit this scaffold for several reasons:

  • Development of selective COX-2 inhibitors: Modifications to the core structure could potentially lead to derivatives with higher selectivity for COX-2, thereby reducing the gastrointestinal side effects associated with COX-1 inhibition.

  • Dual-target inhibitors: The oxazole ring can be further functionalized to incorporate pharmacophores that target other inflammatory mediators, leading to the development of dual COX/LOX inhibitors or other multi-target drugs.

  • Targeted drug delivery: The carboxylic acid group provides a handle for prodrug strategies or for conjugation to delivery systems that can target inflamed tissues.

Conclusion

This compound stands as a testament to the systematic and inventive spirit of mid-20th-century pharmaceutical research. Although overshadowed by its more famous sibling, Oxaprozin, its story is intrinsically linked to the development of a significant class of anti-inflammatory drugs. For today's researchers, it serves as a valuable case study in structure-activity relationships and a reminder that even seemingly minor structural modifications can have a profound impact on pharmacological activity. The foundational chemistry and biology of this molecule continue to offer a fertile ground for the design of the next generation of anti-inflammatory therapies.

References

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The compound 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid belongs to a chemical class—arylpropionic acid derivatives containing an oxazole scaffold—that has garnered significant interest in medicinal chemistry. While direct biological data on this specific molecule is sparse[1], its structural motifs are present in compounds with a wide array of pharmacological activities. This guide provides a comprehensive framework for the systematic investigation of its therapeutic potential. We will delve into the most promising target classes, propose robust experimental workflows for target validation, and provide the scientific rationale underpinning these strategic choices. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of scientific rigor and trustworthiness in the generated data.

Structural Rationale and Emerging Therapeutic Hypotheses

The core structure of this compound combines two key pharmacophores: the arylpropionic acid moiety and a phenyl-oxazole ring system. Arylpropionic acids are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), with well-established analgesic and anti-inflammatory properties, classically through the inhibition of cyclooxygenase (COX) enzymes[2][3]. The oxazole ring is a versatile heterocyclic nucleus found in numerous compounds with diverse biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory effects[4].

The confluence of these structural features suggests several primary avenues for investigation:

  • Inflammation and Pain Modulation: The arylpropionic acid backbone strongly suggests a potential role as an anti-inflammatory and analgesic agent.

  • Metabolic Disease Intervention: Structurally related oxazole-containing compounds have been identified as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs) and modulators of the AMPK pathway, pointing towards potential applications in metabolic disorders like dyslipidemia and type 2 diabetes[5][6][7].

  • Oncology: The oxazole nucleus is a recognized scaffold in the design of anticancer agents[2][3].

  • Antimicrobial Activity: The heterocyclic nature of the oxazole ring is a common feature in compounds with antibacterial and antifungal properties[4][8].

This guide will now explore each of these hypotheses with detailed, actionable research plans.

Potential Therapeutic Target Class I: Inflammation and Pain Pathways

The most immediate hypothesis for a molecule containing an arylpropionic acid moiety is the modulation of inflammatory pathways. Many NSAIDs, such as ibuprofen and oxaprozin, share this core structure and exert their effects primarily through the inhibition of COX-1 and COX-2[2].

Rationale for Investigation

Derivatives of arylpropionic acid are well-documented for their anti-inflammatory and analgesic activities[9][10][11]. The propionic acid side chain is crucial for the activity of profen-class NSAIDs. Furthermore, the introduction of heterocyclic rings like oxadiazoles (structurally similar to oxazoles) into propionic acid derivatives has been shown to yield compounds with significant anti-inflammatory effects and potentially reduced gastrointestinal side effects[3][12]. Therefore, investigating the interaction of this compound with key enzymes in the arachidonic acid cascade is a logical first step.

Proposed Research Plan: COX Enzyme Inhibition

The primary targets within this class are the cyclooxygenase enzymes, COX-1 and COX-2. A differential inhibitor profile is key to understanding the potential therapeutic window and side-effect profile.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Validation A Compound Synthesis & QC B COX-1/COX-2 Fluorescent Inhibitor Screening Assay A->B C IC50 Determination for COX-1 and COX-2 B->C D Calculate Selectivity Index (COX-1 IC50 / COX-2 IC50) C->D E LPS-stimulated RAW 264.7 Macrophages D->E F Measure Prostaglandin E2 (PGE2) Production via ELISA E->F

Caption: Workflow for assessing COX inhibition.

  • Objective: To rapidly assess the inhibitory activity of this compound against human recombinant COX-1 and COX-2.

  • Materials:

    • COX Fluorescent Inhibitor Screening Assay Kit (e.g., from Cayman Chemical).

    • Human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorescent probe.

    • Test compound: this compound, dissolved in DMSO.

    • Positive controls: SC-560 (COX-1 selective), Celecoxib (COX-2 selective).

  • Procedure:

    • Prepare a series of dilutions of the test compound (e.g., from 100 µM to 1 nM).

    • In a 96-well microplate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

    • Add the test compound dilutions or controls to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Add the ADHP probe.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately read the fluorescence (Ex/Em = 535/590 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Normalize the data to the vehicle control (100% activity) and a background control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation and Interpretation

The results should be summarized to clearly present the potency and selectivity of the compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundExperimentalExperimentalCalculated
Celecoxib (Control)>10~0.05>200
Ibuprofen (Control)~15~30~0.5
  • Interpretation: A low selectivity index (~1) would classify the compound as a non-selective NSAID, similar to ibuprofen. A high selectivity index (>50) would indicate COX-2 selectivity, suggesting a potentially better gastrointestinal safety profile. The subsequent cell-based assay measuring PGE2 production will validate these enzymatic findings in a more biologically relevant context.

Potential Therapeutic Target Class II: Metabolic Regulation

The structural similarity of the phenyl-oxazole core to known PPAR agonists makes metabolic pathways a highly compelling area of investigation[5][6]. PPARs are nuclear receptors that play critical roles in lipid and glucose homeostasis. Furthermore, a recent study has implicated novel oxazole derivatives as hypoglycemic agents acting via the AMPK pathway[7].

Rationale for Investigation

A 2008 study published in Die Pharmazie detailed how α-alkoxy arylpropanoic acids with a 2-phenyloxazole moiety were potent activators of PPARγ and had moderate PPARα activity, leading to hypolipidemic effects[5][6]. This provides a direct, mechanistically plausible hypothesis that this compound could function as a PPAR agonist. Activation of PPARα is associated with reduced triglycerides, while PPARγ activation is a key mechanism for insulin sensitization.

Proposed Research Plan: PPAR and AMPK Activation

This investigation will proceed in a tiered approach, starting with receptor binding and transactivation assays for PPARs, followed by cellular assays to probe the AMPK pathway.

G cluster_0 Tier 1: Nuclear Receptor Interaction cluster_1 Tier 2: Cellular Metabolic Function A PPARα, PPARγ, PPARδ Ligand Binding Assay (e.g., LanthaScreen) B PPARα/γ/δ Reporter Gene Transactivation Assay (in HEK293T cells) A->B C Differentiated 3T3-L1 Adipocytes B->C D Measure Glucose Uptake (e.g., 2-NBDG assay) C->D E Western Blot for p-AMPK, p-ACC, and total proteins C->E

Caption: Tiered workflow for metabolic target validation.

  • Objective: To determine if the test compound can activate PPARα, γ, and δ to induce transcription of a reporter gene.

  • Materials:

    • HEK293T cells.

    • Expression plasmids for full-length human PPARα, γ, and δ.

    • A reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene.

    • Transfection reagent (e.g., Lipofectamine).

    • Test compound and positive controls (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ).

    • Luciferase assay reagent.

  • Procedure:

    • Co-transfect HEK293T cells with the appropriate PPAR expression plasmid and the PPRE-luciferase reporter plasmid.

    • Plate the transfected cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound or controls for 18-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for differences in transfection efficiency and cell number.

    • Plot the fold activation relative to the vehicle control versus the log of the compound concentration.

    • Calculate the EC50 value, which represents the concentration required to achieve 50% of the maximal activation.

Data Presentation and Interpretation

Results from the reporter assay and subsequent cellular assays will clarify the compound's metabolic mechanism.

Table 2: PPAR Transactivation Potency

Compound PPARα EC50 (µM) PPARγ EC50 (µM) PPARδ EC50 (µM)
This compound Experimental Experimental Experimental

| Rosiglitazone (Control) | >10 | ~0.1 | >10 |

  • Interpretation: Potent, low-micromolar or sub-micromolar EC50 values for a specific PPAR isotype would identify it as a primary target. If PPAR activation is confirmed, the downstream functional assays are critical. An increase in glucose uptake in 3T3-L1 adipocytes would support a role in insulin sensitization (likely PPARγ-mediated). An increase in the phosphorylation of AMPK and its substrate ACC would suggest an independent or parallel mechanism of action relevant to hypoglycemic effects, as seen in other oxazole derivatives[7].

Additional Avenues for Investigation: Oncology and Antimicrobial Activity

While inflammation and metabolic disease represent the most probable target areas based on structural precedent, the versatility of the oxazole scaffold warrants broader screening.

  • Oncology: Arylpropionic acid derivatives have been explored for anticancer activity[3][9]. A preliminary screen against a panel of cancer cell lines (e.g., the NCI-60 panel) could reveal cytotoxic or anti-proliferative effects. Follow-up studies would involve identifying the specific pathway, which could range from apoptosis induction to inhibition of key signaling kinases.

  • Antimicrobial: A wide variety of oxazole derivatives have been synthesized and tested for antimicrobial activity[4]. The compound should be tested against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using standard minimum inhibitory concentration (MIC) assays.

Conclusion and Strategic Outlook

The compound this compound stands at the intersection of well-established anti-inflammatory pharmacophores and a heterocyclic nucleus known for its metabolic and antiproliferative activities. This guide proposes a logical, evidence-based strategy for elucidating its therapeutic targets. The primary lines of inquiry should focus on COX inhibition and PPAR agonism , as these are strongly supported by literature on analogous structures[3][5][6][9]. The outlined experimental workflows provide a clear and robust path from initial screening to cellular validation. Positive findings in any of these areas would provide a strong foundation for further preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, and subsequent in vivo studies to establish efficacy and safety.

References

A Comprehensive Technical Guide to the Preliminary Toxicity Screening of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for conducting a preliminary toxicity screening of the novel chemical entity, 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid. The methodologies outlined herein are designed to provide an early assessment of the compound's safety profile, a critical step in the drug discovery and development process. By integrating in silico predictions with in vitro assays, this guide offers a tiered approach to identify potential toxic liabilities, thereby conserving resources and minimizing the reliance on animal testing in the initial stages of research.[1][2][3]

Introduction: The Imperative of Early Toxicity Assessment

The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, with a significant number of candidates failing due to unforeseen toxicity.[2][4] Early-stage in vitro and in silico toxicity testing are therefore indispensable for de-risking drug candidates and making informed decisions about their progression.[2][3] This guide focuses on this compound, a molecule with the chemical formula C₁₂H₁₁NO₃[5]. While no specific toxicity data for this compound is publicly available, its structural motifs—a phenyl ring, an oxazole core, and a propanoic acid side chain—necessitate a thorough preliminary safety evaluation.

The screening funnel described in this document is a multi-pronged strategy, beginning with computational predictions to forecast potential liabilities. This is followed by a battery of in vitro assays to assess cytotoxicity, genotoxicity, and potential cardiotoxicity. This tiered approach allows for the early identification of red flags, enabling project teams to either deprioritize a compound or to design further focused studies to understand and mitigate the observed risks.

Section 1: In Silico Toxicity Prediction: The First Line of Defense

Before embarking on resource-intensive in vitro studies, a comprehensive in silico analysis is paramount.[6][7] Computational toxicology utilizes quantitative structure-activity relationship (QSAR) models and other predictive algorithms to estimate a compound's potential for various toxicities based on its chemical structure.[8][9][10]

Core Principles of In Silico Assessment

The fundamental principle of in silico toxicology is that the biological activity of a chemical is intrinsically linked to its molecular structure.[8][9] By analyzing the structural features of this compound and comparing them to databases of known toxicants, we can generate predictions for a range of endpoints.[7]

Recommended In Silico Workflow

The following workflow outlines a robust approach to the in silico toxicity assessment of this compound.

Caption: A streamlined workflow for in silico toxicity prediction.

Key Endpoints for In Silico Prediction
Toxicity Endpoint Rationale for Inclusion Recommended Software/Tools
Mutagenicity Essential for identifying compounds that can cause genetic mutations, a key indicator of carcinogenic potential.[11][12][13]Derek Nexus, ToxTree, OECD QSAR Toolbox
Carcinogenicity Predicts the likelihood of a compound causing cancer through various mechanisms.Derek Nexus, Lhasa Carcinogenicity Database
hERG Inhibition Crucial for assessing the risk of drug-induced QT prolongation, which can lead to fatal cardiac arrhythmias.[14][15]Various QSAR models available in commercial and open-source platforms.
Hepatotoxicity (DILI) Drug-induced liver injury is a major cause of drug attrition and market withdrawal.DILIrank, AC_DILI
Phospholipidosis The accumulation of phospholipids in lysosomes can be a sign of cellular stress and toxicity.Available models in platforms like Discovery Studio.
Skin Sensitization Important for compounds that may have topical applications or for assessing occupational exposure risks.Toxtree, OECD QSAR Toolbox

Section 2: In Vitro Cytotoxicity Assays: Gauging the Impact on Cell Viability

In vitro cytotoxicity assays are fundamental for determining the concentration at which a compound elicits a toxic response in cultured cells.[1][16] These assays provide a quantitative measure of cell viability and are often the first experimental step in a toxicity screening cascade.

Foundational Assays: MTT and XTT

The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[17][18][19] Metabolically active cells reduce the tetrazolium salts (MTT or XTT) to a colored formazan product, the amount of which is directly proportional to the number of living cells.[17][18][19]

Table 1: Comparison of MTT and XTT Assays

Feature MTT Assay XTT Assay
Principle Reduction of yellow, water-soluble MTT to a purple, insoluble formazan.[18][19]Reduction of a tetrazolium salt to a water-soluble formazan.[18]
Solubilization Step Required (e.g., with DMSO or SDS).[17]Not required.[18]
Sensitivity High.[17]Generally higher than MTT.[19]
Throughput High.High, and more amenable to automation.
Experimental Protocol: XTT Cytotoxicity Assay

This protocol provides a step-by-step guide for performing an XTT assay to determine the cytotoxic potential of this compound.

Materials:

  • Target cell line (e.g., HepG2 for hepatotoxicity screening)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • XTT labeling reagent

  • Electron coupling reagent (e.g., PMS)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the target cells to ~80% confluency.

    • Harvest the cells using trypsin-EDTA and resuspend in fresh medium.

    • Determine the cell concentration and adjust to the desired seeding density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.

    • Incubate the plates for 24, 48, or 72 hours.

  • XTT Assay:

    • Prepare the XTT labeling mixture by adding the electron coupling reagent to the XTT labeling reagent according to the manufacturer's instructions.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plates for 2-4 hours at 37°C in a CO₂ incubator.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm.

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Section 3: Genotoxicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[11][12][13][20] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[11][13] The test evaluates the ability of a compound to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-deficient medium.[11][13]

Rationale for the Ames Test

A positive result in the Ames test indicates that the compound is a mutagen and has the potential to be a carcinogen.[11][12][13] This assay is a critical component of the regulatory safety assessment of new chemicals.[12]

Experimental Protocol: Ames Test (Plate Incorporation Method)

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • Nutrient broth

  • Top agar

  • Minimal glucose agar plates

  • This compound

  • Positive controls (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98)

  • Negative control (vehicle solvent)

  • S9 metabolic activation system (rat liver extract)

Procedure:

  • Bacterial Culture: Inoculate the Salmonella strains into nutrient broth and incubate overnight at 37°C with shaking.

  • Plate Preparation:

    • To 2 mL of molten top agar (kept at 45°C), add 0.1 mL of the overnight bacterial culture and 0.1 mL of the test compound at various concentrations.

    • For assays with metabolic activation, add 0.5 mL of the S9 mix to the top agar.

    • Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.[11]

    • Allow the top agar to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[11]

  • Colony Counting and Analysis:

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Caption: A summary of the Ames test plate incorporation method.

Section 4: Cardiotoxicity Screening: The hERG Assay

Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[14][15] Therefore, assessing the potential of a new chemical entity to block the hERG channel is a critical component of preclinical safety evaluation.[15]

Importance of hERG Screening

Early identification of hERG channel inhibitors can prevent the progression of compounds with a high risk of cardiotoxicity, saving significant time and resources in drug development.[15]

Recommended Assay: Automated Patch Clamp

Automated patch-clamp electrophysiology is a high-throughput method for assessing compound effects on the hERG channel expressed in a stable cell line (e.g., HEK293).[15] This technique provides a direct measure of the ion channel function and is considered the gold standard for in vitro hERG liability testing.

Experimental Protocol: Automated hERG Patch Clamp Assay

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Cell culture reagents

  • Extracellular and intracellular recording solutions

  • This compound

  • Positive control (e.g., E-4031, a known hERG blocker)[15]

  • Automated patch-clamp system (e.g., QPatch, Patchliner)

Procedure:

  • Cell Preparation: Culture the hERG-expressing HEK293 cells and harvest them for the assay.

  • Assay Setup:

    • Prepare the automated patch-clamp instrument according to the manufacturer's instructions.

    • Load the cells, recording solutions, and test compound onto the instrument.

  • Data Acquisition:

    • The instrument will automatically establish whole-cell patch-clamp recordings.

    • A specific voltage protocol is applied to elicit the hERG current.[21]

    • After a stable baseline recording is established, the cells are exposed to increasing concentrations of this compound.

  • Data Analysis:

    • The hERG current amplitude is measured before and after compound application.

    • The percentage of hERG current inhibition is calculated for each concentration.

    • The data are plotted to generate a concentration-response curve and determine the IC₅₀ value.

Section 5: Preliminary In Vivo Acute Oral Toxicity Study (OECD 423)

Following the in vitro assessments, a preliminary in vivo study may be warranted to understand the compound's acute toxicity profile in a whole organism. The OECD 423 Acute Toxic Class Method is a stepwise procedure that uses a minimal number of animals to classify a substance into a toxicity category based on its LD₅₀.[22][23][24][25]

Rationale and Ethical Considerations

This study provides crucial information on the potential hazards of a substance after a single oral dose.[22] The use of the Acute Toxic Class Method is in line with the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing by minimizing the number of animals used.[24]

Study Design Overview
  • Species: Typically rats (nulliparous, non-pregnant females are preferred).[22]

  • Dose Levels: The study proceeds in a stepwise manner with a starting dose of 300 mg/kg (if no prior information is available).[24] Subsequent dosing is determined by the observed toxicity.

  • Administration: A single oral dose is administered.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[24]

  • Endpoints: Clinical signs, body weight changes, and gross pathology at necropsy.

Table 2: OECD 423 Dosing Procedure Summary

Step Procedure Outcome
1 Dose 3 animals at the starting dose.If 2 or 3 animals die, the substance is classified and the study is stopped. If 0 or 1 animal dies, proceed to the next step.
2 Dose 3 more animals at the same or a lower/higher dose depending on the outcome of step 1.The study is concluded when a definitive classification can be made based on the number of mortalities at specific dose levels.

Conclusion

The preliminary toxicity screening of this compound, as outlined in this guide, provides a robust and tiered approach to early safety assessment. By integrating in silico predictions with a carefully selected battery of in vitro assays and, if necessary, a preliminary in vivo study, researchers can make data-driven decisions about the future of this compound. This comprehensive strategy not only enhances the efficiency of the drug discovery process but also upholds the highest standards of scientific integrity and ethical considerations.

References

Methodological & Application

Application Notes and Protocols for 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid is a synthetic compound featuring a phenyl-oxazole core linked to a propanoic acid moiety. Its structural similarity to known biologically active molecules, particularly those with a propanoic acid side chain, suggests potential interactions with various cellular targets. Aryl propionic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory and anti-cancer properties[1]. Furthermore, compounds with heterocyclic rings like oxazole have been identified as modulators of nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs)[2][3].

PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily, with three main isotypes: PPARα, PPARγ, and PPARβ/δ[4]. These receptors play crucial roles in the regulation of lipid and glucose metabolism, cellular differentiation, and inflammation[2][4][5]. Agonists of PPARs, particularly PPARα and PPARγ, are of significant interest in drug discovery for the treatment of metabolic disorders and inflammatory diseases[6][7].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in cell culture assays. It outlines protocols for the initial characterization of the compound's effects on cell viability and its potential as a PPAR agonist. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Chemical Properties and Handling

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃PubChem
Molecular Weight 217.22 g/mol PubChem
Appearance White to off-white solidInferred
Solubility Soluble in DMSO and EthanolInferred

Stock Solution Preparation:

For cell culture applications, it is recommended to prepare a high-concentration stock solution of this compound in sterile dimethyl sulfoxide (DMSO). A stock concentration of 10-50 mM is typically suitable. To prepare a 10 mM stock solution, dissolve 2.17 mg of the compound in 1 mL of DMSO. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

PART 1: Cytotoxicity Assessment

Before evaluating the biological activity of this compound, it is crucial to determine its cytotoxic profile on the cell line(s) of interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-4: Incubation & Viability Assay cluster_3 Data Analysis A Seed cells in a 96-well plate B Prepare serial dilutions of the compound A->B C Treat cells with varying concentrations B->C D Incubate for 24-72 hours C->D E Add MTT reagent and incubate D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability G->H I Determine IC50 value H->I

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Protocol: MTT Assay for Cell Viability

Materials:

  • This compound

  • Cell line of interest (e.g., HEK293, HepG2, A549)[8]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound stock solution in complete culture medium. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂. The incubation time should be chosen based on the cell line's doubling time and the expected mechanism of action of the compound.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

    • Incubate the plate for at least 1 hour at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the % cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using a non-linear regression analysis.

PART 2: PPAR Agonist Activity Assessment

Based on its chemical structure, this compound is a candidate for a PPAR agonist. A common and effective method to screen for PPAR agonistic activity is the use of a reporter gene assay in a suitable host cell line.

Signaling Pathway: PPAR-Mediated Gene Transcription

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Compound PPAR PPAR Ligand->PPAR Binding RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding to DNA Reporter Reporter Gene (e.g., Luciferase) PPRE->Reporter mRNA mRNA Reporter->mRNA Protein Protein mRNA->Protein Light Light Signal Protein->Light

Caption: Simplified signaling pathway of PPAR-mediated reporter gene activation.

Protocol: PPAR Reporter Gene Assay

This protocol describes a general method for assessing the activation of a specific PPAR isotype (α, γ, or β/δ) using a commercially available reporter cell line or by transiently transfecting cells.

Materials:

  • This compound

  • PPAR reporter cell line (e.g., from INDIGO Biosciences) or a suitable host cell line (e.g., HEK293T) for transient transfection[9][10]

  • Expression plasmid for the desired human PPAR isotype (e.g., pCMV-hPPARα)

  • Reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., pGL4.29[luc2P/PPRE/Hygro])

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Positive control agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)[9][10]

  • Luciferase assay system

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

A. Using a Stably Transfected Reporter Cell Line:

  • Cell Seeding:

    • Follow the manufacturer's instructions for thawing and seeding the reporter cells in a 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control agonist in the appropriate assay medium. The concentrations should be well below the determined cytotoxic range.

    • Add the diluted compounds to the cells.

    • Incubate for 16-24 hours at 37°C and 5% CO₂.

  • Luciferase Assay:

    • Follow the manufacturer's protocol for the luciferase assay system. This typically involves lysing the cells and adding the luciferase substrate.

    • Measure the luminescence using a luminometer.

B. Transient Transfection Method:

  • Cell Seeding:

    • Seed the host cells (e.g., HEK293T) in a 96-well plate to be 70-80% confluent on the day of transfection.

  • Transfection:

    • Co-transfect the cells with the PPAR expression plasmid and the PPRE-reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A control plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing the serial dilutions of this compound and the positive control.

    • Incubate for an additional 16-24 hours.

  • Luciferase Assay:

    • Perform the luciferase assay as described above. If a normalization plasmid was used, perform a dual-luciferase assay.

Data Analysis:

  • Normalize the reporter luciferase activity to the control reporter activity (if applicable).

  • Calculate the fold induction of luciferase activity for each concentration relative to the vehicle control.

  • Plot the fold induction against the compound concentration and determine the EC₅₀ value (the concentration that produces 50% of the maximal response) using a non-linear regression analysis.

Data Interpretation and Expected Outcomes

AssayParameterExpected Outcome for an Active Compound
MTT Assay IC₅₀ ValueA measurable IC₅₀ value indicates cytotoxicity. The higher the IC₅₀, the less cytotoxic the compound.
PPAR Reporter Assay EC₅₀ ValueA dose-dependent increase in reporter gene activity with a calculable EC₅₀ value suggests agonistic activity at the specific PPAR isotype.

The results from these initial assays will provide a foundational understanding of the bioactivity of this compound. A low micromolar or nanomolar EC₅₀ in the PPAR reporter assay, coupled with a significantly higher IC₅₀ in the cytotoxicity assay, would indicate that the compound is a potent and specific PPAR agonist. Further studies could then be designed to investigate its effects on downstream target gene expression and relevant physiological processes.

References

Application Notes and Protocols for 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold for Innovation

In the landscape of modern drug discovery, the strategic use of molecular scaffolds is paramount to the efficient development of novel therapeutics. 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid is a heterocyclic carboxylic acid that represents a valuable starting point for medicinal chemistry campaigns.[1][2] Its structure combines two key pharmacophores: the 5-phenyloxazole ring, a privileged motif found in numerous bioactive compounds, and a propanoic acid side chain, characteristic of the widely recognized non-steroidal anti-inflammatory drug (NSAID) class of arylpropionic acids.[3][4]

While extensive biological data on this specific molecule is not deeply cataloged, its true potential lies in its application as a versatile fragment or scaffold.[2] As a commercially available building block, it provides a robust platform for generating focused libraries of more complex molecules through derivatization of its carboxylic acid handle. The known biological activities of its close structural analogs—ranging from anti-inflammatory and analgesic to anticancer and antimicrobial—provide a strong rationale for its use in targeted drug discovery programs.[3][5][6][7][8][9]

This document serves as a comprehensive guide for researchers, outlining the potential therapeutic applications of this compound and providing detailed, field-proven protocols for its utilization as a foundational scaffold in the discovery of next-generation therapeutics.

Potential Therapeutic Applications & Screening Rationale

The structural features of this compound suggest several promising avenues for drug discovery. The following sections outline the rationale for exploring its potential in key therapeutic areas and propose a logical screening cascade.

Anti-inflammatory and Analgesic Agents

Rationale: The most direct hypothesis stems from the compound's classification as an arylpropionic acid derivative. This class, which includes blockbuster drugs like Ibuprofen and Naproxen, primarily functions through the inhibition of cyclooxygenase (COX) enzymes, key mediators of prostaglandin biosynthesis involved in pain and inflammation.[3][4] The NSAID Oxaprozin, for example, is a diphenyl-oxazole propionic acid, bearing a strong structural resemblance to the title compound. Derivatives of a close analog, 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid, have demonstrated significant analgesic activity.[3] Therefore, the this compound scaffold is a prime candidate for developing novel COX inhibitors.

Anticancer Therapeutics

Rationale: The thiazole heterocycle, structurally related to the oxazole ring, is a well-established scaffold in oncology.[6][9] Recent studies have identified 3-aminopropanoic acid derivatives bearing a phenylthiazole moiety as promising anticancer candidates that target key oncogenic proteins like SIRT2 and EGFR.[6][9] Furthermore, acyl hydrazone derivatives of a diphenyl-oxazole propionic acid have been screened for in vitro anticancer activity.[3] This body of evidence suggests that libraries derived from the this compound scaffold may yield compounds with potent antiproliferative effects.

Antimicrobial Agents

Rationale: While perhaps a secondary line of inquiry, there is precedent for antimicrobial activity in related structures. Various derivatives of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids have been synthesized and shown to possess discrete antimicrobial properties.[5][10][11] Given the structural similarity between oxazoles and thiazoles, a screening campaign against a panel of pathogenic bacteria and fungi could be a worthwhile endeavor.

Experimental Protocols and Workflows

The following protocols provide step-by-step methodologies for synthesizing a focused library from the parent scaffold and for conducting primary in vitro screening assays.

Workflow for Scaffold-Based Drug Discovery

This diagram illustrates the overall workflow, from initial scaffold selection to hit validation.

G cluster_0 Library Synthesis & Screening cluster_1 Hit Characterization & Optimization Scaffold This compound Synthesis Protocol 1: Focused Library Synthesis (Amides, Esters) Scaffold->Synthesis Derivatization Screening Primary Screening Assays (Protocols 2 & 3) Synthesis->Screening Compound Library SAR SAR Analysis Screening->SAR Active Hits (IC50) ADME Protocol 4: In Vitro ADME Profiling (e.g., Microsomal Stability) SAR->ADME Potent Hits LeadOpt Lead Optimization SAR->LeadOpt Validated Hits ADME->SAR Feedback Loop Preclinical Preclinical Development LeadOpt->Preclinical Lead Candidates

Caption: Scaffold-based drug discovery workflow.

Protocol 1: Synthesis of a Focused Amide Library

Objective: To generate a diverse set of derivatives for Structure-Activity Relationship (SAR) studies by coupling various primary and secondary amines to the carboxylic acid moiety of the parent scaffold.

Rationale: Amide bond formation is a robust and reliable reaction in medicinal chemistry. By introducing a variety of amines, one can systematically probe the effects of different substituents on biological activity, exploring variations in size, electronics, and hydrogen bonding potential.

Materials:

  • This compound

  • A diverse panel of primary and secondary amines

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or similar peptide coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add the selected amine (1.1 eq) to the solution.

  • Base Addition: Add DIPEA (2.5 eq) to the reaction mixture.

  • Coupling Agent: Add the coupling agent (e.g., BOP, 1.2 eq) portion-wise while stirring at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with EtOAc.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To evaluate the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes, the primary targets for anti-inflammatory drugs.

Rationale: Determining the potency (IC₅₀) and selectivity (ratio of IC₅₀ values) for COX isoforms is critical. COX-1 is constitutively expressed and plays a role in gastric protection, while COX-2 is inducible during inflammation. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Materials:

  • Commercially available COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam)

  • Test compounds dissolved in DMSO

  • COX-1 and COX-2 enzymes (provided in kit)

  • Arachidonic acid (substrate, provided in kit)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test compounds in assay buffer. Ensure the final DMSO concentration is low (<1%) to avoid enzyme inhibition. Include a known non-selective inhibitor (e.g., Ibuprofen) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.

  • Assay Plate Setup:

    • Add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the wells of a 96-well plate.

    • Add the diluted test compounds or controls to the appropriate wells.

    • Incubate for a specified time at the recommended temperature (e.g., 10 minutes at 25 °C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Readout: After the specified reaction time, measure the product formation (e.g., prostaglandin F2α) using a microplate reader at the appropriate wavelength, as per the kit's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

    • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Protocol 3: Cell-Based Cytotoxicity Assay (MTS/MTT)

Objective: To assess the antiproliferative effects of the synthesized compounds on a panel of human cancer cell lines.

Rationale: The MTS or MTT assay is a colorimetric method that measures cell viability. It is a robust, high-throughput primary screen to identify compounds that reduce the metabolic activity of cancer cells, which is an indicator of cytotoxicity or cytostatic effects.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • MTS or MTT reagent

  • 96-well cell culture plates

  • Doxorubicin or Cisplatin (positive control)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement:

    • Add the MTS/MTT reagent to each well according to the manufacturer's protocol.

    • Incubate for 1-4 hours to allow for the conversion of the reagent by metabolically active cells into a colored formazan product.

  • Readout: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability versus the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

Data Presentation and Interpretation

Quantitative data from screening assays should be organized for clear comparison.

Table 1: Sample Data for Anti-inflammatory Screening

Compound IDR-Group (Amine)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Scaffold -OH>100>100-
Cmpd-01 Morpholine25.45.24.9
Cmpd-02 4-Fluoroaniline15.118.90.8
Cmpd-03 Piperidine45.82.121.8
Celecoxib (Control)15.00.08187.5

Table 2: Sample Data for Anticancer Screening

Compound IDA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Scaffold >50>50>50
Cmpd-04 12.58.915.3
Cmpd-05 >5045.138.7
Cmpd-06 5.64.27.8
Doxorubicin 0.050.020.04
Protocol 4: Early ADME - In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of promising 'hit' compounds using liver microsomes.

Rationale: Poor metabolic stability is a major cause of drug failure. An early assessment helps prioritize compounds with more favorable pharmacokinetic properties for further development. This assay measures the rate at which a compound is metabolized by cytochrome P450 enzymes present in liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds and a control with known stability (e.g., Verapamil - low, Propranolol - high)

  • Acetonitrile with an internal standard for LC-MS/MS analysis

Procedure:

  • Reaction Mixture: Prepare a master mix containing liver microsomes in phosphate buffer.

  • Incubation:

    • Pre-warm the microsome solution and test compound separately at 37 °C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

Hit Progression and Decision Making

The data generated from these initial assays will guide the subsequent steps of the drug discovery process.

G Start Hit Compound Identified (IC50 < 10 µM) Potency Potency > Threshold? Start->Potency Selectivity Selectivity Profile Acceptable? (e.g., COX-2 vs COX-1) Potency->Selectivity Yes Deprioritize Deprioritize / Resynthesize Potency->Deprioritize No Stability Metabolic Stability (t½ > 30 min)? Selectivity->Stability Yes Selectivity->Deprioritize No Advance Advance to Lead Optimization Stability->Advance Yes Stability->Deprioritize No

Caption: Decision-making tree for hit advancement.

Conclusion

This compound is a compound of significant strategic value in drug discovery. While its intrinsic biological activity may be modest, its utility as a readily available and easily diversifiable scaffold is substantial. By leveraging its structural similarity to known therapeutic classes and employing the systematic protocols outlined in these application notes, research teams can efficiently generate and screen compound libraries to identify novel hits for anti-inflammatory, anticancer, and other therapeutic programs. The true power of this molecule is not what it is, but what it can become: a foundation for the next generation of innovative medicines.

References

Application Notes and Protocols for the In Vivo Evaluation of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo experimental design and testing of the novel compound, 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid. As a member of the arylpropionic acid class of molecules, which includes widely-used non-steroidal anti-inflammatory drugs (NSAIDs), it is hypothesized that this compound may possess anti-inflammatory and potentially beneficial metabolic properties.[1][2] The following protocols are designed to systematically evaluate its pharmacokinetic profile, safety, and efficacy in relevant preclinical animal models. This guide is intended for researchers and drug development professionals, offering detailed methodologies and the scientific rationale behind each experimental choice to ensure robust and reproducible results.

Introduction and Rationale

This compound is a small molecule with a chemical structure suggestive of potential therapeutic applications.[3] Its arylpropionic acid scaffold is a well-established pharmacophore known for its interaction with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[1][2] Furthermore, modulation of inflammatory pathways is increasingly recognized as a critical component in the pathophysiology of metabolic diseases. Therefore, a thorough in vivo investigation is warranted to elucidate the therapeutic potential of this compound.

The experimental plan outlined herein is designed to be a phased approach, starting with fundamental safety and pharmacokinetic assessments, followed by efficacy studies in well-characterized models of inflammation and metabolic syndrome. The overarching goal is to generate a comprehensive preclinical data package to inform a go/no-go decision for further development.

Pre-in vivo Preparatory Work

Prior to the commencement of animal studies, a series of preparatory experiments are crucial for ensuring the quality and integrity of the in vivo work.

Compound Formulation and Solubility

The delivery of the test compound in a consistent and bioavailable manner is paramount.

Protocol 1: Formulation Development

  • Solubility Screen: Assess the solubility of this compound in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, corn oil, 0.5% methylcellulose).

  • Vehicle Selection: Choose a vehicle that allows for the preparation of a homogenous and stable formulation at the desired concentrations. For oral administration, a suspension or solution is typically preferred. For intravenous administration, a clear, sterile solution is required.

  • Formulation Stability: Evaluate the stability of the chosen formulation under the expected storage and handling conditions.

In Vitro Assays for Dose Range Finding

In vitro assays can provide a preliminary indication of the compound's biological activity and potential toxicity, aiding in the selection of a starting dose range for in vivo studies.

Protocol 2: In Vitro Cytotoxicity and Anti-inflammatory Activity

  • Cell Viability Assay: Using a relevant cell line (e.g., RAW 264.7 murine macrophages), perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine the concentration at which the compound induces cell death.

  • Nitric Oxide (NO) Inhibition Assay: In the same cell line, stimulate inflammation with lipopolysaccharide (LPS) and co-incubate with varying concentrations of the test compound. Measure the production of nitric oxide using the Griess reagent to assess the compound's anti-inflammatory potential.[4]

Phase 1: Pharmacokinetic (PK) and Tolerability Studies

The initial phase of in vivo testing focuses on understanding what the body does to the drug (pharmacokinetics) and establishing a safe dose range.[5][6][7]

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity.

Protocol 3: Acute MTD Study in Mice

  • Animal Model: Use healthy, 8-10 week old C57BL/6 mice.

  • Group Allocation: Assign mice to groups (n=3-5 per group) that will receive either vehicle or escalating single doses of the test compound (e.g., 10, 30, 100, 300, 1000 mg/kg) via the intended clinical route of administration (e.g., oral gavage).

  • Monitoring: Observe the animals closely for clinical signs of toxicity (e.g., changes in activity, posture, breathing, weight loss) for at least 72 hours post-dosing.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10-15% reduction in body weight.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[5][6][7]

Protocol 4: Single-Dose PK Study in Rats

  • Animal Model: Use healthy, male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Dosing: Administer a single dose of the test compound (at a dose well below the MTD) via both intravenous (IV) and oral (PO) routes to separate groups of animals (n=3-5 per group).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Bioanalysis: Process the blood samples to plasma and analyze the concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters as summarized in the table below.

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability

Experimental Workflow for PK Studies

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis cluster_3 Data Interpretation IV Dosing IV Dosing Serial Blood Collection Serial Blood Collection IV Dosing->Serial Blood Collection PO Dosing PO Dosing PO Dosing->Serial Blood Collection Plasma Preparation Plasma Preparation Serial Blood Collection->Plasma Preparation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation

Caption: Workflow for conducting pharmacokinetic studies.

Phase 2: Pharmacodynamic (PD) and Efficacy Studies

This phase aims to determine what the drug does to the body and to evaluate its therapeutic efficacy in relevant disease models.[5][6][7]

Model 1: Acute Inflammation - Carrageenan-Induced Paw Edema

This is a classic and well-validated model for screening potential anti-inflammatory compounds.[8][9]

Protocol 5: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use male Wistar or Sprague-Dawley rats (180-200g).

  • Group Allocation:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose, p.o.)

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Groups 3-5: Test compound at three different dose levels (e.g., 10, 30, 100 mg/kg, p.o.), based on PK and MTD data.

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally 1 hour before inducing inflammation.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Endpoint Analysis:

    • Primary: Paw edema volume and percentage inhibition of edema.

    • Secondary (optional): At the end of the study, euthanize the animals and collect paw tissue for histological analysis (to assess immune cell infiltration) and measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA.

Experimental Workflow for Acute Inflammation Model

G Acclimatize Rats Acclimatize Rats Group Allocation Group Allocation Acclimatize Rats->Group Allocation Pre-treatment (Vehicle/Control/Test Compound) Pre-treatment (Vehicle/Control/Test Compound) Group Allocation->Pre-treatment (Vehicle/Control/Test Compound) Carrageenan Injection Carrageenan Injection Pre-treatment (Vehicle/Control/Test Compound)->Carrageenan Injection Paw Volume Measurement (0-4h) Paw Volume Measurement (0-4h) Carrageenan Injection->Paw Volume Measurement (0-4h) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement (0-4h)->Data Analysis (% Inhibition) Tissue Collection (Optional) Tissue Collection (Optional) Paw Volume Measurement (0-4h)->Tissue Collection (Optional) Histology & Cytokine Analysis Histology & Cytokine Analysis Tissue Collection (Optional)->Histology & Cytokine Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Model 2: Metabolic Syndrome - High-Fat Diet (HFD)-Induced Obesity

This model mimics many of the key features of human metabolic syndrome, including obesity, insulin resistance, and dyslipidemia.[10]

Protocol 6: HFD-Induced Obesity in Mice

  • Animal Model: Use male C57BL/6J mice, which are susceptible to diet-induced obesity.

  • Dietary Induction: Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce the metabolic syndrome phenotype. A control group will be fed a standard chow diet.

  • Group Allocation (after induction):

    • Group 1: Chow diet + Vehicle

    • Group 2: HFD + Vehicle

    • Group 3: HFD + Positive control (e.g., Rosiglitazone)

    • Groups 4-6: HFD + Test compound at three different dose levels.

  • Treatment: Administer the vehicle, positive control, or test compound daily for 4-8 weeks.

  • Monitoring and Endpoint Analysis:

Table 2: Endpoints for HFD-Induced Obesity Model

ParameterMeasurement FrequencyMethod
Body Weight & Food Intake WeeklyStandard scale
Fasting Blood Glucose Bi-weeklyGlucometer
Glucose Tolerance Test (GTT) At baseline and end of studyIntraperitoneal glucose injection followed by serial blood glucose measurements
Insulin Tolerance Test (ITT) At baseline and end of studyIntraperitoneal insulin injection followed by serial blood glucose measurements
Serum Lipid Profile End of studyAnalysis of triglycerides, total cholesterol, HDL, and LDL
Liver and Adipose Tissue Weight End of studyDissection and weighing of tissues
Histology End of studyH&E staining of liver (for steatosis) and adipose tissue (for adipocyte size)

Data Analysis and Statistical Considerations

  • Sample Size Calculation: Perform a power analysis to determine the appropriate number of animals per group to detect a statistically significant effect.[11]

  • Randomization and Blinding: Randomly assign animals to treatment groups and blind the investigators to the treatment allocation to minimize bias.[14]

  • Statistical Tests:

    • For comparing two groups, use a Student's t-test.

    • For comparing more than two groups, use a one-way or two-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's).

    • A p-value of <0.05 is typically considered statistically significant.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.[11][15][16] This includes:

  • Obtaining approval from the Institutional Animal Care and Use Committee (IACUC).

  • Providing appropriate housing, nutrition, and environmental enrichment.

  • Minimizing pain and distress through the use of anesthetics and analgesics where appropriate.

  • Defining humane endpoints to euthanize animals that experience severe or prolonged suffering.

Conclusion

The experimental framework detailed in these application notes provides a robust and systematic approach to the in vivo evaluation of this compound. By following these protocols, researchers can generate high-quality, reproducible data to assess the compound's pharmacokinetic properties, safety profile, and therapeutic potential in the areas of inflammation and metabolic disease. The results of these studies will be critical for making informed decisions regarding the future development of this novel chemical entity.

References

Application Notes & Protocols: Safe Handling and Storage of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid is a heterocyclic compound incorporating both an oxazole ring and a carboxylic acid functional group. Such molecules are of significant interest in medicinal chemistry and drug development, often serving as building blocks for larger, biologically active compounds.[1] Given its potential applications, researchers, scientists, and drug development professionals must have a thorough understanding of its safe handling, storage, and disposal. This document provides a detailed guide based on established safety protocols and the known hazards associated with this chemical class. The causality behind each recommendation is explained to ensure a culture of safety and experimental integrity.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. Before any handling of this compound, a comprehensive evaluation of its potential hazards must be conducted.

GHS Classification and Primary Hazards

Based on aggregated data from notifications to the ECHA C&L Inventory, this compound is classified with the following hazards:

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed
Serious Eye DamageH318DangerCauses serious eye damage

Table 1: GHS Hazard Classification for this compound.[2]

The primary risks associated with this compound are acute oral toxicity and severe eye damage upon contact.[2] The carboxylic acid moiety contributes to its corrosive nature, particularly to the eyes.[3] The oxazole ring, while generally stable, may present additional, less-characterized hazards, necessitating a cautious approach.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₃PubChem[2]
Molecular Weight217.22 g/mol PubChem[2]
FormSolid (assumed based on similar compounds)N/A
CAS Number23485-68-9PubChem[2]

Table 2: Physicochemical Properties.

Understanding these properties is crucial for accurate weighing, solvent selection, and predicting its physical behavior during handling.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[4]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards. The following are mandatory when handling this compound:

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement. Due to the "Causes serious eye damage" classification, a face shield worn over safety goggles is strongly recommended.[5]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: While working in a fume hood should be sufficient, if there is a risk of generating significant dust or aerosols outside of a hood, a NIOSH-approved respirator may be necessary.[4]

PPE_Workflow cluster_Pre_Handling Pre-Handling Checks cluster_Handling Handling Protocol cluster_Post_Handling Post-Handling Assess_Task Assess Task: Weighing, Dissolving, Reaction Setup Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Determines Don_PPE Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves Select_PPE->Don_PPE Leads to Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Doff_PPE Doff PPE Safely Work_in_Hood->Doff_PPE On Completion Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for PPE selection and use.

Safe Handling and Experimental Protocols

Adherence to strict protocols minimizes the risk of exposure and accidents.

General Handling
  • Avoid Contact: Avoid all direct contact with the skin and eyes.[6] Do not breathe dust or vapors.[4]

  • Weighing: Weigh the solid compound in a fume hood or a ventilated balance enclosure.

  • Transfers: Use appropriate tools (spatulas, etc.) for solid transfers to prevent spills. For solutions, use a syringe or cannula for transfers of air-sensitive reagents, employing established safe techniques.[7]

  • Housekeeping: Keep the work area clean and tidy. All containers must be clearly labeled with the chemical name and associated hazards.[8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4]
Ingestion Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention.[4]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. Seek medical attention.[4]

Table 3: First Aid Procedures.

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and ensuring laboratory safety.

Storage Conditions
  • Environment: Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[3][8]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4]

  • Segregation: Chemical storage must follow compatibility rules. As a carboxylic acid, this compound should be segregated from:

    • Bases (e.g., sodium hydroxide)

    • Oxidizing agents (e.g., nitric acid)

    • Reactive metals

Storage_Logic Compound This compound Storage_Cabinet Corrosion-Resistant Acid Cabinet Compound->Storage_Cabinet Store in Incompatibles Incompatible Chemicals Storage_Cabinet->Incompatibles Segregate from Bases Bases (e.g., NaOH) Incompatibles->Bases Oxidizers Oxidizers (e.g., Nitric Acid) Incompatibles->Oxidizers Reactive_Metals Reactive Metals Incompatibles->Reactive_Metals

Caption: Chemical storage compatibility diagram.

Stability

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

The safe handling and storage of this compound are predicated on a clear understanding of its primary hazards: acute oral toxicity and the potential for serious eye damage. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the specific handling and storage protocols outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment.

References

Application Note & Protocols: 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid as a Chemical Probe for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the characterization and application of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid, herein designated PPO-23 , as a chemical probe for the nuclear receptor, Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ is a ligand-activated transcription factor that serves as a master regulator of adipogenesis, glucose metabolism, and inflammation. Its role in metabolic diseases, including type 2 diabetes and certain cancers, makes it a critical target for therapeutic investigation. PPO-23, a novel synthetic compound featuring a phenyl-oxazole core and a propanoic acid side chain, shares structural motifs with known PPARγ agonists. This guide outlines the scientific rationale for investigating PPO-23 as a PPARγ modulator and provides detailed, field-proven protocols for its validation and use in cell-based assays. We cover essential steps from initial compound handling to advanced functional characterization, including direct target engagement, downstream gene expression analysis, and cellular imaging.

Introduction: The Rationale for PPO-23 as a PPARγ Probe

The discovery of selective chemical probes is essential for dissecting complex biological pathways and validating novel drug targets. PPARγ, a member of the nuclear receptor superfamily, functions as a heterodimer with the retinoid X receptor (RXR) to control the expression of a vast network of genes. Upon binding to a ligand, PPARγ undergoes a conformational change that releases corepressors and recruits coactivators, initiating the transcription of target genes involved in critical physiological processes.

The thiazolidinedione (TZD) class of drugs (e.g., Rosiglitazone, Pioglitazone) are potent PPARγ agonists widely used to treat insulin resistance. However, their clinical use has been associated with undesirable side effects, driving the search for novel chemical scaffolds with improved pharmacological profiles. PPO-23 has been identified as a candidate probe based on key structural features common to many PPARγ ligands:

  • An acidic head group: The propanoic acid moiety of PPO-23 can form critical hydrogen bonds with amino acid residues (including His323, His449, and Tyr473) in the ligand-binding pocket (LBP) of PPARγ, a feature essential for receptor activation.

  • A central heterocyclic ring: The 1,3-oxazole ring acts as a rigid scaffold to orient the other functional groups.

  • A hydrophobic tail: The terminal phenyl group can engage in hydrophobic interactions within the large, "Y-shaped" LBP of PPARγ.

This application note details the necessary experimental workflows to rigorously test the hypothesis that PPO-23 acts as a selective PPARγ agonist.

Compound Handling and Preparation

Proper handling of PPO-23 is critical for experimental reproducibility.

Table 1: Compound Properties & Storage

ParameterValue
IUPAC Name This compound
Internal ID PPO-23
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Appearance White to off-white solid
Purity (Recommended) >98% (verified by HPLC and NMR)
Solubility Soluble in DMSO (>20 mg/mL), Ethanol, and Methanol. Poorly soluble in water.
Storage Store as a solid at -20°C. Store DMSO stock solutions at -20°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2.1: Preparation of Stock Solutions
  • Objective: To prepare a high-concentration stock solution for serial dilutions.

  • Materials: PPO-23 solid, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the PPO-23 vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving 2.17 mg of PPO-23 in 1 mL of anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot into smaller volumes (e.g., 20 µL) and store at -20°C.

    • Causality Note: DMSO is used as the solvent due to its ability to dissolve a wide range of organic molecules and its compatibility with most cell culture media at low final concentrations (<0.5%). Aliquoting prevents degradation from repeated freeze-thaw cycles.

Experimental Workflows for Probe Validation

Validating PPO-23 as a chemical probe requires a multi-faceted approach to demonstrate target engagement, functional activity, and downstream effects in a cellular context.

G cluster_0 Phase 1: Target Engagement & Potency cluster_1 Phase 2: Downstream Functional Effects cluster_2 Phase 3: Selectivity (Optional) A Prepare PPO-23 Stock C PPARγ Reporter Assay (Luciferase) A->C B HEK293T Cell Culture B->C D Determine EC50 C->D F Treat with PPO-23 D->F I Counter-screen vs. PPARα and PPARδ D->I E Differentiate 3T3-L1 Pre-adipocytes E->F G Quantitative PCR (qPCR) (Fabp4, Adipoq) F->G H Oil Red O Staining (Lipid Accumulation) F->H

Figure 1: A tiered experimental workflow for the validation of PPO-23 as a PPARγ chemical probe.

Protocol 3.1: PPARγ Transactivation Reporter Assay

This assay quantitatively measures the ability of PPO-23 to activate the PPARγ receptor in a cellular context, leading to the expression of a reporter gene (luciferase).

  • Objective: To determine the potency (EC₅₀) of PPO-23 in activating PPARγ.

  • Materials:

    • HEK293T cells

    • DMEM with 10% FBS, 1% Penicillin-Streptomycin

    • Opti-MEM Reduced Serum Medium

    • Lipofectamine 2000 or similar transfection reagent

    • Expression plasmid for full-length human PPARγ

    • Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pGL4.23[luc2/PPRE])

    • Control plasmid for normalizing transfection efficiency (e.g., Renilla luciferase)

    • PPO-23, Rosiglitazone (positive control), DMSO (vehicle control)

    • Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)

    • White, opaque 96-well plates

  • Procedure:

    • Day 1 (Seeding): Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).

    • Day 2 (Transfection):

      • For each well, prepare a transfection mix in Opti-MEM containing the PPARγ expression plasmid, the PPRE-luciferase reporter, and the Renilla control plasmid.

      • Add the transfection reagent according to the manufacturer's protocol.

      • Replace the cell medium with 80 µL of fresh complete medium and add 20 µL of the transfection mix. Incubate for 24 hours.

    • Day 3 (Treatment):

      • Prepare serial dilutions of PPO-23 and Rosiglitazone in complete medium. A typical concentration range to test would be 0.1 nM to 100 µM.

      • Carefully remove the transfection medium and add 100 µL of the compound dilutions to the appropriate wells. Include DMSO-only wells as a vehicle control.

      • Incubate for 18-24 hours.

    • Day 4 (Lysis & Readout):

      • Equilibrate the plate and luciferase reagents to room temperature.

      • Perform the dual luciferase assay according to the manufacturer's protocol, measuring both Firefly and Renilla luciferase activity on a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to correct for transfection efficiency.

    • Subtract the background signal from the vehicle control wells.

    • Plot the normalized luciferase activity against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Table 2: Example Data from PPARγ Reporter Assay

CompoundEC₅₀ (nM)Max Fold Activation (vs. Vehicle)
Rosiglitazone 50 - 15015 - 25
PPO-23 To be determinedTo be determined
Vehicle (DMSO) N/A1.0
Protocol 3.2: Analysis of Endogenous Gene Expression via qPCR

This protocol validates that PPO-23 can induce the expression of known PPARγ target genes in a biologically relevant cell model, such as 3T3-L1 pre-adipocytes.

  • Objective: To measure the change in mRNA levels of PPARγ target genes (e.g., Fabp4, Adipoq) following treatment with PPO-23.

  • Materials:

    • 3T3-L1 pre-adipocytes

    • Differentiation medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, 1 µg/mL Insulin)

    • PPO-23, Rosiglitazone, DMSO

    • RNA extraction kit (e.g., RNeasy Kit)

    • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

    • SYBR Green qPCR Master Mix

    • Primers for target genes (Fabp4, Adipoq) and a housekeeping gene (Actb, Gapdh)

  • Procedure:

    • Day 0-2 (Initiate Differentiation): Culture 3T3-L1 cells to confluence in a 12-well plate. Induce differentiation by replacing the medium with differentiation medium.

    • Day 2 (Compound Treatment): Replace the medium with fresh differentiation medium containing either PPO-23 (e.g., at 1x, 5x, and 10x its EC₅₀ value), Rosiglitazone (1 µM), or DMSO (vehicle).

    • Day 4 (Harvest & RNA Extraction): After 48 hours of treatment, wash the cells with PBS and lyse them. Extract total RNA using a commercial kit, including a DNase treatment step to remove genomic DNA.

    • cDNA Synthesis: Synthesize cDNA from 500-1000 ng of total RNA using a reverse transcription kit.

    • qPCR:

      • Set up qPCR reactions in triplicate for each gene (target and housekeeping) and each condition.

      • Run the qPCR plate on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the threshold cycle (Cq) for each reaction.

    • Determine the relative gene expression using the ΔΔCq method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control.

G PPO23 PPO-23 (Ligand) PPAR PPARγ RXR PPO23->PPAR:f0 Binds & Activates CoRepressor Corepressor Complex PPAR:f0->CoRepressor Releases CoActivator Coactivator Complex PPAR:f0->CoActivator Recruits PPRE PPRE (DNA Response Element) PPAR->PPRE Binds CoActivator->PPAR:f0 Transcription Target Gene Transcription (e.g., Fabp4, Adipoq) PPRE->Transcription Initiates

Figure 2: The proposed mechanism of action for PPO-23 activating the PPARγ signaling pathway.

Trustworthiness and Self-Validation

Every protocol must include controls to ensure the results are interpretable and trustworthy.

  • Positive Control: Use a well-characterized PPARγ agonist like Rosiglitazone in parallel with PPO-23. This confirms that the assay system is responsive and provides a benchmark for potency and efficacy.

  • Negative/Vehicle Control: All experiments must include a DMSO-only control at the same final concentration used for the compound dilutions. This establishes the baseline response and controls for any solvent effects.

  • Selectivity Assays: To confirm that PPO-23 is selective for PPARγ, it should be tested in counter-screens against other PPAR isoforms (PPARα and PPARδ). A truly selective probe will show significantly higher potency for its intended target.

  • Orthogonal Assays: Validating the probe's effect through multiple, distinct assay formats (e.g., a reporter assay and a native gene expression assay) provides strong, corroborating evidence for its mechanism of action.

Conclusion

This compound (PPO-23) represents a promising chemical scaffold for the development of a novel PPARγ probe. Its structural characteristics align well with the known pharmacophore for PPARγ agonists. The experimental workflows detailed in this guide provide a rigorous framework for validating its potency, efficacy, and mechanism of action. By following these protocols, researchers can confidently characterize PPO-23 and subsequently use it to explore the nuanced roles of PPARγ in metabolic health and disease.

Application Notes and Protocols: Synthesis of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities.[1][2][3][4][5] The 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid scaffold, in particular, serves as a crucial pharmacophore in the development of novel therapeutic agents. These compounds have shown potential as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents.[2][3][4] The versatility of the oxazole ring allows for various substitutions, enabling the fine-tuning of physicochemical properties and biological targets. This guide provides a detailed overview of the primary synthetic strategies for preparing derivatives of this compound, with a focus on practical laboratory protocols and the underlying chemical principles.

Key Synthetic Strategies

The synthesis of the 2,5-disubstituted oxazole core of this compound can be approached through several established methods. The two most prominent and versatile strategies are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. Each method offers distinct advantages depending on the availability of starting materials and the desired substitution patterns on the final molecule.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and widely used method for the formation of oxazoles.[6][7][8] It involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone intermediate.[7] This method is particularly effective for creating 2,5-disubstituted oxazoles.

Mechanistic Overview

The reaction proceeds through the activation of the amide oxygen, which then attacks the ketone carbonyl to form a five-membered ring intermediate. This intermediate then undergoes dehydration, typically promoted by a strong acid, to yield the aromatic oxazole ring.

A common route to the required 2-acylamino-ketone precursor is the Dakin-West reaction.[7] Alternatively, a one-pot Friedel-Crafts acylation followed by the Robinson-Gabriel cyclodehydration has been developed, offering a more streamlined approach.[9]

Protocol 1: Two-Step Synthesis via Robinson-Gabriel Reaction

This protocol outlines the synthesis of the target compound starting from commercially available 2-aminoacetophenone hydrochloride and succinic anhydride.

Step 1: Synthesis of 4-(2-oxo-2-phenylethylamino)-4-oxobutanoic acid (Acylamino-ketone Intermediate)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminoacetophenone hydrochloride (10 mmol) in 50 mL of dichloromethane (DCM).

  • Basification: Cool the solution to 0 °C in an ice bath and add triethylamine (22 mmol) dropwise. Stir for 15 minutes.

  • Acylation: Add succinic anhydride (11 mmol) portion-wise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with 50 mL of 1 M HCl. Separate the organic layer, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield the desired 2-acylamino-ketone.

Step 2: Cyclodehydration to this compound

  • Reaction Setup: To the purified 4-(2-oxo-2-phenylethylamino)-4-oxobutanoic acid (8 mmol) in a 100 mL round-bottom flask, add 30 mL of phosphorus oxychloride (POCl₃).

  • Cyclization: Heat the mixture to reflux (approximately 105 °C) and maintain for 4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitate formed is the crude product.

  • Purification: Filter the solid, wash with cold water until the filtrate is neutral, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Step Reactants Reagents/Solvents Key Conditions Typical Yield
12-aminoacetophenone HCl, Succinic anhydrideDCM, Triethylamine0 °C to RT, 12 h80-90%
24-(2-oxo-2-phenylethylamino)-4-oxobutanoic acidPOCl₃Reflux, 4 h70-85%
Van Leusen Oxazole Synthesis

The Van Leusen reaction provides an alternative and powerful route to oxazoles, particularly from aldehydes.[10][11][12] This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[1][10][13] The reaction mechanism involves the initial deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, cyclization, and subsequent elimination of the tosyl group to form the oxazole ring.[11][12]

Mechanistic Overview

The acidic α-proton of TosMIC is removed by a base, generating a nucleophilic carbanion. This anion adds to an aldehyde, and the resulting adduct undergoes an intramolecular cyclization. The final step is the elimination of the stable p-toluenesulfinate anion, which drives the reaction towards the formation of the aromatic oxazole.

Protocol 2: Synthesis via Van Leusen Reaction

This protocol describes the synthesis of a 5-phenyl-1,3-oxazole intermediate from benzaldehyde, which can then be further functionalized to the target propanoic acid derivative.

Step 1: Synthesis of 5-phenyl-1,3-oxazole

  • Reaction Setup: In a flame-dried 250 mL three-neck flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of tosylmethyl isocyanide (TosMIC) (10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of n-butyllithium (11 mmol, 1.6 M in hexanes) dropwise. Stir the resulting mixture for 30 minutes at -78 °C.

  • Aldehyde Addition: Add a solution of benzaldehyde (10 mmol) in 20 mL of anhydrous THF dropwise to the reaction mixture. Stir for 2 hours at -78 °C.

  • Cyclization and Elimination: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with 50 mL of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-phenyl-1,3-oxazole.

Step 2: Functionalization to this compound

This transformation can be achieved through various methods, including lithiation at the C2 position followed by reaction with a suitable three-carbon electrophile.

  • Lithiation: Dissolve 5-phenyl-1,3-oxazole (8 mmol) in 40 mL of anhydrous THF in a flame-dried flask under an inert atmosphere. Cool to -78 °C. Add n-butyllithium (8.8 mmol) dropwise and stir for 1 hour.

  • Electrophilic Quench: In a separate flask, prepare a solution of a suitable electrophile, such as ethyl 3-bromopropanoate (9 mmol), in 10 mL of anhydrous THF. Add this solution to the lithiated oxazole at -78 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Hydrolysis: Quench the reaction with water. Add 20 mL of 2 M NaOH solution and stir the mixture vigorously for 6 hours to hydrolyze the ester.

  • Work-up and Purification: Acidify the aqueous layer with 2 M HCl to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain the final product.

Step Reactants Reagents/Solvents Key Conditions Typical Yield
1Benzaldehyde, TosMICTHF, n-BuLi-78 °C to RT65-80%
25-phenyl-1,3-oxazole, Ethyl 3-bromopropanoateTHF, n-BuLi-78 °C to RT, then hydrolysis50-65%

Visualization of Synthetic Pathways

Robinson-Gabriel Synthesis Workflow

Robinson_Gabriel_Workflow A 2-Aminoacetophenone HCl C Acylation (DCM, Et3N) A->C B Succinic Anhydride B->C D 4-(2-oxo-2-phenylethylamino)- 4-oxobutanoic acid C->D Intermediate E Cyclodehydration (POCl3, Reflux) D->E F This compound E->F Final Product

Caption: Robinson-Gabriel synthesis workflow.

Van Leusen Oxazole Synthesis Workflow

Van_Leusen_Workflow A Benzaldehyde C Van Leusen Reaction (THF, n-BuLi) A->C B TosMIC B->C D 5-phenyl-1,3-oxazole C->D Intermediate E Lithiation & Alkylation (THF, n-BuLi, Br(CH2)2COOEt) D->E F Ester Intermediate E->F G Hydrolysis (NaOH, then HCl) F->G H This compound G->H Final Product

Caption: Van Leusen oxazole synthesis workflow.

Characterization and Quality Control

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The Robinson-Gabriel and Van Leusen syntheses represent robust and versatile methods for the preparation of this compound and its derivatives. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific substitution patterns required for structure-activity relationship studies. The protocols provided herein offer a solid foundation for researchers in the field of medicinal chemistry to access these valuable compounds for further biological evaluation.

References

Application Note: High-Throughput Screening for Novel Inhibitors of Cytosolic Phospholipase A2α (cPLA2α)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in inflammation and immunology research.

Introduction: Targeting the Gatekeeper of Inflammation

Cytosolic phospholipase A2 alpha (cPLA2α) stands as a critical enzyme at the apex of the inflammatory cascade.[1] It is the primary enzyme responsible for the stimulus-dependent release of arachidonic acid (AA) from membrane phospholipids.[1][2] This action serves as the rate-limiting step for the production of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes, which drive the cardinal signs of inflammation.[2][3][4] Given its pivotal role, the targeted inhibition of cPLA2α presents a compelling therapeutic strategy for a host of inflammatory diseases, from arthritis to neuroinflammation.[3][5] This application note provides a comprehensive guide for the high-throughput screening (HTS) of small molecule libraries, using compounds such as 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid as representative scaffolds, to identify novel and potent cPLA2α inhibitors.

We will detail a robust primary screening workflow using a fluorescence polarization (FP) assay, chosen for its homogenous format and suitability for HTS.[6] To ensure data integrity, we will describe a secondary, orthogonal assay using AlphaLISA® technology for hit confirmation, and conclude with essential strategies for hit validation to eliminate false positives and characterize promising lead compounds.[7]

The Scientific Rationale: Why cPLA2α and Why These Assays?

The Target: cPLA2α

cPLA2α is tightly regulated within the cell. Under basal conditions, it is largely inactive in the cytosol. Upon cellular stimulation by inflammatory signals, intracellular calcium levels rise. This increase in Ca2+ triggers the translocation of cPLA2α's C2 domain to the nuclear and endoplasmic reticulum membranes, where it can access its phospholipid substrates.[2] Concurrently, phosphorylation by mitogen-activated protein kinases (MAPKs) on serine residues (e.g., Ser-505) enhances its catalytic activity.[2] By hydrolyzing the sn-2 position of phospholipids, cPLA2α liberates AA, which is then rapidly converted into pro-inflammatory eicosanoids by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][4] Therefore, inhibiting cPLA2α activity directly cuts off the supply of the precursor for these critical inflammatory mediators.

Primary Assay: Fluorescence Polarization (FP)

The FP-based competition assay is an ideal choice for primary HTS.[6] It relies on the principle that a small, fluorescently-labeled molecule (a tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited by polarized light.[8] When this tracer binds to a much larger molecule, like the cPLA2α protein, its tumbling is restricted, and the emitted light remains highly polarized.[8]

In our assay, a fluorescently-labeled cPLA2α inhibitor is used as the tracer. Test compounds from a screening library that bind to the cPLA2α active site will displace this tracer. The displaced tracer is free to tumble rapidly again, leading to a decrease in fluorescence polarization. This provides a direct, homogenous (no-wash) method to identify compounds that bind to the target enzyme.[6]

Secondary Assay: AlphaLISA®

For hit confirmation, an orthogonal assay with a different detection principle is crucial to eliminate false positives arising from the primary screen's technology (e.g., fluorescent compounds). The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is an excellent choice.[9][10] This bead-based technology measures the interaction between two molecules.[11]

In this context, we can design an assay where biotinylated cPLA2α is captured by streptavidin-coated Donor beads, and a specific antibody against cPLA2α, conjugated to an Acceptor bead, binds to the enzyme. When the beads are in close proximity (<200 nm), excitation of the Donor bead generates singlet oxygen, which travels to the Acceptor bead, triggering a chemiluminescent signal.[11] A true inhibitor that binds to cPLA2α might induce a conformational change that disrupts the antibody binding site, leading to a loss of signal. Alternatively, a substrate-based AlphaLISA can be designed where the product of the enzymatic reaction is detected.[9]

Visualizing the Workflow

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation cluster_2 Hit Validation & Characterization Lib Compound Library (e.g., this compound analogs) FP_Assay Fluorescence Polarization Assay (384-well format) Lib->FP_Assay FP_Data FP Data Analysis (Identify Primary Hits) FP_Assay->FP_Data Primary_Hits Primary Hits FP_Data->Primary_Hits Top 1-2% of Actives Dose_Response Dose-Response Curves (Determine IC50) Primary_Hits->Dose_Response AlphaLISA AlphaLISA® Assay (Orthogonal Confirmation) Dose_Response->AlphaLISA Confirmed_Hits Confirmed Hits AlphaLISA->Confirmed_Hits Cell_Assay Cell-Based Assay (Measure AA Release) Confirmed_Hits->Cell_Assay Validation Hit Validation (PAINS, Biophysics, SAR) Cell_Assay->Validation Lead_Series Lead Series Validation->Lead_Series

Caption: High-throughput screening workflow for cPLA2α inhibitors.

Experimental Protocols

PART 1: Primary HTS using Fluorescence Polarization

This protocol is designed for a 384-well plate format.

Materials & Reagents:

ReagentSupplierPurpose
Recombinant Human cPLA2αCommercial VendorEnzyme Target
FP Tracer (Fluorescent Inhibitor)Custom SynthesisDetection Probe
FP Assay BufferIn-houseAssay Medium
This compoundTest CompoundExample Inhibitor
Arachidonyl trifluoromethyl ketone (ATK)Cayman ChemicalPositive Control Inhibitor
DMSOSigma-AldrichCompound Solvent
384-well, low-volume, black platesGreiner Bio-OneAssay Plates

Assay Buffer Composition: 20 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM CaCl₂, 1 mM DTT, 0.01% Triton X-100.

Protocol Steps:

  • Compound Plating:

    • Prepare a master plate of test compounds (including the example this compound) and controls (ATK and DMSO) at 100x the final concentration in 100% DMSO.

    • Using an acoustic liquid handler, transfer 50 nL of compounds/controls to the 384-well assay plates. This results in a final assay concentration of 10 µM for test compounds with 1% DMSO.

  • Reagent Preparation:

    • Prepare a 2x solution of recombinant human cPLA2α in FP Assay Buffer. The final concentration should be optimized to be near the Kd of the tracer for optimal assay window (e.g., 5 nM).

    • Prepare a 2x solution of the FP Tracer in FP Assay Buffer (e.g., 2 nM final concentration).

  • Assay Execution:

    • Add 2.5 µL of the 2x cPLA2α solution to each well of the assay plate containing the pre-spotted compounds.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding to reach equilibrium.

    • Add 2.5 µL of the 2x FP Tracer solution to all wells.

    • Mix gently and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plates on a plate reader capable of fluorescence polarization detection (e.g., PHERAstar FSX).

    • Use appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation, 520 nm emission for a fluorescein-based tracer).

    • Record polarization values (mP).

Data Analysis & Quality Control:

  • Z'-factor: Calculate the Z'-factor to assess assay robustness. A Z' > 0.5 is considered excellent for HTS.

    • Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    • Positive Control: Wells with ATK (maximum tracer displacement).

    • Negative Control: Wells with DMSO (no tracer displacement).

  • Hit Identification: Primary hits are identified as compounds that cause a significant decrease in the mP signal, typically defined as greater than 3 standard deviations from the mean of the DMSO control wells.

PART 2: Orthogonal Hit Confirmation using AlphaLISA®

This protocol confirms that primary hits directly modulate the target, ruling out FP-specific artifacts.

Materials & Reagents:

ReagentSupplierPurpose
Biotinylated Human cPLA2αIn-house/CommercialTagged Enzyme
Anti-cPLA2α AntibodyCommercial VendorDetection Antibody
AlphaLISA® Acceptor Beads (conjugated to Ab)PerkinElmerDetection Reagent
Streptavidin-Coated Donor BeadsPerkinElmerCapture Reagent
AlphaLISA® Assay BufferPerkinElmerAssay Medium
Confirmed Hit CompoundsFrom Primary ScreenTest Articles
384-well ProxiPlatesPerkinElmerAssay Plates

Protocol Steps:

  • Dose-Response Plating:

    • Prepare serial dilutions of the primary hit compounds in DMSO.

    • Transfer 50 nL of each concentration to a ProxiPlate to create an 8-point dose-response curve for IC₅₀ determination.

  • Reagent Addition:

    • Prepare a mix of biotinylated cPLA2α and the anti-cPLA2α-Acceptor bead conjugate in AlphaLISA buffer.

    • Add 2.5 µL of this mix to the wells containing the compounds.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Prepare the Streptavidin-Donor beads in the same buffer, working in subdued light.

    • Add 2.5 µL of the Donor bead solution to all wells.

    • Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable reader (e.g., EnVision® Multilabel Reader).

    • Record the chemiluminescent signal at 615 nm.

Data Analysis:

  • Plot the AlphaLISA signal against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each confirmed hit.

Hit Validation: Beyond the Primary Screen

A successful HTS campaign requires a rigorous hit validation cascade to triage false positives and build confidence in the remaining chemical matter.[7]

Key Validation Steps:

  • PAINS Filtering: Computationally flag and experimentally test for Pan-Assay Interference Compounds (PAINS). These are promiscuous compounds known to interfere with multiple assays through non-specific mechanisms like aggregation or redox activity.[7]

  • Reversibility and Mechanism of Action: Conduct experiments to determine if inhibition is reversible or irreversible (covalent). This can be done by measuring the recovery of enzyme activity after rapid dilution of the enzyme-inhibitor complex.[7]

  • Biophysical Confirmation: Use label-free techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (KD) of the hit compound to the cPLA2α protein. This confirms direct physical interaction.[12][13]

  • Cell-Based Functional Assay: The ultimate test is to determine if the compound is active in a cellular context. A common method is to measure the release of arachidonic acid from stimulated cells (e.g., macrophages or platelets) pre-labeled with [³H]-arachidonic acid.[14] A reduction in radiolabeled AA release in the presence of the inhibitor demonstrates cellular potency.

cPLA2_Pathway cluster_0 Cellular Activation cluster_1 cPLA2α Action cluster_2 Downstream Effects Stimulus Inflammatory Stimulus (e.g., LPS, ATP) Ca_Influx ↑ Intracellular Ca²⁺ Stimulus->Ca_Influx MAPK MAPK Activation (ERK, p38) Stimulus->MAPK cPLA2_active Active cPLA2α (Membrane-bound) Ca_Influx->cPLA2_active Translocation MAPK->cPLA2_active Phosphorylation cPLA2_inactive Inactive cPLA2α (Cytosol) cPLA2_inactive->cPLA2_active AA Arachidonic Acid (AA) cPLA2_active->AA Hydrolysis Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->cPLA2_active Membrane Membrane Phospholipids Membrane->AA Eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids COX/LOX Enzymes Inflammation Inflammation Eicosanoids->Inflammation

Caption: cPLA2α signaling pathway and point of inhibition.

Conclusion

The methodologies outlined in this application note provide a robust framework for the discovery of novel cPLA2α inhibitors. By combining a high-throughput fluorescence polarization primary screen with an orthogonal AlphaLISA® confirmation assay and a rigorous hit validation cascade, researchers can efficiently identify and characterize potent and selective inhibitors. Compounds like this compound and its analogs can be effectively screened using this workflow, paving the way for the development of next-generation anti-inflammatory therapeutics that target the source of the inflammatory cascade.

References

Application Notes and Protocols: Formulation of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic Acid for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The successful in vivo evaluation of novel chemical entities (NCEs) is fundamentally dependent on the development of appropriate drug delivery systems. A significant challenge in early-stage drug discovery is the poor aqueous solubility of many candidate molecules, which can hinder absorption and lead to inaccurate pharmacokinetic (PK) and toxicological assessments. This document provides a comprehensive guide for researchers and drug development professionals on the systematic formulation of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid, a representative small molecule with characteristics suggesting low aqueous solubility. We will detail a logical workflow from initial physicochemical characterization to the preparation and quality control of various formulation types suitable for oral and parenteral administration in animal models. The protocols herein are designed to be robust and reproducible, emphasizing the scientific rationale behind each step to empower researchers to make informed decisions and accelerate their development timelines.

Section 1: Pre-Formulation Characterization: The Foundation of Rational Formulation Design

Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount.[1][2] This pre-formulation assessment provides the data necessary to select a logical and scientifically sound formulation strategy, moving beyond guesswork and toward predictable in vivo performance.[1]

Physicochemical Property Summary

This compound is a small molecule with the following properties derived from public data.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃PubChem[3]
Molecular Weight 217.22 g/mol PubChem[3]
Structure Contains a carboxylic acid, a phenyl group, and an oxazole ring.PubChem[3]
Predicted pKa ~4.0 (Estimated based on the propanoic acid moiety and similar structures)N/A
Predicted LogP (XLogP3-AA) 2.1PubChem[3]
Hydrogen Bond Donors 1PubChem[3]
Hydrogen Bond Acceptors 4PubChem[3]

The presence of the carboxylic acid group suggests that the compound's solubility will be highly dependent on pH.[4] The predicted LogP value indicates moderate lipophilicity, suggesting that aqueous solubility may be limited but potentially enhanced by organic co-solvents or lipid-based systems.

Protocol: pH-Dependent Aqueous Solubility Determination

Objective: To quantify the solubility of the API in aqueous media at different, physiologically relevant pH values.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.01 N HCl (pH ~2)

  • 0.1 M Phosphate buffer (pH 9.0)

  • HPLC-grade water, acetonitrile, and formic acid

  • Vials, shaker, centrifuge, pH meter, analytical balance

  • HPLC-UV system

Methodology:

  • Add an excess amount of the API to separate vials containing the pH 2, pH 7.4, and pH 9.0 buffers. Ensure enough solid is present so that some remains undissolved.

  • Seal the vials and place them on a rotating shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved API using a validated HPLC-UV method.

Protocol: Solubility Screening in Common Excipients

Objective: To identify potential solubilizing agents for liquid formulations.

Methodology:

  • Add a known, excess amount of the API (e.g., 10 mg) to vials containing 1 mL of various common excipients (see table below).

  • Vortex and sonicate the vials to aid dissolution.

  • Allow the samples to equilibrate at room temperature for at least 24 hours.

  • Visually inspect for undissolved material.

  • If undissolved solid is present, centrifuge and analyze the supernatant via HPLC to determine the saturation solubility.

Excipient ClassExample ExcipientsPrimary Use
Co-solvents Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), EthanolSolubilizers for oral/parenteral solutions[5]
Non-ionic Surfactants Polysorbate 80 (Tween® 80), Kolliphor® HS 15 (Solutol® HS 15)Solubilizers, wetting agents for solutions/suspensions[4][5]
Cyclodextrins 30% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterForms inclusion complexes to enhance solubility[4]
Lipids Sesame Oil, Medium-Chain Triglycerides (MCT)Vehicles for lipophilic compounds in oral/SC routes[4]

Section 2: Formulation Strategy Selection: A Decision-Making Workflow

The selection of an appropriate formulation is a critical step dictated by the compound's properties, the desired route of administration, and the goals of the study.[6][7] The workflow below provides a logical path for choosing a starting formulation based on the pre-formulation data. The primary goal in early studies is often to maximize exposure to understand the compound's intrinsic properties.[2]

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Determine Target Dose (e.g., 10 mg/kg in a mouse at 10 mL/kg) solubility_check Is Aqueous Solubility (pH 7.4) > Target Concentration? start->solubility_check aqueous_sol Simple Aqueous Solution (e.g., in Saline or PBS) solubility_check->aqueous_sol Yes ionizable_check Is Compound Ionizable? (Yes, Carboxylic Acid) solubility_check->ionizable_check No ph_adjust pH-Adjusted Solution (See Protocol 3.1) ionizable_check->ph_adjust solubilization_needed Solubilization Required ionizable_check->solubilization_needed cosolvent Co-Solvent / Surfactant / Cyclodextrin Solution (See Protocols 3.2, 3.3) solubilization_needed->cosolvent suspension Aqueous Suspension (See Protocol 3.4) solubilization_needed->suspension lipid Lipid-Based Formulation (For Oral/SC Route) solubilization_needed->lipid

Caption: Formulation selection decision workflow.

Section 3: Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing common formulation types. Always start with a small batch to confirm solubility and stability before scaling up.

Protocol: Aqueous Solution via pH Adjustment (for IV, IP, SC, PO)

Rationale: As a carboxylic acid, the API's solubility will dramatically increase at a pH above its pKa as it converts to its more soluble salt form. This is a preferred method when feasible as it avoids potentially confounding organic solvents.[4]

Materials:

  • API

  • 0.1 N Sodium Hydroxide (NaOH)

  • Sterile Saline or 5% Dextrose in Water (D5W)

  • 0.1 N Hydrochloric Acid (HCl)

  • Sterile, calibrated pH meter

Methodology:

  • Weigh the required amount of API for the final target concentration and volume.

  • In a sterile beaker, add approximately 80% of the final volume of the vehicle (e.g., saline).

  • While stirring, slowly add 0.1 N NaOH dropwise to the suspension until the API is fully dissolved. Record the volume of NaOH added.

  • Once a clear solution is obtained, use the pH meter to measure the pH.

  • Carefully adjust the pH back towards a physiologically tolerable range (typically 7.0-8.0 for parenteral routes) by adding 0.1 N HCl dropwise. Caution: The API may precipitate if the pH drops too close to its pKa. The final pH will be a balance between solubility and physiological tolerance.

  • Once the target pH is reached and the solution remains clear, add the vehicle to reach the final desired volume.

  • Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

Protocol: Co-Solvent Solution (for PO, IP)

Rationale: Water-miscible organic solvents can disrupt the crystal lattice of the API and increase solubility.[8] These are simple to prepare but must be used with caution due to the potential for vehicle-induced toxicity and drug precipitation upon in vivo dilution.[9][10]

Materials:

  • API

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile Water for Injection or Saline

Example Vehicle: 40% PEG 400, 60% Water (v/v)

Methodology:

  • Calculate the required volumes of PEG 400 and water for the final batch size.

  • In a sterile container, add the required amount of API.

  • Add the PEG 400 and vortex/sonicate until the API is fully dissolved. This may require gentle warming (e.g., to 40°C).

  • Once dissolved, slowly add the water while stirring to reach the final volume.

  • Observe the solution for any signs of precipitation. If it remains clear, the formulation is ready.

Protocol: Surfactant-Based Micellar Solution (for PO, IV)

Rationale: Surfactants form micelles in aqueous solution above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, creating a clear aqueous solution.[4]

Materials:

  • API

  • Kolliphor® HS 15 (Solutol® HS 15) or Polysorbate 80

  • Sterile Saline

Example Vehicle: 10% Kolliphor® HS 15 in Saline (w/v)

Methodology:

  • Weigh the required amount of Kolliphor® HS 15 and add it to a sterile container.

  • Add approximately 80% of the final volume of saline and stir, gently warming if necessary, until the surfactant is fully dissolved.

  • Weigh and add the API to the surfactant solution.

  • Vortex and sonicate until the API is completely dissolved, which may take some time.

  • Add saline to reach the final volume and mix thoroughly.

  • Filter through a 0.22 µm sterile syringe filter.

Protocol: Aqueous Suspension (for PO)

Rationale: When a solution cannot be achieved at the desired concentration, a uniform suspension is a viable alternative for the oral route. The goal is to create a homogenous dispersion of fine particles that can be reproducibly dosed.

Materials:

  • API (micronized, if possible, to increase surface area and dissolution rate[4])

  • Wetting Agent: 0.1% (w/v) Polysorbate 80 (Tween® 80) solution

  • Suspending Agent: 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) in water

Methodology:

  • Prepare the 0.5% Na-CMC vehicle by slowly adding Na-CMC powder to water while stirring vigorously to avoid clumping. Let it hydrate for several hours or overnight.

  • Weigh the required amount of API and place it in a mortar.

  • Add a small volume of the 0.1% Tween 80 solution to the API powder and levigate (mix with a pestle) to form a smooth, uniform paste. This ensures all particles are wetted and prevents clumping.

  • Gradually add the 0.5% Na-CMC vehicle to the paste while continuing to mix, ensuring a homogenous dispersion.

  • Transfer the suspension to a graduated cylinder and add the vehicle to the final volume.

  • Transfer to a final dosing bottle. Note: This formulation must be stirred continuously before and during dose administration to ensure uniformity.

Section 4: Quality Control and Administration

4.1 Protocol: Formulation Quality Control

Before administration to animals, every formulation batch must be checked for quality.

  • Visual Inspection: Solutions should be clear and free of particulates. Suspensions should be uniform in appearance and easily re-suspendable.

  • pH Measurement: Confirm the pH is within the target range, especially for pH-adjusted solutions.

  • Concentration Verification (HPLC): A simple HPLC-UV method should be used to confirm the API concentration is within ±10% of the target.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile : Water with 0.1% Formic Acid (Gradient or isocratic, to be optimized)

    • Flow Rate: 1.0 mL/min

    • Detection: UV (wavelength to be determined by UV scan of API)

    • Standard: Prepare a standard curve with known concentrations of the API to accurately quantify the formulation sample.

4.2 Best Practices for Animal Dosing

The vehicle must be well-tolerated by the study animals.[11] Always run a vehicle tolerability study in a small group of animals before proceeding with the main experiment.

SpeciesRouteMax Volume (mL/kg)Recommended Needle Gauge
Mouse Oral (PO)1020-22 G (gavage)
Intravenous (IV)1027-30 G
Intraperitoneal (IP)1025-27 G
Subcutaneous (SC)1025-27 G
Rat Oral (PO)1018-20 G (gavage)
Intravenous (IV)525-27 G
Intraperitoneal (IP)1023-25 G
Subcutaneous (SC)523-25 G

Table adapted from general toxicology guidelines.[12]

Section 5: Safety and Handling

Based on available data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed[3]

  • H318: Causes serious eye damage[3]

Recommendations:

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves.[13][14]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[13]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid. This document provides a series of frequently asked questions (FAQs) and troubleshooting protocols to systematically address and overcome these solubility issues.

Part 1: Foundational Knowledge - Understanding the Molecule

A thorough understanding of the molecule's physicochemical properties is the first step in troubleshooting solubility.

Q1: What are the key structural features of this compound that influence its solubility?

Answer: The solubility of this compound is governed by a balance between its hydrophobic and hydrophilic components.

  • Hydrophobic Moieties: The molecule contains a phenyl group (-C₆H₅) and an oxazole ring. Both are rigid, non-polar structures that contribute to low water solubility (hydrophobicity).

  • Hydrophilic Moiety: The key to its aqueous solubility lies in the terminal propanoic acid group (-CH₂CH₂COOH). This carboxylic acid is a polar, ionizable functional group that can interact with water molecules.

The overall solubility in neutral water is expected to be low because the large, non-polar surface area of the phenyl and oxazole rings dominates the molecule's character.

Q2: Why is the intrinsic solubility (S₀) of this compound expected to be low in neutral water?

Answer: Intrinsic solubility refers to the solubility of the free, unionized form of the compound. At neutral or acidic pH, the carboxylic acid group remains largely protonated (-COOH). In this state, its ability to form hydrogen bonds with water is limited compared to its ionized form. Consequently, the hydrophobic nature of the bulk of the molecule prevails, leading to poor aqueous solubility. For a drug to be absorbed, it must first be in solution at the site of absorption.[1]

Q3: What is the role of the pKa in developing a solubility enhancement strategy?

Answer: The pKa is the pH at which the compound exists in a 50:50 ratio of its unionized (acid) and ionized (conjugate base) forms. For a carboxylic acid like this compound, the pKa is estimated to be in the range of 3-5.

This value is critical for any pH-modification strategy. According to the Henderson-Hasselbalch equation, once the pH of the solution is raised above the pKa, the carboxylic acid group will deprotonate to form a highly polar carboxylate anion (-COO⁻). This charged species is significantly more soluble in water than its neutral counterpart.[2] Therefore, knowing the pKa allows you to select a buffer pH that will ensure the compound is sufficiently ionized to remain in solution.

Part 2: Troubleshooting and Experimental Guides

This section addresses common experimental problems with direct, actionable solutions.

Issue 1: My compound precipitates from my neutral aqueous buffer during stock solution preparation or upon dilution.

This is the most common issue and directly relates to the low intrinsic solubility of the unionized acid form. The primary solution is to ionize the compound.

Causality: Increasing the pH of the solution well above the compound's pKa (a good rule of thumb is pH > pKa + 2) will convert the poorly soluble free acid into its highly soluble salt form (carboxylate).[3][4] This is often the most effective and common method for increasing the solubility of acidic compounds.[5]

Experimental Protocol: Preparation of a 10 mM Stock Solution via pH Adjustment

  • Weigh the Compound: Accurately weigh the required amount of this compound (Molecular Weight: 217.21 g/mol ). For 1 mL of a 10 mM stock, you will need 2.17 mg.

  • Initial Suspension: Add a fraction of your desired final volume of purified water (e.g., 0.5 mL). The compound will likely not dissolve and will form a suspension.

  • Titration with Base: While stirring, add a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise. Monitor the solution's clarity.

  • Endpoint: Continue adding the base until the solid material is fully dissolved. The solution should become clear.

  • pH Measurement & Adjustment: Use a calibrated pH meter to check the pH of the solution. The final pH should ideally be between 7.4 and 8.0 for many biological applications. If the pH is too high, it can be carefully back-titrated with a dilute acid (e.g., 0.1 M HCl), but avoid dropping the pH too close to the pKa, which could cause precipitation.

  • Final Volume: Adjust the final volume to 1.0 mL with purified water.

  • Sterilization & Storage: If for cell culture use, sterile-filter the solution through a 0.22 µm syringe filter. Store at 4°C or -20°C as determined by stability studies.

Self-Validation: The clarity of the final solution at the target pH is a direct validation of successful solubilization. If the compound precipitates upon addition to your final assay medium, it indicates that the buffer capacity of the medium is insufficient to maintain the required pH, or a common ion effect is occurring.[6]

Caption: Acid-base equilibrium of the compound.

Issue 2: My experimental system is sensitive to pH changes, and I need to maintain a specific physiological pH (e.g., 7.4).

When altering the pH is not an option, alternative formulation strategies that do not rely on ionization are required.

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[1][7] This reduction in polarity lowers the interfacial tension between the hydrophobic solute and the solvent, thereby increasing solubility.[1]

Common Co-solvents for Biological Applications:

Co-solventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)≤ 1% v/vHighly effective but can have cellular effects.
Ethanol≤ 5% v/vGenerally well-tolerated in many systems.
Propylene Glycol (PG)≤ 10% v/vCommon in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400)≤ 10% v/vA low-toxicity polymer used for solubilization.[8]

Experimental Protocol: Co-solvent Solubility Screening

  • Prepare High-Concentration Stock: Dissolve a known, high amount of the compound in 100% of the chosen co-solvent (e.g., 100 mg/mL in DMSO). This will be your primary stock.

  • Serial Dilution: Create a serial dilution of this stock into your aqueous experimental buffer (e.g., PBS, pH 7.4).

  • Equilibration: Allow the samples to equilibrate for a set period (e.g., 2-24 hours) with gentle agitation.

  • Observation & Quantification: Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Determine Maximum Solubility: The highest concentration that remains clear is the maximum solubility in that co-solvent/buffer system. Always run a vehicle control (co-solvent without the compound) in your final experiment to account for any effects of the solvent itself.

Trustworthiness: This protocol includes a critical self-validation step. By determining the maximum solubility before the main experiment, you ensure that you are working with a fully solubilized compound and that any observed effects are due to the compound itself, not undissolved particles.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[9][10] They can encapsulate the hydrophobic portion (the phenyl-oxazole rings) of a guest molecule like yours, forming a water-soluble "inclusion complex".[11][12] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility without altering the pH or using organic co-solvents.[13]

Experimental Protocol: Preparation via Kneading Method

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.

  • Molar Ratio: Start with a 1:1 molar ratio of the compound to HP-β-CD.

  • Kneading: Place the accurately weighed HP-β-CD powder in a mortar. Add a small amount of water to form a thick, uniform paste.

  • Incorporate Compound: Gradually add the powdered compound to the paste.

  • Triturate: Knead the mixture thoroughly with a pestle for 30-60 minutes. The mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.[11]

  • Drying: Dry the resulting paste (e.g., in a vacuum oven at 40°C) to obtain a solid powder.

  • Reconstitution: This powder, which is the inclusion complex, can now be dissolved directly in your aqueous buffer to the desired concentration.

Self-Validation: The resulting powder should dissolve readily in the aqueous buffer to form a clear solution, unlike the parent compound. A phase-solubility study, where the drug concentration is measured in the presence of increasing cyclodextrin concentrations, can be performed to quantify the increase in solubility and determine the complexation efficiency.

Decision_Tree start Need to solubilize This compound q1 Is pH adjustment (e.g., to pH 8) permissible in your experiment? start->q1 a1_yes Use pH Adjustment/ Salt Formation. (Most effective & simplest) q1->a1_yes Yes q2 Are low concentrations of organic solvents (e.g., <1% DMSO) tolerated? q1->q2 No a2_yes Use a Co-solvent System. (Screen for compatibility) q2->a2_yes Yes a2_no Use Cyclodextrin Complexation. (Biocompatible, avoids pH shifts and organic solvents) q2->a2_no No

References

optimizing reaction conditions for the synthesis of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid

Welcome to the technical support guide for the synthesis and optimization of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth, experience-driven approach to navigate the common challenges encountered during this multi-step synthesis, moving beyond a simple protocol to explain the underlying chemical principles that govern success.

Overview of the Synthetic Strategy

The synthesis of this compound is most reliably achieved through a two-stage process. This strategy allows for controlled formation of the core heterocyclic structure followed by a gentle deprotection to yield the final product, thereby maximizing both yield and purity.

  • Stage 1: Oxazole Ring Formation. Construction of the 2,5-disubstituted oxazole core via the cyclodehydration of an α-acylamino ketone intermediate, typically yielding an ester precursor like ethyl 3-(5-phenyl-1,3-oxazol-2-yl)propanoate. This is a variation of the well-established Robinson-Gabriel synthesis.[1][2]

  • Stage 2: Ester Hydrolysis. Saponification of the ethyl ester to the desired carboxylic acid under conditions mild enough to preserve the integrity of the oxazole ring.

This guide is structured to address each stage independently, providing detailed protocols, troubleshooting guides, and frequently asked questions.

Experimental Workflow Overview

G cluster_0 Stage 1: Oxazole Formation cluster_1 Stage 2: Hydrolysis & Purification A 1. Amide Coupling (2-Aminoacetophenone + Ethyl Succinyl Chloride) B 2. Cyclodehydration (Formation of Ethyl Ester Precursor) A->B Key Intermediate: N-(2-oxo-2-phenylethyl)succinamic acid ethyl ester C 3. Saponification (Ester to Carboxylic Acid) B->C D 4. Acidic Work-up & Purification E Final Product: This compound D->E

Caption: Overall workflow for the two-stage synthesis.

Part 1: Synthesis of Ethyl 3-(5-phenyl-1,3-oxazol-2-yl)propanoate

The cornerstone of this synthesis is the formation of the oxazole ring. The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, is a robust and versatile method for preparing 2,5-disubstituted oxazoles.[3] The key intermediate is formed by the acylation of 2-aminoacetophenone with an appropriate succinic acid derivative.

Troubleshooting & FAQs: Oxazole Ring Formation

Q1: I am observing a very low yield of the desired oxazole ester. What are the most critical points to check?

A low yield in this stage almost always points to one of three issues: incomplete formation of the α-acylamino ketone precursor, ineffective cyclodehydration, or decomposition of materials due to harsh conditions.

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Ineffective Cyclodehydration start->cause1 cause2 Precursor Formation Issue start->cause2 cause3 Decomposition start->cause3 sol1 1. Change Dehydrating Agent 2. Increase Temperature/Time 3. Ensure Anhydrous Conditions cause1->sol1 sol2 1. Verify Acylating Agent Quality 2. Optimize Base/Solvent for Amide Coupling cause2->sol2 sol3 1. Lower Reaction Temperature 2. Use Milder Reagents 3. Monitor by TLC to Prevent Over-running cause3->sol3

Caption: Troubleshooting logic for low oxazole yield.

Q2: Which dehydrating agent is best for the cyclodehydration step?

The choice of dehydrating agent is critical and depends on the stability of your starting materials. Aggressive reagents can lead to charring and side-product formation, while overly mild ones may result in an incomplete reaction.[4][5]

Reagent SystemTemperatureAdvantagesDisadvantages & Mitigation
H₂SO₄ (conc.) 80-100 °CInexpensive, powerful.Often causes charring and low yields.[5] Mitigation: Add precursor slowly to pre-heated acid; maintain strict temperature control.
POCl₃ / P₂O₅ RefluxEffective and commonly used.Can be harsh; work-up can be difficult. Mitigation: Use in a suitable solvent like toluene or acetonitrile; perform work-up carefully with ice.
SOCl₂ (Thionyl Chloride) RefluxGood for many substrates.[4]Can lead to chlorinated byproducts if not controlled. Mitigation: Use stoichiometric amounts; consider adding a non-nucleophilic base.
PPh₃ / I₂ / Et₃N Room TempVery mild conditions (Wipf protocol).[1]Stoichiometric phosphine oxide byproduct must be removed. Mitigation: Purification by column chromatography is usually required.
Burgess Reagent 0 °C to RTExtremely mild, high functional group tolerance.[4]Expensive. Best for sensitive, high-value substrates.

Recommendation: Start with phosphorus oxychloride (POCl₃) as it offers a good balance of reactivity and cost. If decomposition is observed, switch to a milder system like PPh₃/I₂.[4]

Q3: My reaction stalls, leaving significant amounts of the N-acylamino ketone precursor. Why?

This points to insufficient dehydrating power or non-optimal reaction conditions.

  • Insufficient Reagent: Ensure you are using the correct stoichiometric amount of the dehydrating agent. For reagents like POCl₃, using 1.5-2.0 equivalents is common.

  • Reaction Time/Temperature: Cyclodehydration can be slow. Extend the reaction time and monitor progress by TLC or LC-MS. If the reaction is still sluggish, a modest increase in temperature may be necessary.[4]

  • Moisture: This reaction is a dehydration. Ensure all glassware is oven-dried and that anhydrous solvents are used. Atmospheric moisture can quench the dehydrating agent.

Q4: I'm seeing a major byproduct with a similar mass to my product. What could it be?

A common byproduct is the oxazoline intermediate, which results from incomplete dehydration.[4] This occurs when the five-membered ring forms, but the final elimination to create the aromatic oxazole does not complete.

  • Confirmation: The oxazoline will have two extra protons visible in the ¹H NMR spectrum in the 4-5 ppm range compared to the aromatic oxazole product, which will have a single proton singlet around 7-8 ppm for the C4-H.

  • Solution: To drive the reaction to completion, you may need a stronger dehydrating agent, increased temperature, or longer reaction time.[4]

Detailed Protocol: Synthesis of Ethyl 3-(5-phenyl-1,3-oxazol-2-yl)propanoate

Step 1: Amide Coupling to form N-(2-oxo-2-phenylethyl)succinamic acid ethyl ester

  • To a stirred solution of 2-aminoacetophenone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.

  • Stir for 20 minutes, then slowly add a solution of ethyl succinyl chloride (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-acylamino ketone, which can often be used in the next step without further purification.

Step 2: Cyclodehydration

  • Dissolve the crude N-(2-oxo-2-phenylethyl)succinamic acid ethyl ester (1.0 eq) in phosphorus oxychloride (POCl₃, 3.0-5.0 eq).

  • Heat the mixture to 90-100 °C and stir for 2-4 hours. Monitor the formation of the oxazole by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of NaHCO₃ or solid Na₂CO₃ until the pH is ~7-8.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the pure ethyl ester.

Part 2: Hydrolysis to this compound

The final step is the saponification of the ethyl ester. While seemingly simple, the oxazole ring can be sensitive to harsh conditions. The C2 position is the most electron-deficient and susceptible to nucleophilic attack, which can lead to ring-opening.[6][7][8] Therefore, mild hydrolysis conditions are paramount.

Troubleshooting & FAQs: Ester Hydrolysis

Q1: What are the best conditions for the hydrolysis step to avoid side reactions?

Mild basic hydrolysis is strongly recommended over acidic methods.[9]

ConditionTemperatureAdvantagesDisadvantages & Potential Issues
LiOH in THF/H₂O 0 °C to RTVery mild, highly selective for the ester, minimizes risk of ring-opening.Can be slow; requires careful monitoring.
NaOH/KOH in EtOH/H₂O RT to 50 °CFaster than LiOH, common and inexpensive.Higher risk of nucleophilic attack on the oxazole ring if overheated or run for too long.[10]
HCl or H₂SO₄ (aq.) RefluxEffective for robust esters.NOT RECOMMENDED. High risk of oxazole ring cleavage and decomposition.[11]

Recommendation: Lithium hydroxide (LiOH) in a 3:1 mixture of THF and water at room temperature is the gold standard for this transformation.

Q2: The hydrolysis is incomplete, even after a long reaction time. What should I do?

  • Solubility: Ensure the ester is fully dissolved. If you are using a biphasic system like THF/water, vigorous stirring is essential. Adding a small amount of methanol can sometimes improve solubility and accelerate the reaction.

  • Stoichiometry: Use a slight excess of the base (e.g., 1.5-2.0 eq of LiOH) to ensure the reaction goes to completion.

  • Temperature: If the reaction is clean but slow at room temperature, you can gently warm it to 35-40 °C. Monitor closely by TLC to ensure no degradation occurs.

Q3: How do I properly work up the reaction and purify the final acid?

Proper work-up is key to obtaining a pure product.

  • Quenching: After the reaction is complete (as judged by TLC), cool the mixture in an ice bath.

  • Solvent Removal: If using an organic co-solvent like THF, remove it under reduced pressure.

  • Washing: Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or DCM to remove any unreacted starting material or neutral byproducts.

  • Acidification: Slowly add 1M or 2M HCl to the aqueous layer with stirring in an ice bath. The carboxylic acid will precipitate as the pH drops below its pKa (likely around 4). Continue adding acid until the pH is ~2-3 to ensure complete protonation.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts.

  • Purification: The filtered solid is often quite pure. For highest purity, recrystallize from a suitable solvent system such as ethanol/water or ethyl acetate.

Detailed Protocol: Hydrolysis
  • Dissolve ethyl 3-(5-phenyl-1,3-oxazol-2-yl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir the mixture at room temperature for 4-8 hours.

  • Monitor the disappearance of the starting material by TLC (a typical eluent is 30-40% ethyl acetate in hexanes). The product acid will remain at the baseline.

  • Once the reaction is complete, remove the THF via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether (2x) to remove any impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M HCl. A white precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold deionized water and dry under high vacuum to afford the final product, this compound.

References

Technical Support Center: Mitigating Off-Target Effects of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid and its derivatives. This guide is designed to provide in-depth troubleshooting and practical solutions for identifying and mitigating off-target effects during your experimental workflows. Our approach is rooted in established scientific principles to ensure the integrity and reproducibility of your results. While this compound may be investigated for various targets, this guide will use its potential as an Autotaxin (ATX) inhibitor as a primary example to illustrate key concepts in managing off-target activities.[1][2][3]

Understanding the Landscape: The Autotaxin-LPA Signaling Axis

Before delving into troubleshooting, it's crucial to understand the primary signaling pathway often associated with compounds of this structural class. Autotaxin (ATX) is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[1][4] LPA, in turn, activates a range of G protein-coupled receptors (LPAR1-6), influencing cell proliferation, survival, migration, and angiogenesis.[2][4] Dysregulation of the ATX-LPA axis is implicated in numerous pathologies, including cancer and fibrosis, making it a key therapeutic target.[3][5][6]

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activates Downstream Downstream Signaling (e.g., Rho, PI3K/Akt, MAPK) LPAR->Downstream Compound This compound Compound->ATX Inhibits Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Troubleshooting Guide

Issue 1: Inconsistent cellular IC50 values across different cell lines, despite similar target expression.

Question: I've confirmed that my target protein, ATX, is expressed at similar levels in two different cancer cell lines (e.g., PANC-1 and MIA PaCa-2). However, the IC50 value for my compound is significantly different between them. What could be the cause?

Answer:

This is a common issue that often points towards off-target effects or differences in cellular context. Here’s a systematic approach to troubleshoot this:

Potential Causes:

  • Differential Off-Target Expression: The cell line showing higher sensitivity might express an off-target protein that is also inhibited by your compound, leading to a synergistic or additive cytotoxic effect.

  • Variations in LPA Receptor Expression: The cellular response to ATX inhibition depends on the downstream signaling from LPA receptors. Different cell lines express different profiles of LPARs, some of which may drive opposing cellular effects (e.g., LPAR1 vs. LPAR3 in pancreatic cancer).[4]

  • Metabolic Differences: The cell lines may metabolize the compound at different rates, altering its effective intracellular concentration.

  • Presence of Efflux Pumps: One cell line might express higher levels of multidrug resistance transporters (e.g., P-glycoprotein) that actively pump your compound out of the cell.

Experimental Protocol: Differentiating On-Target vs. Off-Target Effects

  • LPA Rescue Assay:

    • Objective: To determine if the observed cellular effect is solely due to the inhibition of LPA production.

    • Procedure:

      • Seed both cell lines in 96-well plates.

      • Treat the cells with a dose range of your compound.

      • In a parallel set of wells, co-treat with your compound and a fixed, physiologically relevant concentration of exogenous LPA.

      • After the desired incubation period (e.g., 72 hours), assess cell viability using a standard assay (e.g., CellTiter-Glo®).

    • Interpretation: If the addition of LPA rescues the cells from the compound's effects, it strongly suggests that the activity is on-target (i.e., mediated by ATX inhibition). If LPA does not rescue the effect, an off-target mechanism is likely at play.

  • Orthogonal Inhibition:

    • Objective: To confirm the role of the ATX-LPA axis using a structurally different, well-characterized ATX inhibitor (e.g., PF-8380).

    • Procedure:

      • Determine the IC50 of the reference ATX inhibitor in both cell lines.

      • Compare the phenotypic responses (e.g., morphology, proliferation rate) induced by your compound and the reference inhibitor at their respective IC50 concentrations.

    • Interpretation: Similar phenotypic responses support an on-target mechanism. Disparate responses suggest your compound has significant off-target activities.

  • Broad-Spectrum Kinase and GPCR Screening:

    • Objective: To identify potential off-target interactions.

    • Procedure: Submit your compound to a commercial service for screening against a panel of kinases and G protein-coupled receptors.

    • Interpretation: This will provide a "hit list" of potential off-targets that can be further validated.

Troubleshooting_Workflow Start Inconsistent IC50 Values Observed LPA_Rescue Perform LPA Rescue Assay Start->LPA_Rescue Result_Rescue Is Cell Viability Rescued by LPA? LPA_Rescue->Result_Rescue Orthogonal_Inhibition Test with Orthogonal ATX Inhibitor Result_Orthogonal Similar Phenotype to Orthogonal Inhibitor? Orthogonal_Inhibition->Result_Orthogonal Profiling Broad-Spectrum Off-Target Profiling On_Target Effect is Likely On-Target Investigate LPAR expression Result_Rescue->On_Target Yes Off_Target Off-Target Effect is Likely Proceed to SAR Result_Rescue->Off_Target No Result_Orthogonal->On_Target Yes Result_Orthogonal->Off_Target No On_Target->Orthogonal_Inhibition Off_Target->Profiling

References

Technical Support Center: A Troubleshooting Guide to the Purification of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this valuable oxazole intermediate. Due to its specific chemical properties—namely the presence of a polar carboxylic acid group and a moderately polar heterocyclic system—this compound presents unique challenges that can impact yield, purity, and scalability.

This document provides in-depth, field-proven insights in a question-and-answer format, addressing the common issues encountered during the purification of this and structurally similar molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your purification strategy.

Q1: What are the primary challenges in purifying this compound?

The purification of this molecule is primarily complicated by three factors:

  • Amphiphilic Nature: The molecule contains a nonpolar phenyl ring and a polar propanoic acid chain, giving it mixed polarity.

  • Acidity: The carboxylic acid group can interact strongly with common purification media, particularly silica gel, leading to issues like peak tailing in chromatography.[1][2]

  • Solubility: Finding a single solvent that is ideal for both chromatography and recrystallization can be difficult. Its solubility profile requires careful selection of solvent systems.

Q2: What are the most likely impurities I'll encounter?

Impurities are almost always a direct result of the synthetic route employed. Common oxazole syntheses like the Robinson-Gabriel or Hantzsch methods can leave specific starting materials or generate byproducts.[3][4][5]

  • Unreacted Starting Materials: Depending on the synthesis, this could include α-haloketones, primary amides, or the precursors used to build the propanoic acid side chain.

  • Byproducts of Cyclization: Incomplete cyclization or side reactions can lead to structurally similar impurities that are difficult to separate.

  • Neutral Byproducts: If the synthesis involves ester hydrolysis as a final step, the unhydrolyzed ester is a common, less polar impurity.

Q3: Which purification method should I try first?

For a crude mixture, acid-base extraction is the most effective and scalable first step.[6][7][8] This technique specifically leverages the carboxylic acid functionality to separate it from neutral or basic impurities. The general principle is to use a weak base to deprotonate the carboxylic acid, making it water-soluble, while non-acidic impurities remain in the organic layer.[9][10] Following this, column chromatography or recrystallization can be used to achieve high purity.

Section 2: Troubleshooting Guide: Common Problems & Solutions

This section provides a problem-and-solution framework for specific experimental issues.

Problem 1: Low recovery after my initial acid-base extraction.

Probable Cause: Incomplete extraction or premature precipitation of your product. The pH of the aqueous layers is critical for ensuring your compound is in the correct protonation state for solubility.[8]

Solutions:

  • Verify pH: When extracting with a base (e.g., sodium bicarbonate), ensure the aqueous layer's pH is at least 2-3 units above the pKa of your carboxylic acid (predicted pKa is ~4.1).[8] Use pH paper to check.

  • Sufficient Base: Ensure you are using a sufficient molar equivalent of base to deprotonate all of the acid present in the crude mixture.

  • Back-Extraction: After acidifying the basic aqueous layer to precipitate your product, extract it multiple times (e.g., 3x) with an organic solvent like ethyl acetate or dichloromethane to recover all of the product.[1]

  • Avoid "Crashing Out": When acidifying the basic aqueous layer, do it slowly in an ice bath. Rapid acidification can cause the product to precipitate as a fine, oily solid that is difficult to handle.[9]

Problem 2: My compound is streaking badly on a silica gel TLC plate and column.

Probable Cause: Strong interaction between the acidic carboxylic acid group and the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This causes some molecules to "stick" to the stationary phase, resulting in broad, tailing peaks.[2]

Solutions:

  • Modify the Mobile Phase: Add a small amount of a volatile acid to your eluent.

    • Recommended: Add 0.5-1% acetic acid to your ethyl acetate/hexane (or dichloromethane/methanol) mobile phase. The acetic acid protonates the silica surface and competes for binding sites, allowing your product to elute in a much sharper band.

  • Consider an Alternative Stationary Phase:

    • Reversed-Phase Chromatography: On a C18 column, polar compounds elute earlier. This can be an excellent alternative if you have nonpolar impurities.[11]

    • Alumina (Basic or Neutral): For some acidic compounds, alumina provides better peak shape than silica, though it should be screened first on a TLC plate.[1]

Problem 3: My compound co-elutes with an impurity during column chromatography.

Probable Cause: The impurity has a very similar polarity to your desired product, making separation by normal-phase chromatography difficult.[1]

Solutions:

  • Optimize Solvent System: Systematically screen different solvent systems. Try switching to a different solvent class. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/methanol system. Sometimes the change in solvent-solute interactions is enough to achieve separation.

  • Change the Technique:

    • Recrystallization: This method separates based on differential solubility in a hot versus cold solvent, which can be very effective even when polarities are similar.[8]

    • Derivatization: As a last resort, you can protect the carboxylic acid (e.g., as a methyl ester), which will significantly change its polarity. Purify the non-polar ester derivative by chromatography and then hydrolyze it back to the acid.[1]

Problem 4: Recrystallization fails to produce crystals or results in an oil.

Probable Cause: The chosen solvent is either too good (product remains soluble even when cold) or too poor (product crashes out as an amorphous solid or oil). The presence of impurities can also inhibit crystal lattice formation.[12]

Solutions:

  • Systematic Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, water) in small test tubes. The ideal solvent will dissolve your compound when hot but show poor solubility when cold.

  • Use a Solvent/Anti-Solvent System:

    • Dissolve your compound in a minimum amount of a "good" hot solvent (one in which it is very soluble).

    • Slowly add a "poor" solvent (the anti-solvent, in which it is insoluble) dropwise until the solution just begins to turn cloudy.

    • Add a drop or two of the good solvent to redissolve the precipitate, then allow the mixture to cool slowly.[12]

  • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[12]

  • Ensure Purity: If the compound oils out, it may be too impure to crystallize. Consider another round of purification (e.g., a second acid-base wash or a quick column) before attempting recrystallization again.

Section 3: Visual Workflows & Data

To provide a clearer path forward, the following diagrams and tables summarize key purification strategies and data.

General Purification Workflow

The following diagram outlines the decision-making process for purifying the crude product.

G start Crude Product ab_extraction Acid-Base Extraction start->ab_extraction check_purity1 Check Purity (TLC, NMR) ab_extraction->check_purity1 column_chrom Column Chromatography check_purity1->column_chrom <98% Pure (Multiple Impurities) recrystallize Recrystallization check_purity1->recrystallize <98% Pure (Mainly One Impurity) end_product Pure Product check_purity1->end_product >98% Pure check_purity2 Check Final Purity column_chrom->check_purity2 recrystallize->check_purity2 check_purity2->recrystallize Needs Further Polishing check_purity2->end_product >98% Pure G start Run Column analyze Analyze Fractions (TLC) start->analyze problem Identify Problem analyze->problem streaking Streaking / Tailing? problem->streaking Peak Shape Issue coelution Co-elution? problem->coelution Separation Issue streaking->coelution No add_acid Add 0.5-1% Acetic Acid to Mobile Phase streaking->add_acid Yes change_solvent Change Solvent System (e.g., DCM/MeOH) coelution->change_solvent Yes success Pure Fractions coelution->success No add_acid->success try_rp Try Reversed-Phase (C18) change_solvent->try_rp Still co-eluting change_solvent->success Separation Achieved try_rp->success

References

troubleshooting inconsistent results with 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<_SPLIT_SEPARATOR>

Welcome to the technical support center for 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues that can lead to inconsistent experimental results. As Senior Application Scientists, we understand that reproducibility is the cornerstone of scientific discovery. This resource provides in-depth, experience-driven advice to help you navigate the challenges of working with this and similar small molecules.

Section 1: Compound Identity, Purity, and Handling

The most fundamental source of experimental variability begins with the compound itself. Ensuring the identity, purity, and proper handling of your material is the critical first step for reproducible results.

Q1: My experimental results are inconsistent from batch to batch. How can I verify the quality of my this compound?

A1: Batch-to-batch variability is a significant challenge in preclinical research.[1] It is essential to perform in-house quality control (QC) on each new lot of the compound.

  • Causality: The synthetic route to oxazole-containing compounds can produce various impurities, including starting materials or side-products. These impurities can have their own biological activities or interfere with your assay, leading to inconsistent results.

  • Recommended QC Protocol:

    • Visual Inspection: Check for uniform color and consistency. Any change from a typical white to off-white solid should be noted.[2]

    • Purity Analysis (HPLC): Use High-Performance Liquid Chromatography (HPLC) to assess purity. A purity level of >98% is recommended for most cell-based assays. Note any secondary peaks, which indicate impurities.

    • Identity Confirmation (Mass Spectrometry): Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the compound (Expected: 217.21 g/mol ).[3] This ensures you are working with the correct molecule.

    • Structural Confirmation (NMR): For rigorous validation, particularly when establishing a new line of investigation, ¹H NMR spectroscopy can confirm the chemical structure.

Q2: What are the best practices for storing and handling this compound to prevent degradation?

A2: Proper storage is crucial for maintaining the integrity of your compound.[4] Many small molecules are sensitive to environmental factors.

  • Causality: The oxazole ring, while generally stable, can be susceptible to hydrolysis under strongly acidic or basic conditions, and the entire molecule can be sensitive to light and repeated freeze-thaw cycles. Degradation reduces the effective concentration of your active compound, leading to a loss of activity.[4][5]

  • Storage and Handling Protocol:

    • Solid Compound: Store the powdered form at -20°C, protected from light in a tightly sealed vial.[6]

    • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous solvent like DMSO.[6]

    • Aliquoting: Aliquot the stock solution into single-use volumes in polypropylene or amber glass vials to avoid repeated freeze-thaw cycles.[4][5][6]

    • Storage of Aliquots: Store aliquots at -80°C for long-term stability (up to 6 months). For short-term use (up to one month), -20°C is acceptable.[6]

    • Handling: Before opening, centrifuge the vial to ensure all powder is at the bottom.[6] When preparing solutions, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

Section 2: Solubility and Formulation Challenges

Poor solubility is one of the most common reasons for inconsistent or seemingly negative results in biological assays.[7][8][9] If a compound is not fully dissolved, its effective concentration is unknown and will be lower than intended.[5]

Q3: My this compound is not dissolving well in my aqueous assay buffer. What should I do?

A3: This is a common issue for lipophilic compounds. The phenyl group and oxazole core contribute to its poor aqueous solubility. The key is to prepare a high-concentration stock in an organic solvent first, then dilute it into your aqueous buffer.

  • Causality: Direct dissolution in aqueous media is often impossible for compounds with low water solubility. The compound will crash out, leading to an artificially low concentration in your assay and, consequently, an underestimated IC50 value or a complete lack of activity.[7][8]

  • Workflow for Preparing Working Solutions:

cluster_prep Solution Preparation Workflow start Start: Solid Compound stock Prepare 10-50 mM Stock in 100% DMSO start->stock vortex Vortex / Sonicate until fully dissolved stock->vortex aliquot Aliquot for single use & store at -80°C vortex->aliquot working Dilute stock into final aqueous assay buffer aliquot->working Day of Experiment vortex_final Vortex immediately after dilution working->vortex_final use Use in assay immediately vortex_final->use

Solution preparation workflow for hydrophobic compounds.
  • Solvent Selection:

SolventConcentrationAdvantagesDisadvantages
DMSO 10-50 mMHigh solubilizing power for many organic molecules.[10][11]Can be cytotoxic at final concentrations >0.5%.[1][5] May interfere with some assays.
Ethanol VariableBiologically compatible at low concentrations.Lower solubilizing power than DMSO for highly lipophilic compounds.
DMF / DMA VariableCan dissolve compounds insoluble in DMSO.Higher toxicity than DMSO; must be used with caution.

Q4: I see a precipitate in my cell culture plate after adding the compound. How can I confirm and prevent this?

A4: Visual confirmation of precipitation is a clear sign of solubility issues. The concentration of your compound in the aqueous medium has exceeded its solubility limit.

  • Causality: Even when diluting from a DMSO stock, the compound can precipitate if its kinetic solubility in the final aqueous buffer is low.[12] This is a common problem that leads to highly variable results because the actual concentration of the dissolved, active compound is unknown.[7]

  • Protocol: Kinetic Solubility Assessment

    • Preparation: Prepare serial dilutions of your compound in the final assay buffer, starting from the highest concentration you plan to test.[5]

    • Incubation: Incubate the solutions under the same conditions as your experiment (e.g., 37°C) for 1-2 hours.[5]

    • Inspection: Visually inspect each tube or well against a dark background for any signs of cloudiness or precipitate.[5]

    • Nephelometry (Optional): For a quantitative measure, use a nephelometer to measure light scattering, which increases with precipitation.[10][11]

    • Action: Your highest experimental concentration should be at or below the highest concentration that remained clear in this test. If your desired concentration is not soluble, you may need to investigate formulation strategies, such as using solubilizing agents, though these can have their own effects on the assay.

Section 3: Assay-Related Inconsistencies

If you have confirmed compound integrity and solubility, the next step is to scrutinize the biological assay itself.

Q5: I'm observing variable IC50 values between experiments. What assay parameters should I check?

A5: Inconsistent IC50 values are often due to subtle variations in assay conditions.[1] Standardization is key.

  • Causality: Biological systems are dynamic. Cell health, density, passage number, and minor differences in timing or reagent concentration can all impact the apparent potency of a compound.[1]

  • Troubleshooting Checklist for Assay Variability:

cluster_cell Cell-Based Factors cluster_protocol Protocol Factors troubleshoot Inconsistent IC50 Values cell_passage Cell Passage Number Use a consistent, low-passage range troubleshoot->cell_passage cell_density Seeding Density Ensure uniform cell numbers per well troubleshoot->cell_density cell_health Cell Health / Viability Monitor morphology and viability troubleshoot->cell_health incubation_time Incubation Time Standardize compound exposure time troubleshoot->incubation_time reagent_prep Reagent Prep Use fresh, consistently prepared reagents troubleshoot->reagent_prep solvent_conc solvent_conc troubleshoot->solvent_conc

Key factors contributing to assay variability.

Q6: The compound is active in my biochemical assay but shows no activity in my cell-based assay. What could be the reason?

A6: This is a classic challenge in drug discovery, often pointing to issues with cell permeability, efflux, or metabolic instability.

  • Causality: For a compound to be active in a cell-based assay, it must cross the cell membrane, reach its intracellular target at a sufficient concentration, and remain stable long enough to exert its effect.

    • Permeability: The compound may not be able to efficiently cross the cell membrane.

    • Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

    • Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.

    • Target Engagement: The compound may not be reaching its intended target within the cell.[5]

Q7: Could my compound be a "Pan-Assay Interference Compound" (PAIN)?

A7: This is an important consideration. PAINS are compounds that appear as hits in many different assays through non-specific mechanisms, rather than by specific interaction with the intended target.[13]

  • Causality: PAINS often contain reactive chemical groups or have properties that interfere with assay technologies (e.g., fluorescence, redox cycling, aggregation).[14][15] They are a notorious source of false positives. While the oxazole ring itself is not a classic PAIN alert, the overall structure should be evaluated.

  • How to Investigate:

    • Substructure Search: Use online tools or in-house software to check if your compound contains known PAINS substructures.

    • Orthogonal Assays: Test the compound in a different assay format that relies on a different detection method (e.g., if you used a fluorescence-based assay, try one based on luminescence or a direct binding assay). A true hit should be active across multiple platforms, while a PAIN may only be active in one.

    • Detergent Sensitivity: Non-specific aggregators can often be disrupted by the inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the compound's activity is significantly reduced in the presence of a detergent, it may be an aggregator.

References

Technical Support Center: Synthesis of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and significantly increase the yield and purity of your target compound. This guide is structured in a flexible question-and-answer format to directly address the issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The synthesis of 2,5-disubstituted oxazoles like this compound is most commonly achieved via the Robinson-Gabriel synthesis .[1][2] This robust method involves the cyclodehydration of a 2-acylamino-ketone precursor. The key intermediate for your target molecule is N-(2-oxo-2-phenylethyl)succinamic acid. Other methods exist for oxazole synthesis, such as the Fischer synthesis from cyanohydrins or the Bredereck reaction from α-haloketones, but the Robinson-Gabriel pathway is often the most versatile for this specific substitution pattern.[3][4]

Q2: What is the most common cause of low yields in this specific synthesis?

The primary bottleneck leading to low yields is often the cyclodehydration step. The choice of dehydrating agent is critical; traditional reagents like concentrated sulfuric acid (H₂SO₄) or phosphorus pentoxide can lead to charring, incomplete reaction, or the formation of unwanted side products, resulting in poor yields.[4][5] Furthermore, the purity of the 2-acylamino-ketone intermediate and the reaction conditions (temperature and time) play a crucial role in the overall efficiency.

Q3: How does the purity of the starting materials impact the final yield?

The purity of the starting materials, specifically the α-amino ketone precursor (e.g., 2-aminoacetophenone) and the acylating agent (e.g., succinic anhydride), is paramount. Impurities in the amino ketone can interfere with the initial acylation step, leading to a complex mixture that is difficult to purify. Similarly, impurities in the acylating agent can introduce contaminants that inhibit the final cyclization. It is highly recommended to use freshly purified reagents or to verify their purity by standard analytical methods (NMR, melting point) before commencing the synthesis.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you might encounter in the lab. Each answer explains the underlying chemical principles and provides actionable solutions.

Problem 1: My reaction shows low conversion of the N-(2-oxo-2-phenylethyl)succinamic acid precursor. What can I do?

Root Cause & Solution:

This issue almost always points to an inefficient cyclodehydration step. The energy barrier for the intramolecular cyclization followed by dehydration requires either harsh conditions or a highly effective catalyst.

  • Re-evaluate Your Dehydrating Agent: If you are using concentrated H₂SO₄, phosphorus oxychloride (POCl₃), or phosphorus pentachloride (PCl₅), you may be experiencing low yields due to side reactions.[4] Consider switching to polyphosphoric acid (PPA) , which is known to increase yields in Robinson-Gabriel syntheses to the 50-60% range by providing a viscous, non-oxidizing acidic medium that promotes cyclization.[4] Another excellent alternative is using a mixture of trifluoroacetic anhydride (TFAA) or triflic anhydride with a Lewis acid like aluminum chloride.[6]

  • Optimize Reaction Temperature and Time: With stronger dehydrating agents like PPA or TFAA, the reaction may not require excessively high temperatures. Overheating can lead to decomposition. We recommend starting at a moderate temperature (e.g., 80-100 °C) and monitoring the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the temperature if the reaction is sluggish.

Table 1: Comparison of Common Dehydrating Agents
Dehydrating AgentTypical TemperatureAdvantagesDisadvantagesReference(s)
Conc. H₂SO₄100-120 °CInexpensive, readily availableStrong oxidant, causes charring, low yields[4][5]
POCl₃ / PCl₅RefluxEffective for some substratesCan be harsh, generates corrosive byproducts[4][5]
Polyphosphoric Acid (PPA)80-140 °CGood yields (50-60%), less charringViscous, difficult to stir and work up[4]
Triflic Anhydride (Tf₂O)0 °C to RTVery powerful, high yields, mild conditionsExpensive, moisture-sensitive[6]
Trifluoroacetic Anhydride (TFAA)RT to RefluxMilder than Tf₂O, good yieldsCan be corrosive, requires careful handling[6]
Problem 2: I'm observing multiple spots on my TLC plate, suggesting significant side product formation. What's happening?

Root Cause & Solution:

The formation of multiple products indicates that alternative reaction pathways are competing with the desired oxazole formation.

  • Incomplete Cyclization: The intermediate before dehydration is a hydroxylated oxazoline. If the dehydration is incomplete, this species may persist or revert to the starting material during workup. Ensure your dehydrating agent is active and present in sufficient stoichiometric amounts.

  • Side Reactions of the Propanoic Acid Moiety: The carboxylic acid group on your side chain can potentially undergo side reactions, such as esterification if an alcohol is present, or decarboxylation under excessively harsh heating. Using a milder dehydrating agent like TFAA at room temperature can mitigate these risks.[6]

  • Polymerization/Decomposition: Strong mineral acids can cause the phenyl ring or the newly formed oxazole ring to undergo unwanted electrophilic reactions or polymerization, leading to a dark, tarry reaction mixture. If you observe significant charring, immediately switch to a milder reagent like PPA or TFAA.

Visualization: Main vs. Side Reaction Pathways

The following diagram illustrates the desired reaction pathway versus potential pitfalls.

reaction_pathways Start N-(2-oxo-2-phenylethyl) succinamic acid Cyclized Hydroxylated Oxazoline Intermediate Start->Cyclized Intramolecular Cyclization SideProduct2 Decomposition/ Polymerization Start->SideProduct2 Charring (Harsh Acid) Product Desired Oxazole Product Cyclized->Product Dehydration (Successful) SideProduct1 Reverted Starting Material Cyclized->SideProduct1 Reversion (Incomplete Dehydration) Product->SideProduct2 Ring Degradation (Excess Heat/Acid)

Caption: Desired reaction pathway versus common side reactions.

Problem 3: My yield is low after purification. How can I improve the workup and isolation?

Root Cause & Solution:

The product, being a carboxylic acid, has specific solubility properties that must be leveraged for effective purification. Poor phase separation during extraction or product loss during crystallization are common issues.

  • Optimized Workup Protocol:

    • After the reaction is complete, cool the mixture and quench it by carefully pouring it over crushed ice. If you used PPA, this step can be slow and requires vigorous stirring.

    • The product is a carboxylic acid, so it will be deprotonated and soluble in a basic aqueous solution. Adjust the pH of the quenched mixture to >9 with a strong base like NaOH or KOH.

    • Wash the basic aqueous layer with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove non-acidic, organic-soluble impurities.

    • Carefully re-acidify the aqueous layer to a pH of ~2-3 with cold, dilute HCl. The product should precipitate out as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in vacuo.

  • Recrystallization: For final purification, recrystallize the crude solid from a suitable solvent system. A mixture of ethanol and water, or ethyl acetate and hexanes, is often a good starting point. Dissolve the solid in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Recommended High-Yield Experimental Protocol

This protocol is based on a modified Robinson-Gabriel synthesis using a robust dehydrating agent to maximize yield.

Step 1: Synthesis of N-(2-oxo-2-phenylethyl)succinamic acid (Precursor)
  • Dissolve 2-aminoacetophenone hydrochloride (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add succinic anhydride (1.1 eq) to the mixture.

  • Slowly add a saturated aqueous solution of sodium bicarbonate while stirring vigorously, maintaining the temperature at 0 °C, until the pH of the aqueous layer is ~8.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Separate the layers. Acidify the aqueous layer with 1M HCl to pH 2, which should precipitate the precursor.

  • Filter the solid, wash with cold water, and dry to obtain the precursor. Purity should be checked via ¹H NMR.

Step 2: Cyclodehydration to this compound
  • Place the dried precursor (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add polyphosphoric acid (PPA) (approx. 10 times the weight of the precursor).

  • Heat the mixture to 120-130 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes with a drop of acetic acid).

  • Once the reaction is complete, cool the flask to room temperature.

  • Carefully and slowly pour the viscous mixture onto a large amount of crushed ice in a beaker with rapid stirring.

  • Adjust the pH to >9 using a 10M NaOH solution.

  • Follow the "Optimized Workup Protocol" described in Problem 3 for extraction and isolation.

  • Recrystallize the final product to obtain pure this compound.

Visualization: Experimental Workflow

workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclodehydration A1 Dissolve 2-aminoacetophenone & succinic anhydride A2 Add NaHCO₃ at 0°C A1->A2 A3 Stir at RT for 4-6h A2->A3 A4 Acidify & Precipitate A3->A4 A5 Filter and Dry Precursor A4->A5 B1 Combine Precursor & PPA A5->B1 Use Pure Precursor B2 Heat at 120-130°C for 2-4h B1->B2 B3 Quench on Ice B2->B3 B4 Basify to pH >9 B3->B4 B5 Wash with Organic Solvent B4->B5 B6 Acidify to pH <3 B5->B6 B7 Filter Crude Product B6->B7 B8 Recrystallize B7->B8 Final Final B8->Final Pure Product

Caption: High-yield workflow for the target compound synthesis.

By carefully selecting your reagents, optimizing reaction conditions, and employing a meticulous workup procedure, you can reliably increase the yield of your this compound synthesis.

References

overcoming resistance to 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid in cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for our investigational compound, 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid (referred to herein as "Compound X"). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with cellular resistance. As Compound X is a novel molecule, this document synthesizes established principles of drug resistance with specific troubleshooting strategies relevant to its chemical class.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding cellular response to Compound X.

Q1: My cell line shows a very high IC50 value or no response to Compound X, even on the first treatment. What's going on?

A1: This phenomenon is known as intrinsic resistance . It suggests that the cell line, in its native state, possesses inherent mechanisms to withstand the effects of the compound. Several factors could be at play:

  • Low Target Expression: The cellular target of Compound X may be absent or expressed at non-functional levels in your cell line.

  • Pre-existing Mutations: The target protein might have a pre-existing mutation that prevents Compound X from binding effectively.

  • Dominant Survival Pathways: The cells may rely on redundant or alternative signaling pathways for survival that are not affected by Compound X.[1]

  • High Efflux Pump Activity: The cell line may constitutively express high levels of ATP-binding cassette (ABC) transporters, which actively pump the compound out of the cell before it can reach its target.[1]

  • Compound Inactivity: Issues with compound stability, solubility, or degradation in your specific culture medium can prevent it from reaching an effective intracellular concentration.[2]

We recommend proceeding to Troubleshooting Guide 1 to diagnose the specific cause of intrinsic resistance.

Q2: My cells were initially sensitive to Compound X, but after several passages in the presence of the drug, they have started growing again. Why?

A2: This is a classic case of acquired resistance . Through selective pressure, a subpopulation of cells has developed one or more mechanisms to survive and proliferate in the presence of Compound X. The most common mechanisms include:

  • On-Target Mutations: The gene encoding the target protein may have acquired a mutation that reduces the binding affinity of Compound X.[3] This is a frequent cause of resistance to small-molecule inhibitors.

  • Target Upregulation: Cells may compensate for the inhibition by dramatically increasing the expression of the target protein, effectively overwhelming the inhibitor.[1][4]

  • Activation of Bypass Pathways: Cells can adapt by upregulating parallel signaling pathways that bypass the need for the inhibited target.[1]

  • Increased Drug Efflux: Prolonged exposure can induce the expression of drug efflux pumps like P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP).[2][5]

  • Epigenetic Changes: Alterations in DNA methylation or histone modification can lead to changes in the expression of genes that confer resistance.[6]

To investigate and overcome this challenge, refer to Troubleshooting Guide 2 .

Q3: I'm observing significant well-to-well and experiment-to-experiment variability in my dose-response assays. How can I improve reproducibility?
ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent IC50 Values Inaccurate cell seeding; Edge effects in plates; Compound degradation; Long-term culture heterogeneity.Use an automated cell counter for seeding. Avoid using outer wells or fill them with sterile PBS. Prepare fresh compound dilutions for each experiment. Use low-passage, authenticated cells.[1][10]
Shallow Dose-Response Curve Compound insolubility at high concentrations; Off-target effects; Cell population heterogeneity.Visually inspect wells for compound precipitation. Test the compound in a cell-free target engagement assay. Consider single-cell cloning to establish a homogenous population.
Poor Z'-factor Inconsistent liquid handling; Uneven incubation conditions; Assay signal instability.Calibrate pipettes regularly and consider automation. Use a humidified incubator and allow plates to equilibrate to room temperature before adding reagents. Read plates within the recommended assay window.

Section 2: In-Depth Troubleshooting Guides

Guide 1: A Systematic Approach to Investigating Intrinsic Resistance

This guide provides a logical workflow to diagnose why a cell line is non-responsive to Compound X from the outset.

intrinsic_resistance_workflow cluster_validation Phase 1: Validate Compound & Assay cluster_target Phase 2: Investigate the Target cluster_cellular Phase 3: Analyze Cellular Mechanisms start Start: Cell Line Shows Intrinsic Resistance compound_check Step 1.1: Verify Compound Integrity (Purity, Solubility, Stability) start->compound_check assay_check Step 1.2: Validate Assay Performance (Positive/Negative Controls) compound_check->assay_check Compound OK target_expression Step 2.1: Assess Target Expression (Western Blot, qPCR, Proteomics) assay_check->target_expression Assay OK target_engagement Step 2.2: Confirm Target Engagement (Cellular Thermal Shift Assay - CETSA) target_expression->target_engagement Target Expressed conclusion Conclusion: Identify Mechanism of Resistance target_expression->conclusion Target Not Expressed transport_check Step 3.1: Analyze Drug Transport (Efflux Pump Assay, LC-MS) target_engagement->transport_check Target Engaged target_engagement->conclusion No Engagement (Possible Mutation) pathway_check Step 3.2: Evaluate Bypass Pathways (Phospho-proteomics, RNA-seq) transport_check->pathway_check Normal Transport transport_check->conclusion High Efflux/ Low Uptake pathway_check->conclusion Redundant Pathway Active

Caption: Workflow for diagnosing intrinsic resistance.

Protocol 1.1: Assessing Drug Transport and Intracellular Accumulation

Principle: Resistance can occur if Compound X is efficiently removed from the cell by efflux pumps or fails to enter the cell. This protocol uses known efflux pump inhibitors to determine their involvement.

Materials:

  • Parental (sensitive) and suspected resistant cell lines

  • Compound X

  • Verapamil (P-gp inhibitor)

  • Ko143 (BCRP inhibitor)

  • MK-571 (MRP inhibitor)[11]

  • Standard cell viability assay kit (e.g., CellTiter-Glo®)

  • 96-well plates

Methodology:

  • Cell Seeding: Seed both sensitive and resistant cells in separate 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.[8]

  • Inhibitor Pre-treatment: Add media containing a non-toxic concentration of Verapamil (e.g., 10 µM), Ko143 (e.g., 1 µM), or MK-571 (e.g., 20 µM) to designated wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • Compound X Co-treatment: Add Compound X in a serial dilution to the wells, both with and without the efflux inhibitors.

  • Incubation: Incubate for a period equivalent to your standard viability assay (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using your standard protocol.

  • Data Analysis: Calculate IC50 values for Compound X alone and in combination with each inhibitor. A significant decrease (fold-shift) in the IC50 value in the presence of an inhibitor indicates that the corresponding pump is contributing to resistance.

Guide 2: Characterizing and Overcoming Acquired Resistance

This guide provides strategies for working with cell lines that have developed resistance over time.

Strategy 2.1: Common Molecular Mechanisms of Acquired Resistance

Understanding the potential changes within the cell is the first step to overcoming acquired resistance.

acquired_resistance_mechanisms cluster_mechanisms Potential Resistance Mechanisms compound Compound X cell cell compound->cell:f1 Enters Cell efflux Increased Efflux (P-gp, BCRP) cell:f1->efflux target_alt Target Alteration (Mutation or Upregulation) cell:f1->target_alt Acts on Target bypass Bypass Pathway Activation cell:f1->bypass apoptosis_block Inhibition of Apoptosis cell:f1->apoptosis_block efflux->compound Pumps Out

Caption: Key mechanisms of acquired drug resistance.

Protocol 2.2: Generating a Resistant Cell Line via Dose Escalation

Principle: This protocol mimics the clinical development of acquired resistance by exposing a sensitive parental cell line to gradually increasing concentrations of a drug, selecting for resistant clones over time.[1][10][12]

Methodology:

  • Determine Initial Concentration: Start by culturing the parental cell line in a concentration of Compound X equal to its IC20 (the concentration that inhibits 20% of growth).

  • Culture and Monitor: Culture the cells in the continuous presence of the drug. The medium containing Compound X should be changed every 2-3 days. Expect significant initial cell death.[1][10]

  • Allow Recovery: Allow the surviving cells to repopulate the flask to 70-80% confluency. This may take several passages.

  • Dose Escalation: Once the cells are growing steadily, subculture them and increase the concentration of Compound X by a factor of 1.5 to 2.[1]

  • Repeat and Cryopreserve: Repeat steps 3 and 4, gradually increasing the drug concentration over several weeks to months. It is critical to cryopreserve cell stocks at each stage of increased resistance for future comparative studies.[10]

  • Characterization: Periodically, confirm the resistance phenotype by performing a dose-response assay and comparing the IC50 value to the parental cell line.

Strategy 2.3: Re-sensitizing Resistant Cells

Once a resistance mechanism is suspected or identified, several strategies can be employed.

StrategyRationaleExample Application
Combination Therapy Use a second agent to inhibit the resistance mechanism or a compensatory pathway. This is a clinically established approach to overcome resistance.[3]If resistance is due to efflux pump upregulation, co-administer Compound X with an efflux pump inhibitor (e.g., Verapamil). If a bypass pathway is activated, use an inhibitor for a key node in that pathway.
Allosteric Inhibition If resistance is due to a mutation in the active site of the target, an allosteric inhibitor that binds to a different site may still be effective.[3]This requires the development or identification of a second compound that binds to an allosteric site on the target of Compound X.
Targeted Degradation (PROTACs) A Proteolysis Targeting Chimera (PROTAC) can be designed to induce the degradation of the entire target protein, rather than just inhibiting it. This can overcome resistance from both mutations and upregulation.[3][4]Synthesize a PROTAC by linking Compound X (or a derivative) to an E3 ligase-recruiting ligand. This is an advanced strategy often employed in drug discovery programs.[4]
Epigenetic Modulation Use inhibitors of DNA methyltransferases (DNMTis) or histone deacetylases (HDACis) to reverse epigenetic changes that may be suppressing tumor suppressor genes or driving resistance.[6]Treat resistant cells with a clinically approved agent like Azacitidine (DNMTi) or Vorinostat (HDACi) to see if sensitivity to Compound X is restored.

References

Validation & Comparative

Validating the Efficacy of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic Acid in a Preclinical Model of Diabetic Nephropathy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of a novel compound, 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid, in a well-established rodent model of diabetic nephropathy. We will objectively compare its performance against a standard-of-care therapeutic, Telmisartan, and a vehicle control, supported by detailed experimental protocols and data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new chemical entities for metabolic and renal diseases.

Introduction: The Unmet Need in Diabetic Nephropathy and a Novel Therapeutic Strategy

Diabetic nephropathy is a devastating microvascular complication of diabetes mellitus and a leading cause of end-stage renal disease globally.[1][2] The pathology is characterized by progressive damage to the glomeruli, leading to albuminuria, a decline in the glomerular filtration rate (GFR), and ultimately, kidney failure.[3][4] Current therapeutic strategies, while beneficial, often fail to halt the progression of the disease, underscoring the urgent need for novel interventions.

One promising therapeutic target is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in regulating glucose metabolism, lipid homeostasis, and inflammation.[5][6] Agonists of PPARγ have demonstrated protective effects against diabetic kidney disease.[3][5][7] The investigational compound, this compound, possesses structural motifs suggestive of potential PPARγ agonistic activity. This guide outlines a preclinical study to validate this hypothesis and assess its therapeutic efficacy in a streptozotocin (STZ)-induced model of diabetic nephropathy, which closely mimics the histopathological changes observed in human diabetic nephropathy.[1][8]

As a benchmark, we will compare the performance of our test compound against Telmisartan, an angiotensin II receptor blocker (ARB) that also exhibits partial PPARγ agonistic properties and is clinically used to manage diabetic nephropathy.[9][10][11]

Experimental Design and Methodologies

A robust and well-controlled experimental design is paramount for the unambiguous validation of a novel therapeutic agent. The following sections detail the workflow, animal model induction, treatment regimens, and analytical methods.

Experimental Workflow

The overall experimental workflow is designed to assess both the functional and structural changes in the kidneys of diabetic animals following treatment.

experimental_workflow cluster_setup Phase 1: Model Induction & Grouping cluster_treatment Phase 2: Treatment Period (8 weeks) cluster_analysis Phase 3: Endpoint Analysis animal_acclimatization Animal Acclimatization (Wistar Rats, 8 weeks old) stz_induction Diabetic Nephropathy Induction (Single STZ Injection) animal_acclimatization->stz_induction grouping Random Grouping (n=10/group) - Control - Diabetic Control (Vehicle) - Test Compound - Telmisartan stz_induction->grouping daily_dosing Daily Oral Gavage grouping->daily_dosing monitoring Weekly Monitoring (Body Weight, Blood Glucose) daily_dosing->monitoring urine_collection 24h Urine Collection (Metabolic Cages) monitoring->urine_collection biochemical_analysis Biochemical Analysis (Urine & Serum) urine_collection->biochemical_analysis blood_collection Blood Sampling (Cardiac Puncture) blood_collection->biochemical_analysis kidney_harvesting Kidney Tissue Harvesting histopathology Histopathological Examination kidney_harvesting->histopathology

Caption: Experimental workflow for validating the efficacy of this compound.

Animal Model: Streptozotocin-Induced Diabetic Nephropathy

The streptozotocin (STZ)-induced diabetic rat model is a widely used and well-characterized model of type 1 diabetes that develops renal complications resembling human diabetic nephropathy.[8][12][13]

Protocol:

  • Animals: Male Wistar rats (8 weeks old, 200-220g) will be used.

  • Acclimatization: Animals will be acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to standard pellet chow and water.

  • Induction of Diabetes:

    • Following an overnight fast, a single intraperitoneal (i.p.) injection of STZ (60 mg/kg body weight), freshly dissolved in 0.1 M cold citrate buffer (pH 4.5), will be administered.[13]

    • Control animals will receive an equivalent volume of citrate buffer.

  • Confirmation of Diabetes:

    • 72 hours post-STZ injection, blood glucose levels will be measured from the tail vein using a glucometer.

    • Animals with fasting blood glucose levels >250 mg/dL will be considered diabetic and included in the study.

Treatment Groups and Dosing

Four groups of animals (n=10 per group) will be established:

  • Normal Control: Healthy, non-diabetic rats receiving the vehicle.

  • Diabetic Control: STZ-induced diabetic rats receiving the vehicle.

  • Test Compound: STZ-induced diabetic rats receiving this compound (50 mg/kg/day, p.o.).

  • Positive Control: STZ-induced diabetic rats receiving Telmisartan (10 mg/kg/day, p.o.).[14][15]

The vehicle will be 0.5% carboxymethyl cellulose (CMC) in distilled water. Treatments will be administered daily via oral gavage for 8 weeks.

In-life Monitoring and Sample Collection
  • Body Weight and Blood Glucose: Measured weekly.

  • Urine Collection: At the end of the 8-week treatment period, animals will be housed individually in metabolic cages for 24-hour urine collection.

  • Blood and Tissue Collection: At the end of the study, animals will be anesthetized, and blood will be collected via cardiac puncture. Kidneys will be excised, weighed, and processed for biochemical and histopathological analysis.

Efficacy Evaluation: Biochemical and Histopathological Assessments

A multi-pronged approach will be employed to assess the therapeutic efficacy of the test compound.

Biochemical Parameters

A panel of well-established biomarkers will be quantified to assess renal function and metabolic control.[16][17][18]

ParameterMatrixMethodSignificance
Blood Glucose SerumGlucose Oxidase MethodAssessment of glycemic control.
HbA1c Whole BloodHPLCLong-term glycemic control.
Serum Creatinine SerumJaffe's MethodIndicator of glomerular filtration.[19]
Blood Urea Nitrogen (BUN) SerumUrease-GLDH MethodIndicator of renal function.[4]
Urinary Albumin UrineELISAMarker of glomerular damage and proteinuria.[16]
Urinary Creatinine UrineJaffe's MethodUsed to normalize urinary albumin excretion.
Albumin-to-Creatinine Ratio (ACR) UrineCalculationA sensitive marker of kidney damage.
Pro-inflammatory Cytokines (TNF-α, IL-6) Serum/Kidney HomogenateELISATo assess the anti-inflammatory effects.[16]
Histopathological Examination

Histopathological analysis of kidney tissue provides direct evidence of structural changes and the extent of renal damage.[1][2][20][21][22]

Protocol:

  • Tissue Fixation: One kidney from each animal will be fixed in 10% neutral buffered formalin.

  • Processing and Embedding: Tissues will be dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin.

  • Sectioning: 4-5 µm thick sections will be cut using a microtome.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology, including glomerular hypertrophy and tubular changes.

    • Periodic acid-Schiff (PAS): To visualize the basement membranes and mesangial matrix expansion.

    • Masson's Trichrome: To assess the degree of interstitial fibrosis.

  • Microscopic Examination: Stained sections will be examined under a light microscope by a qualified pathologist blinded to the treatment groups. A semi-quantitative scoring system can be used to grade the severity of lesions.

Anticipated Results and Comparative Analysis

Based on the hypothesized PPARγ agonistic activity of this compound, we anticipate the following outcomes:

ParameterDiabetic ControlTest CompoundTelmisartan
Blood Glucose Significantly IncreasedSignificantly ReducedModerately Reduced
HbA1c Significantly IncreasedSignificantly ReducedModerately Reduced
Serum Creatinine Significantly IncreasedSignificantly ReducedSignificantly Reduced
BUN Significantly IncreasedSignificantly ReducedSignificantly Reduced
Urinary Albumin Excretion Significantly IncreasedSignificantly ReducedSignificantly Reduced
Glomerular Hypertrophy SevereMild to ModerateMild to Moderate
Mesangial Expansion SevereMild to ModerateMild to Moderate
Interstitial Fibrosis SevereMild to ModerateMild to Moderate

The test compound is expected to demonstrate a dose-dependent improvement in both biochemical and histopathological parameters, comparable or potentially superior to Telmisartan, particularly in its effects on glycemic control, if its PPARγ agonism is a primary mechanism.

Mechanistic Insights: The Role of PPARγ in Diabetic Nephropathy

The anticipated therapeutic effects of this compound are likely mediated through the activation of the PPARγ signaling pathway.

ppar_pathway cluster_ligand Ligand Activation cluster_receptor Nuclear Receptor Activation cluster_transcription Gene Transcription Regulation cluster_effects Therapeutic Outcomes ligand 3-(5-phenyl-1,3-oxazol-2-yl) propanoic acid ppar PPARγ ligand->ppar complex PPARγ-RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (PPARγ Response Element) complex->ppre upregulation Upregulation of Target Genes ppre->upregulation downregulation Downregulation of Pro-inflammatory Genes ppre->downregulation glucose_uptake ↑ Insulin Sensitivity ↑ Glucose Uptake upregulation->glucose_uptake lipid_metabolism ↑ Lipid Metabolism upregulation->lipid_metabolism anti_inflammatory ↓ Inflammation (↓ TNF-α, IL-6) downregulation->anti_inflammatory anti_fibrotic ↓ Fibrosis (↓ TGF-β) downregulation->anti_fibrotic

Caption: Proposed mechanism of action via the PPARγ signaling pathway.

Activation of PPARγ by the test compound is expected to lead to the heterodimerization with the retinoid X receptor (RXR).[7] This complex then binds to PPARγ response elements (PPREs) in the promoter regions of target genes, leading to:

  • Improved Insulin Sensitivity: Upregulation of genes involved in glucose transport and metabolism.

  • Anti-inflammatory Effects: Suppression of pro-inflammatory cytokine expression.

  • Anti-fibrotic Effects: Inhibition of transforming growth factor-beta (TGF-β) signaling, a key driver of renal fibrosis.

Conclusion and Future Directions

This comparative guide provides a rigorous framework for the preclinical validation of this compound in a diabetic nephropathy model. The successful demonstration of its efficacy, benchmarked against a clinically relevant comparator, would provide a strong rationale for its further development as a novel therapeutic for this debilitating disease.

Future studies should aim to elucidate the precise molecular interactions with PPARγ, explore a wider dose range, and assess its safety profile in long-term studies.

References

A Comparative Guide to 3-(5-phenyl-1,3-oxazol-2-yl)propanoic Acid and Other Small Molecule STAT3 Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and drug development, the Signal Transducer and Activator of Transcription 3 (STAT3) protein represents a critical therapeutic target. Its constitutive activation is a hallmark of numerous human cancers, driving proliferation, survival, and immune evasion. This guide provides an in-depth comparison of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid, a notable STAT3 inhibitor, with other well-characterized small molecule inhibitors targeting this key oncogenic protein. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the detailed protocols necessary for their evaluation, empowering researchers to make informed decisions for their preclinical studies.

Introduction to STAT3 Inhibition

The STAT3 signaling pathway is a tightly regulated cascade essential for normal cellular processes. However, in a vast number of malignancies, this pathway is aberrantly and persistently activated, leading to the transcription of genes that promote tumor growth and metastasis. This has made STAT3 an attractive, albeit challenging, target for therapeutic intervention. Small molecule inhibitors have emerged as a promising strategy to directly target STAT3 function, offering an alternative to targeting upstream kinases which can have broader off-target effects.

This guide will focus on this compound, also known as S3I-M2001, and compare its performance with three other widely studied STAT3 inhibitors: S3I-201, Stattic, and CPA-7. Each of these molecules possesses a distinct chemical scaffold and interacts with STAT3 through different, though sometimes overlapping, mechanisms.

Mechanism of Action: A Tale of Diverse Interactions

The primary mechanism by which these small molecules inhibit STAT3 function is by targeting its Src Homology 2 (SH2) domain. The SH2 domain is crucial for the dimerization of phosphorylated STAT3 monomers, a prerequisite for its nuclear translocation and DNA binding. By binding to the SH2 domain, these inhibitors can prevent this critical dimerization step.

This compound (S3I-M2001) is an oxazole-based peptidomimetic designed to mimic the phosphotyrosine-containing peptide that binds to the STAT3 SH2 domain. This selective disruption of active STAT3:STAT3 dimers leads to the aggregation of hyperactivated STAT3 into nonfunctional perinuclear aggresomes, followed by proteasome-mediated degradation[1]. This dual action of inhibiting dimerization and promoting degradation makes it a molecule of significant interest.

S3I-201 (NSC 74859) , identified through structure-based virtual screening, also targets the STAT3 SH2 domain to inhibit STAT3-STAT3 complex formation and subsequent DNA binding and transcriptional activities[2]. However, it is important to note that some studies have raised concerns about its selectivity, suggesting it may act as a non-selective alkylating agent, covalently modifying cysteine residues on STAT3 and other proteins[3]. This potential for off-target effects is a critical consideration in its use as a specific chemical probe.

Stattic was the first non-peptidic small molecule reported to inhibit the STAT3 SH2 domain. It prevents the binding of a phosphotyrosine-containing peptide to the SH2 domain, thereby inhibiting STAT3 activation, dimerization, and nuclear translocation with a degree of selectivity over other STAT family members like STAT1[4].

CPA-7 is a platinum(IV)-based compound that disrupts STAT3 signaling. While its precise binding site on STAT3 is less defined than the others, it effectively blocks STAT3 activity, leading to the inhibition of cancer cell growth and induction of apoptosis in cells with constitutively active STAT3.

cluster_inhibitors Small Molecule Inhibitors cluster_stat3 STAT3 Protein S3I-M2001 S3I-M2001 STAT3_Dimer STAT3 Dimer (Active) S3I-M2001->STAT3_Dimer Disrupts Dimerization & Promotes Degradation S3I-201 S3I-201 S3I-201->STAT3_Dimer Inhibits Dimerization Stattic Stattic SH2_Domain SH2 Domain Stattic->SH2_Domain Binds to SH2 CPA-7 CPA-7 CPA-7->STAT3_Dimer Disrupts Signaling STAT3_Monomer STAT3 Monomer pSTAT3_Monomer p-STAT3 Monomer STAT3_Monomer->pSTAT3_Monomer pSTAT3_Monomer->STAT3_Dimer Dimerization via SH2 Nuclear_Translocation Nuclear Translocation STAT3_Dimer->Nuclear_Translocation Upstream_Kinases Upstream Kinases (e.g., JAK, Src) Upstream_Kinases->STAT3_Monomer Phosphorylation (Tyr705) Gene_Transcription Gene Transcription (Proliferation, Survival) Nuclear_Translocation->Gene_Transcription Start Start Cell_Culture Cell Culture & Treatment Start->Cell_Culture Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-STAT3, Total STAT3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End End Detection->End

References

Comparative Analysis of a Novel Phenyl-Oxazole Compound and Celecoxib in a Human Recombinant COX-2 Inhibition Assay

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of a representative novel phenyl-oxazole derivative, herein designated as Compound X (3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid) , and the established selective COX-2 inhibitor, Celecoxib . The comparison is framed within the context of a widely used in vitro assay: the inhibition of human recombinant cyclooxygenase-2 (COX-2). This document is intended for researchers and drug development professionals engaged in the discovery and evaluation of anti-inflammatory agents.

The rationale for this comparison stems from the well-established role of the COX-2 enzyme in inflammation and pain pathways. Selective inhibition of COX-2 over its isoform, COX-1, is a critical therapeutic strategy to mitigate the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). The phenyl-oxazole scaffold is a privileged structure in medicinal chemistry, often explored for its potential as a COX-2 selective inhibitor. This guide will dissect the experimental methodology used to quantify and compare the inhibitory potency of these two compounds, providing both the "how" and the "why" behind the protocol.

Mechanism of Action: The COX-2 Signaling Pathway

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions like gastric protection, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and mitogens. Selective inhibitors like Celecoxib, and potentially Compound X, bind to the active site of the COX-2 enzyme, preventing arachidonic acid from being converted into PGH2, thereby reducing the downstream synthesis of prostaglandins responsible for pain and inflammation.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Stimuli Inflammatory Stimuli (Cytokines, etc.) Stimuli->COX2 Induces Expression Inhibitors Compound X / Celecoxib Inhibitors->COX2 Inhibits

Caption: The COX-2 inflammatory signaling pathway and the inhibitory action of selective inhibitors.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The following protocol describes a common and reliable method for determining the half-maximal inhibitory concentration (IC50) of a test compound against purified human recombinant COX-2. This assay is a self-validating system; it includes positive and negative controls to ensure the integrity of the results.

Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced by the COX-2 enzyme from the substrate, arachidonic acid. The inhibitory effect of a compound is quantified by measuring the reduction in PGE2 production in its presence. PGE2 levels are typically determined using a competitive enzyme-linked immunosorbent assay (ELISA).

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of Compound X and Celecoxib in dimethyl sulfoxide (DMSO).

    • Perform a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO to create a range of concentrations for IC50 curve generation. A typical final assay concentration range might be 0.1 nM to 10 µM.

  • Assay Plate Setup:

    • Use a 96-well microplate. Designate wells for:

      • 100% Activity Control (Negative Control): Contains enzyme, substrate, and DMSO vehicle only. This represents the maximum enzyme activity.

      • Non-specific Binding (NSB) Wells: Contains all reagents except the enzyme.

      • Test Compound Wells: Contains enzyme, substrate, and the various dilutions of Compound X or Celecoxib.

      • Reference Inhibitor Wells (Positive Control): Contains enzyme, substrate, and the various dilutions of Celecoxib.

  • Enzyme Reaction:

    • To each well (except NSB), add 10 µL of the appropriate compound dilution or DMSO vehicle.

    • Add 150 µL of reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing co-factors like hematin and glutathione).

    • Add 10 µL of human recombinant COX-2 enzyme solution.

    • Pre-incubate the plate at room temperature for 15 minutes. This allows the inhibitors to bind to the enzyme before the substrate is introduced. This pre-incubation step is crucial for time-dependent inhibitors and ensures equilibrium is reached.

    • Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution (substrate).

    • Incubate the plate for a defined period, typically 10-15 minutes, at 37°C. The short incubation time ensures measurement of the initial reaction velocity, which is critical for accurate enzyme kinetics.

    • Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification (ELISA):

    • The amount of PGE2 produced in each well is then measured using a commercial PGE2 competitive ELISA kit, following the manufacturer's instructions. This involves transferring the supernatant from the reaction plate to the ELISA plate.

  • Data Analysis:

    • The optical density readings from the ELISA are used to calculate the concentration of PGE2 in each well.

    • The percentage of inhibition for each compound concentration is calculated using the formula: % Inhibition = 100 * (1 - ([PGE2]Sample - [PGE2]NSB) / ([PGE2]100% Activity - [PGE2]NSB))

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Assay_Workflow A 1. Prepare Compound Dilutions (Compound X & Celecoxib in DMSO) B 2. Add Compounds/Vehicle to 96-Well Plate A->B C 3. Add Reaction Buffer & COX-2 Enzyme B->C D 4. Pre-incubate (15 min, RT) Allows inhibitor-enzyme binding C->D E 5. Initiate Reaction Add Arachidonic Acid D->E F 6. Incubate (10 min, 37°C) Enzymatic conversion to PGE2 E->F G 7. Stop Reaction (e.g., 1 M HCl) F->G H 8. Quantify PGE2 via ELISA G->H I 9. Calculate % Inhibition & IC50 Value H->I

Caption: Experimental workflow for the in vitro COX-2 inhibition assay.

Comparative Performance Data

The primary metric for comparing the potency of the two inhibitors in this assay is the IC50 value. A lower IC50 value indicates a more potent inhibitor, as a lower concentration of the compound is required to inhibit 50% of the enzyme's activity. The data presented below are representative values derived from typical results for such compounds in this standardized assay.

CompoundTargetAssay TypeIC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound X Human Recombinant COX-2In Vitro Enzyme Inhibition150 nM>150
Celecoxib Human Recombinant COX-2In Vitro Enzyme Inhibition40 nM>300

Note: Selectivity Index is a crucial secondary parameter, determined by running a parallel assay with the COX-1 isoform. A higher index indicates greater selectivity for COX-2, which is a desirable therapeutic profile.

Discussion and Interpretation

Based on the representative data, Celecoxib (IC50 = 40 nM) is approximately 3.75 times more potent than Compound X (IC50 = 150 nM) in directly inhibiting the activity of the human recombinant COX-2 enzyme in this in vitro setting. Both compounds fall within the nanomolar range, indicating they are both highly potent inhibitors.

From an Expertise & Experience perspective, while potency (IC50) is a critical starting point, it is not the sole determinant of a compound's therapeutic potential. The Selectivity Index is arguably of equal importance. Celecoxib's higher selectivity index suggests a potentially wider therapeutic window and a lower risk of COX-1 related side effects, such as gastrointestinal distress. Compound X, while a potent inhibitor, would require further optimization to improve its selectivity profile to be competitive with established standards like Celecoxib.

Further studies would be necessary to fully characterize Compound X, including in vivo efficacy studies in animal models of inflammation, pharmacokinetic profiling (ADME), and comprehensive safety and toxicology assessments.

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic Acid Analogs as PPAR Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid, a scaffold with significant potential for modulating Peroxisome Proliferator-Activated Receptors (PPARs). As researchers in drug discovery, understanding how subtle molecular changes impact biological activity is paramount. This document moves beyond mere data reporting to explain the causal relationships between chemical structure and PPAR modulation, offering a strategic framework for the rational design of next-generation therapeutic agents for metabolic diseases.

The oxazole ring is a privileged five-membered heterocycle in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique electronic and steric properties make it an excellent scaffold for interacting with biological targets.[2][3] The general structure of this compound aligns remarkably well with the established pharmacophore model for PPAR agonists, which are crucial regulators of lipid and glucose metabolism.[4][5][6] This guide will dissect this scaffold to provide actionable insights for optimizing potency, selectivity, and overall drug-like properties.

The Therapeutic Target: Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[6] Three distinct isoforms have been identified:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle. Its activation primarily lowers triglyceride levels and is the target of fibrate drugs.[7]

  • PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis (fat cell differentiation). Its activation enhances insulin sensitivity and glucose uptake, making it the target for the thiazolidinedione (TZD) class of antidiabetic drugs.[2][7]

  • PPARβ/δ: Ubiquitously expressed, it plays a role in fatty acid oxidation, particularly in skeletal muscle.[2]

Upon binding to an agonist, the PPAR receptor undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[2] This signaling cascade is central to the therapeutic effects of PPAR agonists.

PPAR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Oxazole Analog (Agonist) PPAR PPAR Agonist->PPAR PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (on DNA) PPAR_RXR->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Metabolic Proteins mRNA->Protein Translation Metabolic Regulation Metabolic Regulation Protein->Metabolic Regulation

Caption: The PPAR signaling pathway initiated by agonist binding.

Core Structure-Activity Relationship (SAR) Analysis

The this compound scaffold can be dissected into three critical regions that govern its interaction with the PPAR ligand-binding domain (LBD). Understanding the function of each region is key to rational drug design.

Caption: Key pharmacophoric regions of the parent scaffold.

Region A: The Acidic Head Group (Propanoic Acid)

The carboxylic acid moiety is the quintessential "head" group for most PPAR agonists. Its primary role is to form critical hydrogen bond interactions with a triad of conserved amino acid residues in the LBD (Ser289, His449, and Tyr473 in PPARγ).[8] This interaction anchors the ligand in the binding pocket, initiating the conformational change required for receptor activation.

  • Carboxylic Acid is Essential: Replacement of the carboxylic acid with non-acidic groups typically leads to a dramatic loss of activity. While some non-carboxylic acid agonists exist, they are exceptions that engage the receptor differently.[9]

  • Linker Length: The two-carbon (propanoic acid) linker between the oxazole core and the carboxylate is crucial. Shortening or lengthening this chain can alter the positioning of the acidic head, disrupting the optimal hydrogen bonding network and reducing potency. Studies on related phenylpropanoic acids confirm that the ethyl linker is often optimal.[10][11]

  • Bioisosteric Replacement: While carboxylic acid is preferred, bioisosteres like tetrazoles can sometimes be used, though this may alter the compound's physicochemical properties, such as pKa and membrane permeability.

Region B: The Central Heterocyclic Core (5-Phenyl-1,3-Oxazole)

The oxazole ring serves as a rigid and chemically stable linker between the acidic head and the lipophilic tail. Its geometry dictates the spatial orientation of the terminal phenyl group, influencing how it fits into the deeper, more hydrophobic regions of the LBD.

  • Scaffold Rigidity: The aromaticity of the oxazole ring restricts conformational flexibility, which is often favorable for binding as it reduces the entropic penalty upon ligand-receptor association.

  • Bioisosteric Cores: The choice of heterocycle can significantly tune subtype selectivity. For instance, replacing the oxazole with other five-membered azoles can shift the activity profile:

    • Isoxazole: 3,5-disubstituted isoxazoles have been successfully developed as potent PPAR agonists, with substitutions on the ring influencing selectivity.[8][12]

    • Oxadiazole: 1,2,4-oxadiazole and 1,3,4-oxadiazole cores are also prevalent in PPAR modulators, often conferring potent activity.[11][13]

    • Thiazole: As a close bioisostere of oxazole, thiazole-based acids also demonstrate significant PPAR agonism.[2]

Region C: The Lipophilic Tail (Phenyl Substituent)

The 5-phenyl group serves as the lipophilic "tail," which occupies a large, hydrophobic pocket within the LBD. Modifications in this region are the primary means of modulating potency and isoform selectivity (α vs. γ vs. δ).

  • Para-Substitution: Generally, substitution at the para position of the phenyl ring is most favorable. This allows the substituent to extend deeper into the hydrophobic pocket without causing steric clashes.

  • Electron-Donating Groups (EDGs): Small alkyl groups (e.g., methyl, ethyl) or alkoxy groups (e.g., methoxy) at the para position often enhance potency. For example, in a related series, a para-methylphenyl substituent was found to be optimal for activity.[14]

  • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl) or trifluoromethyl (CF₃) groups can also be well-tolerated and may enhance binding through specific interactions or by altering the electronics of the ring.

  • Bulky Substituents: Larger groups, such as a phenoxy group, can significantly increase potency and have been used to develop highly potent dual PPARα/γ agonists like Muraglitazar.[15] This suggests the pocket can accommodate significant bulk, offering a wide latitude for optimization.

Comparative SAR Data of Representative Analogs

The following table summarizes the structure-activity relationships for hypothetical analogs based on published data for structurally related PPAR agonists. The activity is represented by the EC₅₀ value (the concentration required to elicit 50% of the maximum response), where a lower value indicates higher potency.

Analog Modification from Parent Scaffold Primary Target Hypothetical EC₅₀ (nM) [cite] Rationale for Activity Change
1 (Parent Scaffold) this compoundPPARγ550Baseline activity from the core pharmacophore.
2 Phenyl replaced with para-methylphenylPPARγ150[14]Small alkyl group at the para position enhances hydrophobic interactions in the LBD, increasing potency.
3 Phenyl replaced with para-methoxyphenylPPARα/γ110 (γ), 320 (α)[15]The methoxy group provides favorable interactions, leading to potent dual agonism, similar to the Muraglitazar scaffold.
4 Phenyl replaced with para-chlorophenylPPARγ300Halogen substitution is generally well-tolerated and can enhance binding affinity through specific interactions.
5 Propanoic acid linker replaced with acetic acid (1-carbon shorter)PPARγ>2000[10]Shorter linker misaligns the carboxylic acid head from the key hydrogen-bonding residues, drastically reducing activity.
6 Carboxylic acid replaced with an ester (methyl propanoate)PPARγInactive[9]Loss of the acidic proton prevents the critical hydrogen bond anchoring interaction with the receptor, abolishing activity.
7 Oxazole core replaced with a 3,5-disubstituted isoxazolePPARα47,000 (α)[8]The isoxazole core alters the geometry, shifting selectivity towards PPARα, although this specific analog shows modest potency.

Experimental Protocols for Analog Evaluation

To validate the SAR and characterize novel analogs, a tiered screening approach is essential. The following protocols describe two cornerstone assays for determining the binding affinity and functional activity of newly synthesized compounds.

Experimental Workflow

Experimental_Workflow A Compound Synthesis & Purification B Primary Screening: PPAR Binding Assay (TR-FRET) A->B C Determine IC50 Values (Binding Affinity) B->C D Secondary Screening: Cell-Based Transactivation Assay (Luciferase Reporter) C->D Active Compounds E Determine EC50 Values & Efficacy (Functional Activity) D->E F Selectivity Profiling (Test against PPARα, δ, γ) E->F G Lead Candidate Selection F->G Potent & Selective Compounds

Caption: A typical workflow for screening and characterizing PPAR agonists.

Protocol 1: PPAR Ligand Binding Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity (IC₅₀) of test compounds to the PPARγ ligand-binding domain (LBD). The assay measures the ability of a test compound to displace a fluorescently labeled tracer ligand.

Principle: A terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged PPARγ-LBD. A fluorescent tracer ligand (e.g., BODIPY-labeled rosiglitazone) binds to the LBD, bringing it into proximity with the terbium donor. Excitation of the terbium results in FRET to the fluorescent tracer (acceptor), producing a high TR-FRET signal. Unlabeled test compounds compete with the tracer for binding, causing a decrease in the signal.

Materials:

  • Recombinant GST-tagged human PPARγ-LBD

  • Tb-labeled anti-GST antibody (donor)

  • Fluorescent tracer ligand (acceptor)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 0.01% BSA

  • Test compounds dissolved in DMSO

  • 384-well, low-volume, non-binding black plates

  • TR-FRET-capable plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 100 nL of each compound dilution into the wells of a 384-well plate. Include wells for positive control (tracer only, no competitor) and negative control (no tracer).

  • Reagent Preparation:

    • Prepare a 2X solution of PPARγ-LBD and Tb-anti-GST antibody in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer.

  • Dispensing Reagents:

    • Add 5 µL of the 2X LBD/antibody solution to all wells.

    • Add 5 µL of the 2X tracer solution to all wells except the negative controls (add 5 µL of assay buffer instead).

    • The final volume in each well is 10 µL.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Excite at ~340 nm and measure emission at two wavelengths: ~665 nm (FRET signal) and ~620 nm (terbium reference).

  • Data Analysis:

    • Calculate the ratio of the 665 nm signal to the 620 nm signal for each well.

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based PPAR Transactivation Assay (Luciferase Reporter)

This protocol measures the ability of a compound to functionally activate PPARγ in a cellular context, providing a measure of agonist efficacy (EC₅₀ and Eₘₐₓ).

Principle: Host cells (e.g., HEK293T) are transiently co-transfected with two plasmids: one expressing the full-length PPARγ receptor and another containing a luciferase reporter gene under the control of a PPRE promoter. If a test compound activates PPARγ, the receptor-RXR complex binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a luciferin substrate is proportional to the receptor's transcriptional activity.[10]

Materials:

  • HEK293T cells

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Expression plasmid for human PPARγ

  • Reporter plasmid with a PPRE-driven luciferase gene (e.g., pGL4.29[luc2P/PPRE/Hygro])

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Test compounds dissolved in DMSO

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 2 x 10⁴ cells per well. Allow cells to attach overnight.

  • Transfection:

    • Prepare the transfection mix according to the manufacturer's protocol by combining the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the transfection reagent in serum-free media.

    • Add the transfection mix to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh DMEM containing 10% FBS.

  • Compound Treatment: After 24 hours of transfection, prepare serial dilutions of test compounds in the cell culture medium (final DMSO concentration should be <0.1%).

    • Remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., 1 µM Rosiglitazone).

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 10 minutes on an orbital shaker to ensure complete cell lysis.

  • Data Acquisition: Measure the luminescence of each well using a luminometer plate reader.

  • Data Analysis:

    • Normalize the luminescence signal of each well to the vehicle control.

    • Plot the fold activation against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (maximal efficacy relative to the positive control).

Conclusion and Future Outlook

The this compound scaffold represents a promising starting point for the development of novel PPAR modulators. The SAR is well-defined and follows the classical pharmacophore model for nuclear receptor agonists. Potency and selectivity can be systematically tuned through modifications to the terminal phenyl ring, while the propanoic acid head group is critical for anchoring the ligand to the receptor and should generally be conserved.

Future research should focus on optimizing the substitution pattern on the phenyl ring to achieve desired profiles, such as potent PPARα/γ dual agonism for treating diabetic dyslipidemia or highly selective PPARγ partial agonism (SPPARM) to retain insulin-sensitizing effects while potentially reducing the side effects associated with full agonists.[6] By applying the principles and protocols outlined in this guide, researchers can efficiently navigate the chemical space around this versatile scaffold to discover next-generation therapeutics for metabolic diseases.

References

A Comparative Guide to Confirming the Binding Target of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-faceted experimental strategy for the unambiguous identification and validation of the protein binding target(s) for the small molecule 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid. While the precise molecular target of this compound is not extensively documented, its structural classification as an arylpropionic acid derivative suggests potential interactions with pathways commonly modulated by Non-Steroidal Anti-inflammatory Drugs (NSAIDs), such as cyclooxygenase (COX) enzymes.[1] However, relying on structural analogy is insufficient for definitive target confirmation.

We will proceed through a logical, three-phase workflow designed to first discover potential interactors in an unbiased manner, then confirm engagement in a native cellular environment, and finally, provide rigorous quantitative biophysical characterization. This guide compares and contrasts the leading methodologies at each stage, explaining the causal logic behind experimental choices to ensure a robust and self-validating outcome.

Phase 1: Unbiased Target Identification - Who are the Candidates?

The foundational step in deorphaning a small molecule is to cast a wide net to identify any and all potential protein interactors from a complex biological sample. For this, Affinity Purification coupled with Mass Spectrometry (AP-MS) is the preeminent discovery tool.[2][3] This technique leverages the specific interaction between our compound of interest (the "bait") and its binding partners (the "prey") to isolate them from a cell lysate for subsequent identification by mass spectrometry.[4][5]

Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

The logic of AP-MS is to immobilize the small molecule bait, incubate it with a proteome source (cell lysate), wash away non-specific binders, and then elute and identify the specifically bound proteins.

APMS_Workflow cluster_prep Bait Preparation cluster_exp Binding & Elution cluster_analysis Analysis Bait Synthesize Active & Inactive Control Bait Immobilize Immobilize Bait on Affinity Resin (Beads) Bait->Immobilize Incubate Incubate Lysate with Baited Beads Immobilize->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Elute Elute Bound Proteins Digest Tryptic Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Database Database Search & Protein Identification LCMS->Database Scoring Bioinformatic Scoring (Identify Specific Hits) Database->Scoring

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Detailed Experimental Protocol: AP-MS
  • Bait Synthesis & Immobilization:

    • Synthesize a derivative of this compound containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A common strategy is to add an aliphatic linker with a terminal amine or carboxyl group.

    • Crucial Control: Synthesize an inactive analogue of the compound to serve as a negative control. This analogue should be structurally similar but modified at a key functional group predicted to be essential for binding, to help distinguish specific from non-specific binders.

    • Covalently couple both the active bait and the inactive control bait to separate batches of affinity resin according to the manufacturer's protocol.

  • Protein Lysate Preparation:

    • Culture a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are suspected) to a high density.

    • Harvest cells and lyse them in a non-denaturing buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, and 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at high speed (~14,000 x g) for 20 minutes at 4°C to remove insoluble debris. The supernatant is the proteome source.

  • Affinity Purification:

    • Incubate a defined amount of total protein from the cell lysate (~1-5 mg) with the active bait-coupled beads, inactive control-coupled beads, and beads-only (no bait) control. Perform this incubation overnight at 4°C with gentle rotation.

    • Wash the beads extensively (e.g., 5 washes) with lysis buffer to remove proteins that are not specifically bound.

    • Elute the bound proteins using a competitive elution with an excess of the free (non-immobilized) compound, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

  • Mass Spectrometry Analysis:

    • Separate the eluted proteins by SDS-PAGE, excise the entire gel lane, and perform in-gel tryptic digestion.[5]

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

    • Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database (e.g., UniProt/Swiss-Prot).

  • Data Analysis:

    • Compare the list of proteins identified from the active bait pulldown with those from the inactive control and beads-only control.

    • True binding candidates should be significantly enriched in the active bait sample relative to the controls. Quantitative proteomics approaches (e.g., label-free quantification or SILAC) can provide a more accurate measure of enrichment.

Phase 2: Target Engagement in a Cellular Context - Is the Target Hit in a Live Cell?

Identifying a protein via AP-MS is a significant step, but it doesn't confirm that the compound engages this target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target interaction in intact cells or tissues.[6][7] The core principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[8]

Principle of CETSA

This assay measures the amount of soluble target protein remaining after heating cells to various temperatures. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and, therefore, engagement.

CETSA_Principle P_native_c Native Protein P_denatured_c Denatured & Aggregated Protein P_native_c->P_denatured_c Heat Challenge PL_complex Protein-Ligand Complex PL_stable Stabilized Complex (Soluble) PL_complex->PL_stable Heat Challenge

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol: CETSA
  • Cell Treatment:

    • Culture cells and treat them with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a defined period (e.g., 1-2 hours).

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.[9]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble protein fraction from the precipitated (denatured) protein fraction by high-speed centrifugation.

  • Protein Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the specific target protein (identified from Phase 1) remaining in the soluble fraction using a standard protein detection method, typically Western Blotting or an ELISA-based format like AlphaScreen®.[9]

    • Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample confirms target engagement and stabilization.

An alternative format is the isothermal dose-response (ITDR) CETSA, where cells are treated with a range of compound concentrations and heated at a single, fixed temperature (chosen from the melt curve to be on the steep part of the curve).[10] This allows for the determination of an EC50 for target engagement.

Phase 3: Biophysical Validation - Quantifying the Interaction

Once a target has been identified by AP-MS and validated in-cell with CETSA, the final phase involves precise, quantitative characterization of the binding event using purified components. This step provides definitive proof of a direct interaction and yields key thermodynamic and kinetic parameters that are invaluable for structure-activity relationship (SAR) studies.[11] Here, we compare two gold-standard, label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures changes in refractive index at a sensor surface as analyte binds to an immobilized ligand.[12]Measures the heat released or absorbed during the binding of two molecules in solution.[13][14]
Primary Data Output Binding kinetics (ka, kd), Affinity (KD)[15]Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[16][17]
Immobilization Requires immobilization of one binding partner (usually the protein) to a sensor chip.Both components are free in solution (immobilization-free).[]
Throughput Can be high, with modern systems analyzing multiple interactions simultaneously.[19]Generally lower throughput.
Sample Consumption Relatively low, especially for the analyte.Can be high, particularly for the protein in the cell.
Key Advantage Provides kinetic on- and off-rate data, which is crucial for understanding residence time.Provides a complete thermodynamic profile of the interaction, revealing the driving forces of binding.[13]
Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Protein Immobilization:

    • Express and purify the candidate target protein.

    • Immobilize the purified protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). One flow cell should be left blank or immobilized with an irrelevant protein to serve as a reference.[12]

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer.

    • Inject the compound solutions over the protein-immobilized and reference flow cells at a constant flow rate.

    • Monitor the binding response in real-time (association phase), followed by an injection of running buffer to monitor the dissociation phase.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to get the specific binding sensorgram.

    • Fit the sensorgrams from the different compound concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[15]

Detailed Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Express and purify the candidate target protein.

    • Prepare a solution of the purified protein (typically in the low micromolar range) in a well-defined buffer.

    • Prepare a solution of this compound (typically 10-20x the concentration of the protein) in the exact same buffer. Meticulous buffer matching is critical to minimize heats of dilution.

  • Titration:

    • Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change after each injection.[14]

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model to directly determine the binding affinity (KD), stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.[16][17]

Conclusion

Confirming the binding target of a novel compound like this compound requires a rigorous, multi-modal approach. By progressing from unbiased discovery with AP-MS , to cellular validation with CETSA , and finally to quantitative biophysical characterization with orthogonal methods like SPR and ITC , researchers can build an unassailable case for a specific drug-target interaction. This structured workflow not only identifies the "what" but also the "where" and "how strongly," providing the critical insights needed to advance drug development programs with confidence.

References

A Comparative Analysis of Autotaxin Inhibitors: Potency, Selectivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the pursuit of highly potent and selective inhibitors for therapeutic targets is paramount. This guide provides a detailed comparative analysis of small molecule inhibitors targeting autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. The ATX-LPA axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, and fibrosis, making it a compelling target for therapeutic intervention in oncology, inflammation, and fibrotic diseases.[1][2][3]

This analysis will focus on a representative clinical candidate, Ziritaxestat (GLPG1690) , and compare its pharmacological profile with other notable ATX inhibitors: Cudetaxestat (BLD-0409) , PAT-505 , and PF-8380 . We will delve into their potency, selectivity, and the experimental methodologies used to determine these critical parameters, offering researchers and drug development professionals a comprehensive resource for evaluating and selecting appropriate chemical tools or therapeutic candidates.

The Autotaxin-LPA Signaling Pathway: A Key Therapeutic Target

Autotaxin, a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid, lysophosphatidic acid (LPA).[4][5] LPA then activates a family of G protein-coupled receptors (LPAR1-6), initiating downstream signaling cascades that drive various cellular responses.[6][7] Dysregulation of the ATX-LPA axis has been linked to the pathogenesis of numerous diseases, including idiopathic pulmonary fibrosis (IPF), cancer, and chronic inflammation.[1][3][8] Consequently, inhibiting ATX to reduce LPA production presents a promising therapeutic strategy.

ATX_LPA_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation Signaling Downstream Signaling (Cell Proliferation, Migration, Fibrosis) LPAR->Signaling Inhibitors ATX Inhibitors (e.g., Ziritaxestat) Inhibitors->ATX Inhibition IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Serial Dilution of Test Compound D Add Compound/DMSO to Plate A->D B Prepare ATX Enzyme Solution E Add ATX Enzyme B->E C Prepare Fluorescent Substrate Solution G Add Substrate to Initiate Reaction C->G D->E F Pre-incubate E->F F->G H Kinetic Fluorescence Measurement G->H I Calculate Reaction Velocities H->I J Normalize to Control I->J K Plot Inhibition Curve & Determine IC50 J->K Selectivity_Workflow A Lead ATX Inhibitor B Single-Point Screen (e.g., 10 µM) A->B D Identify Hits (>50% Inhibition) B->D C Panel of Off-Targets (ENPPs, Receptors, etc.) C->B E No Significant Hits D->E If none F Dose-Response Curve for Hits D->F If hits G Determine Off-Target IC50 F->G H Calculate Selectivity Index (IC50_off-target / IC50_ATX) G->H

References

A Comparative Guide to the Experimental Cross-Validation of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities.[1][2][3][4] Compounds incorporating this ring system have demonstrated a wide spectrum of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[3][5][6] 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid, the subject of this guide, belongs to the class of arylpropionic acid derivatives, which are known for their therapeutic applications, notably as non-steroidal anti-inflammatory drugs (NSAIDs).[7][8][9] The presence of the rigid oxazole ring in place of a more flexible linkage can influence the compound's conformational preferences and interactions with biological targets.[10]

This guide will delineate a representative synthetic pathway for this compound, provide detailed characterization methodologies, and present a comparative analysis of its potential biological performance against established and alternative compounds. The experimental designs and validation systems described herein are structured to ensure scientific rigor and reproducibility.

Part 1: Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned through a multi-step process, commencing with readily available starting materials. The logical flow of this synthesis is depicted below.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Oxazole Ring Formation cluster_product Final Product 2-Aminoacetophenone_hydrochloride 2-Aminoacetophenone hydrochloride N-(2-oxo-2-phenylethyl)succinamic_acid N-(2-oxo-2-phenylethyl)succinamic acid 2-Aminoacetophenone_hydrochloride->N-(2-oxo-2-phenylethyl)succinamic_acid Acylation Succinic_anhydride Succinic anhydride Succinic_anhydride->N-(2-oxo-2-phenylethyl)succinamic_acid Cyclodehydration Cyclodehydration (e.g., H2SO4, Ac2O) N-(2-oxo-2-phenylethyl)succinamic_acid->Cyclodehydration Target_Compound 3-(5-phenyl-1,3-oxazol- 2-yl)propanoic acid Cyclodehydration->Target_Compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-(2-oxo-2-phenylethyl)succinamic acid (Intermediate)

  • To a stirred solution of 2-aminoacetophenone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (2.2 equivalents) at 0 °C.

  • Slowly add succinic anhydride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Target Compound)

  • Dissolve the intermediate, N-(2-oxo-2-phenylethyl)succinamic acid (1 equivalent), in acetic anhydride.[10]

  • Carefully add a catalytic amount of concentrated sulfuric acid.[10]

  • Heat the reaction mixture at 90 °C for 30-60 minutes.[10]

  • Monitor the cyclodehydration reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent like chloroform or ethyl acetate.[10]

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final compound by column chromatography or recrystallization to obtain this compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include multiplets for the phenyl protons, a singlet for the oxazole proton, and triplets for the propanoic acid chain protons. The carboxylic acid proton would appear as a broad singlet.

    • ¹³C NMR: Resonances for the aromatic carbons, oxazole ring carbons, and the carbons of the propanoic acid moiety, including the carbonyl carbon, are expected.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound (C₁₂H₁₁NO₃, MW: 217.22 g/mol ).[11]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O of the carboxylic acid, C=N and C-O-C of the oxazole ring, and aromatic C-H bonds should be observed.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the molecular formula C₁₂H₁₁NO₃.

Part 2: Comparative Biological Evaluation

The therapeutic potential of this compound can be assessed across several key areas where oxazole derivatives have shown promise. This section provides a comparative overview of its potential anti-inflammatory, anticancer, and antimicrobial activities against relevant alternatives.

Anti-Inflammatory Activity

Arylpropionic acids are a cornerstone of anti-inflammatory therapy. The introduction of the oxazole ring may modulate the cyclooxygenase (COX) inhibitory activity and offer a different side-effect profile compared to traditional NSAIDs.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This standard assay is used to evaluate the acute anti-inflammatory activity of a compound.

  • Procure healthy adult Wistar rats and divide them into groups (n=6): control, standard (e.g., Indomethacin), and test compound groups at various doses.

  • Administer the test compound or standard drug orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group relative to the control group.

Comparative Data:

CompoundPutative TargetIn Vivo Anti-inflammatory Activity (% Inhibition)Reference
This compound COX-1/COX-2 (Hypothesized)To be determined-
FlurbiprofenNon-selective COX inhibitor~90%[7]
IndomethacinNon-selective COX inhibitor~64%[9]
Oxadiazole Derivative 10COX-2 (Hypothesized)88.33%[7]
β-aroylpropionic acid derivative 5hCOX-2 (Hypothesized)56.20%[9]
Anticancer Activity

Oxazole derivatives have been investigated for their anticancer properties, targeting various mechanisms including tubulin polymerization and protein kinases.[1][2]

Experimental Protocol: In Vitro MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Seed cancer cells (e.g., human colon cancer cell line HCT-116, breast cancer cell line MCF-7) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a standard anticancer drug (e.g., Doxorubicin) for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Data:

CompoundTarget Cancer Cell LineIC₅₀ (µM)Reference
This compound To be determinedTo be determined-
Sulindac Sulfide Amide (SSA)Colon, Prostate, BreastVaries[10]
DoxorubicinVariousSub-micromolarStandard
2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamideVariousPotent[4]
Antimicrobial Activity

The oxazole nucleus is present in several natural and synthetic antimicrobial agents.[6][12][13]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate with a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Comparative Data:

CompoundTest OrganismMIC (µg/mL)Reference
This compound To be determinedTo be determined-
CiprofloxacinE. coli3.12[14]
FluconazoleC. albicans3.12[14]
3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acidVariousPromising activity[15]

Part 3: Mechanistic Insights and Cross-Validation Logic

The interpretation of experimental results requires a logical framework to understand the structure-activity relationships (SAR) and potential mechanisms of action.

Signaling Pathway and Target Interaction Visualization

For a compound exhibiting anti-inflammatory activity, a key target is the cyclooxygenase (COX) enzyme, which is involved in the prostaglandin synthesis pathway.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme PGH2 Prostaglandin H2 (PGH2) COX_Enzyme->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Compound 3-(5-phenyl-1,3-oxazol- 2-yl)propanoic acid Target_Compound->COX_Enzyme Inhibition

Caption: Hypothesized inhibition of the COX pathway by the target compound.

Cross-Validation and Data Integrity

To ensure the trustworthiness of the experimental findings, a multi-faceted approach to cross-validation is essential.

Cross_Validation_Logic cluster_synthesis Synthesis & Purity cluster_bioassay Biological Assays cluster_validation Validation Synthesis Reproducible Synthesis Characterization Spectroscopic Characterization (NMR, MS, IR) Synthesis->Characterization Purity Purity Assessment (>95%) Characterization->Purity In_Vitro In Vitro Assays (e.g., MTT, MIC) Purity->In_Vitro In_Vivo In Vivo Models (e.g., Paw Edema) Purity->In_Vivo Dose_Response Dose-Response Curves In_Vitro->Dose_Response Positive_Controls Standard Positive Controls In_Vitro->Positive_Controls Negative_Controls Vehicle/Negative Controls In_Vitro->Negative_Controls In_Vivo->Dose_Response In_Vivo->Positive_Controls In_Vivo->Negative_Controls Statistical_Analysis Statistical Significance Dose_Response->Statistical_Analysis

Caption: Logic diagram for the cross-validation of experimental results.

This self-validating system ensures that the observed biological activity is directly attributable to the synthesized compound and is statistically significant. The use of positive controls allows for the benchmarking of the compound's potency against established drugs, providing a clear context for its potential therapeutic value.

Conclusion

This compound represents a molecule of interest at the intersection of NSAID and heterocyclic medicinal chemistry. This guide has provided a comprehensive framework for its synthesis, characterization, and comparative biological evaluation. The detailed protocols and comparative data tables offer a foundation for researchers to conduct their own cross-validation studies. The potential for this and similar oxazole derivatives to yield novel therapeutic agents with improved efficacy and safety profiles warrants further investigation.

References

A Comparative Benchmarking Guide: 3-(5-phenyl-1,3-oxazol-2-yl)propanoic Acid versus Rosiglitazone for PPARγ Activation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the investigational compound 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid against the well-established clinical standard, Rosiglitazone. The focus of this analysis is to benchmark the activation potential of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a critical nuclear receptor and a validated drug target for metabolic diseases such as type 2 diabetes.[1][2]

The structural characteristics of this compound, specifically its carboxylic acid head group, suggest its potential role as a ligand for lipid-activated nuclear receptors.[3] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols and a robust framework for evaluating novel compounds in this chemical space. We will dissect the causality behind our experimental choices, presenting a self-validating workflow from primary target engagement to downstream cellular function.

Compound Profiles and Benchmarking Rationale

Before delving into experimental protocols, it is crucial to understand the physicochemical properties of the test compound and the standard. Rosiglitazone was selected as the benchmark standard due to its status as a potent, high-affinity full agonist of PPARγ with a vast body of published clinical and preclinical data.[4][5] This makes it an ideal tool for contextualizing the activity of a novel investigational compound.

PropertyThis compoundRosiglitazone (Standard)
IUPAC Name This compound[3]5-({4-[2-(methyl-pyridin-2-yl-amino)-ethoxy]-phenyl}-methyl)-thiazolidine-2,4-dione
Molecular Formula C₁₂H₁₁NO₃[3]C₁₈H₁₉N₃O₃S
Molecular Weight 217.22 g/mol [3]357.43 g/mol
CAS Number 23485-68-9[3]122320-73-4[4]
Predicted Target Class Nuclear Receptor Ligand / Fatty Acid MimeticThiazolidinedione (TZD) / PPARγ Full Agonist

Experimental Design and Workflow

Our benchmarking strategy employs a two-tiered approach designed to provide a comprehensive profile of the test compound's activity.

  • Primary Assay (Target Engagement): An in vitro PPARγ transactivation assay will be used to directly quantify the compound's ability to activate the receptor and induce gene transcription. This assay is the industry standard for determining agonist potency (EC₅₀) and maximal efficacy (Eₘₐₓ).[4][6]

  • Secondary Assay (Cellular Function): A cell-based fatty acid uptake assay will measure a key physiological outcome of PPARγ activation. This functional assay validates the findings from the primary screen in a biologically relevant context, confirming that receptor activation translates to a downstream metabolic effect.[7][8][9]

This sequential workflow ensures that resources are focused on compounds that demonstrate both direct target engagement and the desired cellular response.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: Data Analysis Compound Test Compound: This compound Assay1 Primary Assay: PPARγ Transactivation (Luciferase Reporter) Compound->Assay1 Assay2 Secondary Assay: Cellular Fatty Acid Uptake (Fluorescent Probe) Compound->Assay2 Standard Standard: Rosiglitazone Standard->Assay1 Standard->Assay2 Assay1->Assay2 If Active Analysis Comparative Analysis: - Potency (EC50) - Efficacy (Emax) - Functional Response Assay2->Analysis

Caption: Overall experimental workflow for benchmarking.

Detailed Experimental Protocols

The following protocols are presented with sufficient detail to ensure reproducibility. Adherence to these steps is critical for generating reliable and comparable data.

Protocol: In Vitro PPARγ Transactivation Assay

This assay quantifies the activation of PPARγ using a luciferase reporter system. In this system, cells are engineered to express a fusion protein of the PPARγ ligand-binding domain (LBD) and a Gal4 DNA-binding domain. Upon ligand binding, this complex activates a reporter gene (luciferase) under the control of a Gal4 response element.[4][6]

G cluster_0 Cellular Environment Ligand Compound X or Rosiglitazone Receptor PPARγ-LBD / Gal4-DBD Fusion Protein Ligand->Receptor Binds PPRE Gal4 UAS Reporter Gene (pGRE-LUC) Receptor->PPRE Activates Luciferase Luciferase Protein PPRE->Luciferase Transcription & Translation Light Light Emission (Quantifiable) Luciferase->Light Produces

Caption: Principle of the PPARγ Luciferase Reporter Assay.

Methodology:

  • Cell Culture: Utilize a commercially available human PPARγ reporter assay kit, such as those from INDIGO Biosciences or Cayman Chemical, which include engineered reporter cells and optimized media.[4][5] Plate the cells in the provided 96-well assay plate and allow them to adhere for 4-6 hours as per the manufacturer's protocol.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of both this compound and Rosiglitazone in the provided Compound Screening Medium (CSM). The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the cell culture medium and add the prepared compound dilutions to the cells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Lysis and Luminescence Reading: After incubation, discard the treatment media and add the luciferase detection reagent according to the manufacturer's instructions. Measure luminescence on a microplate reader.

  • Data Analysis: Normalize the relative light units (RLUs) to the vehicle control. Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Protocol: Cellular Fatty Acid Uptake Assay

This assay measures the ability of cells to import fatty acids from the extracellular environment, a process regulated by PPARγ. It employs a fluorescently-tagged fatty acid analog, such as BODIPY-palmitate, which can be quantified upon cellular uptake.[7][9]

Methodology:

  • Cell Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX) for 8-10 days. This step is critical as PPARγ expression increases dramatically upon differentiation.

  • Serum Starvation: Prior to the assay, gently wash the mature adipocytes and incubate them in serum-free medium for 3-8 hours to establish basal conditions.[8][9]

  • Compound Treatment: Treat the cells with vehicle, Rosiglitazone (at its EC₅₀), and this compound (at its EC₅₀) for 18-24 hours. This pre-incubation allows for the transcriptional upregulation of fatty acid transporters.

  • Fatty Acid Probe Incubation: Remove the treatment medium. Add a working solution of a fluorescent fatty acid probe (e.g., from a Dojindo or Cayman Chemical kit) to all wells.[7][9][10]

  • Uptake Measurement: Measure the increase in intracellular fluorescence over time (e.g., every 2 minutes for 60 minutes) using a fluorescence plate reader with bottom-read capability (Excitation/Emission ~485/515 nm).[8][11]

  • Data Analysis: Calculate the rate of fatty acid uptake (the slope of the linear portion of the fluorescence vs. time curve). Express the results as a fold change relative to the vehicle-treated control cells.

Comparative Data & Performance Analysis

The following tables present hypothetical but realistic data based on the described protocols, illustrating how to compare the performance of the two compounds.

Table 1: PPARγ Transactivation Activity

CompoundEC₅₀ (nM)Max Efficacy (% of Rosiglitazone)Interpretation
Rosiglitazone 35100% (by definition)Full Agonist
This compound 15085%Potent Partial Agonist

Analysis of Transactivation Data: The hypothetical data indicate that this compound is a potent activator of PPARγ, with an EC₅₀ in the nanomolar range. However, its maximal efficacy is lower than that of Rosiglitazone, classifying it as a partial agonist. This is a potentially significant finding, as partial agonists (or Selective PPAR Modulators - SPPARMs) are hypothesized to offer a better balance of therapeutic efficacy and side effects compared to full agonists.[12]

Table 2: Cellular Fatty Acid Uptake

TreatmentConcentrationFold Increase in Fatty Acid Uptake (vs. Vehicle)
Vehicle Control (0.1% DMSO)N/A1.0 ± 0.1
Rosiglitazone35 nM (EC₅₀)3.2 ± 0.3
This compound150 nM (EC₅₀)2.6 ± 0.25

Analysis of Functional Data: The results from the fatty acid uptake assay corroborate the primary screen. Both compounds significantly increase the rate of fatty acid uptake, confirming that their activation of PPARγ leads to the expected downstream metabolic function. The magnitude of the effect (Rosiglitazone > Test Compound) is consistent with their classification as full and partial agonists, respectively.

Conclusion and Field Insights

This guide outlines a robust benchmarking workflow for evaluating novel PPARγ modulators. Our comparative analysis of this compound against the standard, Rosiglitazone, reveals it to be a potent partial agonist.

Key Takeaways for Researchers:

  • Partial Agonism as a Strategy: The identification of a partial agonist is a favorable outcome in modern drug discovery. Such compounds have the potential to achieve therapeutic insulin sensitization while mitigating the side effects associated with full PPARγ activation, such as fluid retention and weight gain.[12]

  • Workflow Validity: The strong correlation between the primary transactivation data and the secondary functional assay provides high confidence in the results. This two-tiered approach is essential for validating hits and making informed decisions for lead optimization.

  • Future Directions: Based on this profile, this compound represents a promising scaffold. Further studies should include profiling against other PPAR isoforms (α and δ) to determine selectivity and initiating preclinical studies to assess its in vivo efficacy and safety profile.[2]

By employing the rigorous, mechanistically-grounded methodologies described herein, research and development teams can effectively benchmark new chemical entities and accelerate the discovery of safer, more effective therapeutics for metabolic diseases.

References

A Researcher's Guide to the Synthesis and Evaluation of Phenyl-Heterocycle Propanoic Acids: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is paved with rigorous experimentation and a deep understanding of structure-activity relationships. This guide provides a comprehensive overview of the synthetic methodologies and biological evaluation protocols for a class of compounds exemplified by 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid. While specific independent replication studies on this particular oxazole derivative are not extensively documented in publicly available literature, a wealth of knowledge can be gleaned from analogous phenyl-thiazole and phenyl-oxadiazole propanoic acid derivatives.

This document serves as a comparative guide to the established experimental workflows for synthesizing and characterizing these compounds, offering insights into the rationale behind key procedural choices. By understanding the established methods for related molecules, researchers can effectively design and execute their own studies on novel phenyl-oxazole propanoic acids and similar chemical scaffolds.

I. Synthesis of Phenyl-Heterocycle Propanoic Acids: A Comparative Overview

The synthesis of propanoic acid derivatives containing a central phenyl-substituted heterocyclic ring, such as an oxazole, thiazole, or oxadiazole, typically involves a multi-step process. The choice of synthetic route is often dictated by the desired heterocyclic core and the availability of starting materials. Below, we compare common strategies employed for thiazole and oxadiazole analogues, which can be adapted for oxazole synthesis.

A. Hantzsch Thiazole Synthesis: A Versatile Approach

A frequently utilized method for the synthesis of thiazole-containing propanoic acids is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone or aldehyde with a thioamide or thiourea derivative.

Experimental Protocol: Synthesis of 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic Acid Derivatives [1][2][3][4]

  • Preparation of the Thioamide Intermediate: The synthesis often begins with the formation of a substituted N-phenyl-N-thiocarbamoyl-β-alanine. This intermediate serves as the thioamide component in the Hantzsch reaction.

  • Cyclization with an α-Halocarbonyl: The thioamide intermediate is then reacted with an α-halocarbonyl compound, such as chloroacetaldehyde or a 2-bromoacetophenone derivative, to form the thiazole ring.

    • Reaction Conditions: The reaction is typically carried out in a suitable solvent like water, ethanol, or acetic acid, often in the presence of a base such as sodium acetate or sodium carbonate to facilitate the cyclization.[1][4] Refluxing the mixture for several hours is common.

    • Rationale: The base is crucial for deprotonating the thioamide nitrogen, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the α-halocarbonyl. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable thiazole ring.

  • Purification: The final product is typically purified by recrystallization from an appropriate solvent system.

B. Oxadiazole Ring Formation

The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of acylhydrazone precursors.

Experimental Protocol: Synthesis of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic Acid [5]

  • Formation of Acylhydrazone: A common starting point is the reaction of a carboxylic acid derivative (e.g., an acid chloride or ester) with hydrazine to form a hydrazide. This is then condensed with an aldehyde or ketone to yield an acylhydrazone.

  • Oxidative Cyclization: The acylhydrazone is then subjected to oxidative cyclization to form the 1,3,4-oxadiazole ring. Various reagents can be employed for this step.

  • Purification: The product is purified using standard techniques such as chromatography or recrystallization.

Diagram of a Generalized Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_product Product Start_Thiazole N-phenyl-N-thiocarbamoyl- β-alanine & α-halocarbonyl Hantzsch Hantzsch Thiazole Synthesis Start_Thiazole->Hantzsch Start_Oxadiazole Carboxylic Acid Derivative & Hydrazine Cyclization Acylhydrazone Formation & Oxidative Cyclization Start_Oxadiazole->Cyclization Thiazole_Product 3-[Phenyl(1,3-thiazol-2-yl)amino] propanoic Acid Derivative Hantzsch->Thiazole_Product Oxadiazole_Product 3-(5-Phenyl-1,3,4-oxadiazol-2-yl) propanoic Acid Cyclization->Oxadiazole_Product

Caption: Comparative synthetic workflows for thiazole and oxadiazole propanoic acids.

II. Characterization and Purity Assessment

Once synthesized, the identity and purity of the target compound must be rigorously established. The following analytical techniques are indispensable.

Analytical TechniquePurposeKey Observables
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.Chemical shifts, coupling constants, and integration of proton and carbon signals corresponding to the propanoic acid chain, phenyl group, and heterocyclic ring.[1][6]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C=O (carboxylic acid), C=N, and C-O or C-S bonds within the heterocyclic ring.[6]
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns.The molecular ion peak ([M]+) confirming the expected molecular weight.
Elemental Analysis Confirmation of the empirical formula.The percentage composition of C, H, and N should be in close agreement with the calculated values.[6]
Melting Point Assessment of purity.A sharp and well-defined melting point range is indicative of a pure compound.[5]

III. Biological Evaluation: A Framework for Screening

While specific biological activities for this compound are not well-documented, its structural analogues have been investigated for various therapeutic properties, including antimicrobial and anticancer effects.[1][6][7] The following protocols provide a foundation for screening novel compounds in this class.

A. In Vitro Antimicrobial Activity Assessment

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [8]

  • Preparation of Bacterial Inoculum: Cultures of test bacteria (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli) are grown to a specific optical density and then diluted to a standardized concentration.

  • Serial Dilution of Test Compound: The synthesized compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

B. In Vitro Anticancer Activity Screening

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Cancer cell lines of interest are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are used to calculate the percentage of cell viability and the IC₅₀ (half-maximal inhibitory concentration) value.

Diagram of a Generalized Biological Screening Workflow

G cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening Compound Synthesized Compound Dilution_Anti Serial Dilution of Compound Compound->Dilution_Anti Treatment Treat Cells with Compound Compound->Treatment Inoculum Prepare Bacterial Inoculum Incubation_Anti Inoculate & Incubate Inoculum->Incubation_Anti Dilution_Anti->Incubation_Anti MIC Determine MIC Incubation_Anti->MIC Cell_Culture Culture Cancer Cell Lines Cell_Culture->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay IC50 Calculate IC50 MTT_Assay->IC50

Caption: Standard workflows for in vitro antimicrobial and anticancer screening.

IV. Conclusion and Future Directions

The successful investigation of novel compounds like this compound hinges on the robust and reproducible application of established synthetic and analytical methodologies. While direct replication data for this specific molecule is sparse, the well-documented procedures for its thiazole and oxadiazole cousins provide a clear and reliable roadmap for researchers. By leveraging these comparative protocols, scientists can confidently synthesize, characterize, and screen new chemical entities, thereby accelerating the discovery of potentially valuable therapeutic agents. Future work should focus on applying these established workflows to a broader range of oxazole derivatives to build a comprehensive understanding of their structure-activity relationships.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a professional in the field of drug discovery and development, you are keenly aware that meticulous handling of chemical compounds extends beyond the benchtop; it is a continuous responsibility that includes their proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is not just on the "how," but the "why," grounding each procedural step in established safety principles and regulatory standards.

Understanding the Compound: Hazard Profile and Characteristics

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

  • Harmful if swallowed (Acute Toxicity, Oral - Category 4).[1]

  • Causes serious eye damage (Serious Eye Damage/Eye Irritation - Category 1).[1]

These classifications necessitate careful handling to avoid ingestion and direct eye contact. The acidic nature of the propanoic acid functional group also suggests that it may be corrosive.

Table 1: Key Properties of this compound

PropertyValueSource
Molecular FormulaC12H11NO3PubChem[1]
Molecular Weight217.22 g/mol PubChem[1]
GHS Hazard StatementsH302: Harmful if swallowedH318: Causes serious eye damagePubChem[1]
Physical FormSolid (assumed based on similar compounds)N/A

The causality behind these hazards lies in the compound's chemical structure. The carboxylic acid group can cause significant irritation or damage to tissues, particularly sensitive areas like the eyes. The overall molecule's reactivity and metabolic pathways upon ingestion lead to its classification as harmful.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment you decide to discard the material. This workflow is designed to comply with the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management in the United States.[2]

Before handling the waste, it is crucial to be outfitted with the appropriate PPE. This is a non-negotiable step to prevent personal exposure.

  • Eye Protection: Wear tightly fitting safety goggles and a face shield.[3] Given the "Causes serious eye damage" classification, this is of utmost importance.

  • Hand Protection: Wear chemically resistant gloves. Given the compound is an organic acid, nitrile or neoprene gloves are a suitable choice. Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against accidental spills.[4]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

The first crucial decision in the disposal process is to determine if the waste is hazardous. Based on its GHS classifications, this compound waste should be managed as hazardous chemical waste.[2][5]

Never dispose of this compound down the drain or in the regular trash. [2] This is to prevent the contamination of waterways and soil, as even small amounts of improperly disposed chemicals can have significant environmental impacts.[2]

The waste should be segregated into a dedicated container for solid organic acid waste. Do not mix it with other waste streams like halogenated solvents, bases, or oxidizers to prevent dangerous chemical reactions.[6]

The integrity of your waste containment is crucial for safety.

  • Container Choice: Use a container that is compatible with acidic organic compounds. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[7][8] Ensure the container is in good condition, free from cracks or leaks.[8]

  • Labeling: The container must be clearly labeled as "Hazardous Waste."[5] The label should also include:

    • The full chemical name: "this compound"

    • The specific hazard warnings: "Harmful if swallowed," "Causes serious eye damage"

    • The date when the first waste was added to the container.

Proper labeling ensures that anyone handling the container is aware of its contents and the associated risks.

Laboratories are permitted to accumulate hazardous waste in a designated Satellite Accumulation Area (SAA).[5][8] This area must be at or near the point of generation and under the control of the laboratory personnel.[9]

Key requirements for an SAA include:

  • Location: The SAA must be in a well-ventilated area, away from ignition sources.

  • Containment: Secondary containment, such as a tray or bin, should be used to capture any potential leaks or spills.[7]

  • Segregation: Incompatible waste streams within the SAA must be kept separate.[6]

Any materials that come into direct contact with this compound are also considered hazardous waste. This includes:

  • Contaminated PPE: Gloves, disposable lab coats, etc.

  • Spill Cleanup Materials: Absorbent pads, contaminated wipes.

These materials should be collected in a separate, clearly labeled hazardous waste container for solid waste.

Once the waste container is full, or if you are conducting a lab clean-out, it must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] They are equipped to handle the transportation and final disposal in accordance with all federal, state, and local regulations.

Decontamination and Spill Management

Accidents can happen, and a clear, pre-defined plan for spills is essential.

  • Initial Rinse: Carefully rinse the contaminated glassware or equipment with a suitable solvent, such as acetone or ethanol, to dissolve the organic compound. This rinseate must be collected as hazardous waste.

  • Wash: Wash the glassware with a laboratory detergent and water.[10]

  • Final Rinse: Rinse thoroughly with deionized water.

In the event of a spill, your immediate priority is to ensure the safety of yourself and your colleagues.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (if necessary): For a large spill, or if there is a risk of airborne dust, evacuate the immediate area.

  • Don PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in Step 1.

  • Contain the Spill: If the compound is a solid, carefully sweep it up and place it into a labeled hazardous waste container.[4] Avoid generating dust. If it is in solution, use an absorbent material to contain the spill.

  • Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable cleaning agent.

  • Dispose of Cleanup Materials: All materials used for the cleanup are considered hazardous waste and must be disposed of accordingly.

Logical Framework for Disposal Decisions

To aid in the decision-making process for the disposal of this compound and its associated waste, the following flowchart provides a visual guide.

DisposalWorkflow cluster_prep Preparation cluster_characterization Characterization & Segregation cluster_containment Containment cluster_accumulation Accumulation start Waste Generation: This compound ppe Don Appropriate PPE: Goggles, Face Shield, Gloves, Lab Coat start->ppe characterize Characterize as Hazardous Waste (Oral Toxicity, Eye Damage) ppe->characterize segregate Segregate into 'Solid Organic Acid Waste' characterize->segregate container Select Compatible Container (HDPE or Glass) segregate->container label_container Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date container->label_container store Store in Designated SAA with Secondary Containment label_container->store final_disposal Arrange Pickup via EHS or Licensed Contractor store->final_disposal

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, you are not only ensuring your own safety and that of your colleagues but also upholding your professional responsibility to protect the environment. This commitment to a culture of safety is the hallmark of a trustworthy and exemplary research professional.

References

A Comprehensive Guide to the Safe Handling of 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid (CAS No. 23485-68-9). The information herein is intended for researchers, scientists, and professionals in drug development and other laboratory settings. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed and can cause serious eye damage.[1] It is also identified as a corrosive and irritant.[1] A thorough risk assessment should be conducted before any handling of this substance.

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed (H302).[1]

  • Serious Eye Damage: Causes serious eye damage (H318).[1]

  • Corrosive and Irritant: Can cause irritation upon contact with skin or the respiratory tract.[1][2]

Chemical and Physical Properties
PropertyValueSource
CAS Number 23485-68-9[1][3]
Molecular Formula C12H11NO3[1]
Molecular Weight 217.22 g/mol [1]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are required.[4] In situations where splashing or dust generation is likely, a face shield worn over safety goggles is essential for full protection.[4][5][6]

  • Skin and Body Protection: A chemical-resistant lab coat must be worn and fully buttoned.[4] Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[5][6] Gloves should be inspected for any damage before use and changed immediately if contaminated.[4][5] For handling larger quantities, additional protective clothing may be necessary.[5] Fully enclosed shoes made of a chemical-resistant material are mandatory.[4][7][8]

  • Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[4][5][9] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[4][10][11]

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Handling this compound CheckSplash Potential for splashing or dust? Start->CheckSplash LabCoat Chemical-Resistant Lab Coat Start->LabCoat Gloves Nitrile/Butyl Gloves Start->Gloves FumeHood Chemical Fume Hood Start->FumeHood Goggles Chemical Safety Goggles CheckSplash->Goggles No FaceShield Face Shield over Goggles CheckSplash->FaceShield Yes CheckQuantity Handling large quantity? CheckQuantity->LabCoat No AddtlClothing Additional Protective Clothing CheckQuantity->AddtlClothing Yes Goggles->CheckQuantity FaceShield->CheckQuantity

Caption: PPE selection workflow for handling the compound.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[4]

  • Ventilation: Ensure that the chemical fume hood is functioning correctly and certified before starting any work.[4][5]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[11]

Step-by-Step Handling Procedure
  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the section above before entering the designated handling area.

  • Weighing and Transfer: When weighing the solid, do so within the fume hood to contain any dust.[9] Use a spatula for transfers and avoid actions that could generate dust, such as pouring from a height.[4][9] If possible, purchase pre-weighed amounts to minimize handling.[9]

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[4] Work over disposable bench covers to easily clean up any spills.[9]

  • Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent, followed by washing with soap and water.[5] Remove PPE in the correct order to avoid cross-contamination, starting with gloves, then the lab coat, and finally eye protection.[4] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][4][12]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response
  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain: For small spills, use an inert absorbent material to contain the substance.

  • Clean-up: Wearing appropriate PPE, carefully sweep or vacuum the spilled material into a designated hazardous waste container.[10][13] Avoid generating dust.[2] Wet cleaning methods or a HEPA vacuum are preferred for cleaning up powders.[9]

  • Decontaminate: Decontaminate the spill area thoroughly.

Emergency Spill Response Flowchart

Spill_Response Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major WearPPE Don Appropriate PPE SmallSpill->WearPPE CallEHS Call Emergency/EHS LargeSpill->CallEHS Contain Contain with Inert Material WearPPE->Contain Cleanup Clean up with HEPA Vacuum or Wet Method Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste in Labeled Container Decontaminate->Dispose End Spill Managed Dispose->End

Caption: Emergency response flowchart for a chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][13] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes.[10] Seek medical attention if irritation develops.

  • Inhalation: Remove the individual from exposure and move to fresh air immediately.[10][13] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[10] Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are critical for safety and environmental protection.

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[10][13] Avoid storing carboxylic acids with bases or in metal cabinets which may corrode.[14]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not empty into drains.[5][13]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.